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  • Product: Fmoc-D-hLys(Boc)-OH

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Integration of Fmoc-D-hLys(Boc)-OH in Advanced Peptidomimetics

Executive Summary In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, unnatural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, unnatural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. Fmoc-D-hLys(Boc)-OH is a highly specialized, orthogonally protected unnatural amino acid derivative. By combining D-stereochemistry with an extended aliphatic side chain (homolysine), this molecule provides drug development professionals with a powerful tool to engineer protease resistance, optimize receptor binding geometries, and synthesize complex macrocyclic architectures.

This technical guide deconstructs the chemical identity, mechanistic utility, and self-validating synthetic protocols required to successfully integrate Fmoc-D-hLys(Boc)-OH into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Structural Architecture

Fmoc-D-hLys(Boc)-OH—formally known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid[1]—is engineered with specific structural modifications to enhance its utility in drug design:

  • D-Stereochemistry (R-configuration): The inversion of the

    
    -carbon stereocenter from the native L-form to the D-form provides profound steric hindrance against endogenous proteolytic enzymes, drastically increasing the plasma half-life of the resulting peptide[2].
    
  • Homolysine Backbone (hLys): Standard lysine possesses a four-carbon (butyl) side chain. Homolysine extends this to a five-carbon (pentyl) aliphatic chain. This additional

    
     group alters the spatial presentation of the terminal amine, allowing it to probe deeper into receptor binding pockets or span larger distances in constrained cyclic peptides[3].
    
  • Orthogonal Protection: The molecule utilizes the industry-standard Fmoc/Boc orthogonal protection strategy. The base-labile Fmoc group protects the

    
    -amine for iterative chain elongation, while the acid-labile Boc group protects the 
    
    
    
    -amine (zeta-amine) on the extended side chain[4].
Physicochemical Properties Summary
PropertyValue
Product Name Fmoc-D-hLys(Boc)-OH
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid
CAS Number 1434054-86-0[5]
Molecular Formula C₂₇H₃₄N₂O₆[5]
Molecular Weight 482.58 g/mol [1]
SMILES O=C(NC(O)=O)OCC1C2=CC=CC=C2C3=CC=CC=C31[1]

Mechanistic Rationale in SPPS

The successful incorporation of unnatural amino acids requires a robust, orthogonal deprotection strategy. The causality behind selecting Fmoc-D-hLys(Boc)-OH lies in its dual-protection mechanism, which ensures that the highly reactive


-amine remains completely inert during the repetitive basic conditions of peptide elongation.

The Fmoc group is cleaved using a secondary amine (typically 20% piperidine), operating via an E1cB elimination mechanism to yield the free


-amine. The Boc group remains entirely stable under these basic conditions and is only removed during the final global cleavage step using strong acid (Trifluoroacetic acid, TFA)[4].

G A Fmoc-D-hLys(Boc)-OH Protected Building Block B 20% Piperidine in DMF (Base Cleavage) A->B Step 1: N-alpha Deprotection D H-D-hLys(Boc)-OH (Ready for Elongation) B->D Yields Free Alpha-Amine C TFA / Scavengers (Acid Cleavage) E Peptide-D-hLys-OH (Fully Deprotected) C->E Yields Free Zeta-Amine D->C Step 2: Global Cleavage

Orthogonal deprotection strategy for Fmoc-D-hLys(Boc)-OH in SPPS.

Self-Validating Experimental Protocol: SPPS Integration

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Action: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Causality: Solvating the polymer matrix expands the resin pores, maximizing the exposure of reactive amine sites to the incoming bulky Fmoc-D-hLys(Boc)-OH residue.

Step 2: N-alpha Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes.

  • Self-Validation Check: Monitor the UV absorbance of the flow-through at 301 nm. The presence of the dibenzofulvene-piperidine adduct will spike and then plateau, providing real-time quantitative validation that all Fmoc groups have been removed.

Step 3: Amino Acid Activation and Coupling

  • Action: In a separate vial, pre-activate Fmoc-D-hLys(Boc)-OH (3.0 equivalents) with HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 60 minutes.

  • Causality: HATU is selected over standard carbodiimides (like DIC) because it forms a highly reactive 7-aza-OBt ester, which is critical for overcoming the steric bulk of the homolysine derivative. Using a slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the coupling reagent from capping the resin-bound amines.

Step 4: Self-Validating Kaiser Test

  • Action: Extract a micro-aliquot of resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 120°C for 5 minutes.

  • Validation Logic:

    • Yellow/Colorless Beads: Negative result. All primary amines are successfully acylated. Proceed to the next synthesis cycle.

    • Blue Beads: Positive result. Unreacted amines remain. Intervention: Perform a second coupling cycle using an alternative chemistry (e.g., DIC/Oxyma) to overcome sequence-specific steric hindrance before proceeding.

Step 5: Global Cleavage and Side-Chain Deprotection

  • Action: Treat the final synthesized peptide-resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: The high concentration of TFA simultaneously cleaves the peptide from the solid support and removes the Boc protecting group from the D-homolysine

    
    -amine. TIS acts as a highly efficient carbocation scavenger, preventing the cleaved tert-butyl cations from re-alkylating the peptide backbone.
    

G Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Fmoc-D-hLys(Boc)-OH (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Test Kaiser Test (Self-Validation) Wash2->Test Test->Deprotect If Negative (Proceed) Test->Couple If Positive (Re-couple) Cleave Global Cleavage (TFA/TIS/H2O) Test->Cleave If Sequence Complete

SPPS cycle for Fmoc-D-hLys(Boc)-OH featuring self-validating Kaiser test.

Analytical Validation

Following cleavage and ether precipitation, the crude peptide containing the D-homolysine residue must undergo rigorous analytical validation:

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Utilized to assess the purity of the synthesized peptide. The incorporation of homolysine typically increases the retention time compared to standard lysine due to the added hydrophobicity of the extra methylene group[3].

  • ESI-LC/MS (Electrospray Ionization Mass Spectrometry): Confirms the exact mass of the peptide. The addition of a homolysine residue will result in a mass shift of +14 Da (one

    
     unit) relative to a native lysine-containing analog.
    

References

  • Title: Peptide/Peptoid Hybrid Oligomers: The Influence of Hydrophobicity and Relative Side-Chain Length on Antibacterial Activity and Cell Selectivity Source: MDPI URL: [Link]

Sources

Exploratory

Fmoc-D-hLys(Boc)-OH (CAS: 1434054-86-0): A Comprehensive Guide to Properties, SPPS Integration, and Peptidomimetic Design

Executive Summary In the rapidly evolving landscape of peptide therapeutics, overcoming proteolytic instability and achieving precise bioconjugation are paramount challenges. Fmoc-D-hLys(Boc)-OH emerges as a critical non...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, overcoming proteolytic instability and achieving precise bioconjugation are paramount challenges. Fmoc-D-hLys(Boc)-OH emerges as a critical non-proteinogenic building block designed to address these exact bottlenecks. By combining D-chirality with an extended alkyl side chain (homologation) and orthogonal protection, this amino acid derivative empowers researchers to engineer peptidomimetics with enhanced pharmacokinetic profiles, superior half-lives, and structural versatility.

This technical guide synthesizes the physicochemical properties, mechanistic advantages, and field-proven experimental protocols for incorporating Fmoc-D-hLys(Boc)-OH into solid-phase peptide synthesis (SPPS) workflows.

Chemical Identity and Structural Significance

Fmoc-D-hLys(Boc)-OH is a synthetically derived, orthogonally protected unnatural amino acid. Structurally, it is a derivative of heptanoic acid (2,7-diaminoheptanoic acid). Compared to standard L-lysine (2,6-diaminohexanoic acid), Fmoc-D-hLys(Boc)-OH possesses two critical modifications: an inverted stereocenter at the alpha-carbon (D-isomer) and an additional methylene (–CH₂–) unit in its side chain[1].

Table 1: Physicochemical and Structural Properties
PropertySpecification
Product Name Fmoc-D-hLys(Boc)-OH
IUPAC Name (2R)-7-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
CAS Number 1434054-86-0
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.58 g/mol
Stereochemistry D-isomer (R-configuration)
Side Chain Length 5 carbons (Homolysine)
Alpha-Amine Protection Fmoc (Base-labile, cleaved via Piperidine)
Side-Chain Protection Boc (Acid-labile, cleaved via TFA)

(Data sourced from authoritative chemical repositories[1])

Mechanistic Rationale in Peptidomimetics

The selection of Fmoc-D-hLys(Boc)-OH in drug development is driven by the specific causal relationships between its structural modifications and the resulting functional outcomes.

Protease Resistance via D-Chirality

Endogenous proteases (e.g., trypsin) are highly stereospecific, typically cleaving the peptide bond adjacent to basic L-amino acids like L-Lysine or L-Arginine. The incorporation of a D-amino acid disrupts the spatial recognition required for enzymatic transition-state stabilization. This enantiomeric inversion effectively renders the peptide "invisible" to native degradation pathways, exponentially increasing the in vivo serum half-life of the therapeutic[2].

Enhanced Spatial Reach via Homologation

The extended alkyl chain alters the local steric environment. By adding an extra –CH₂– group, the terminal amine is projected further away from the peptide backbone. When conjugating bulky fluorophores (e.g., FITC, Cy5), PEG chains, or E3 ligase ligands in PROTACs, standard lysine often suffers from steric shielding by adjacent secondary structures (like α-helices). The extended reach of homolysine overcomes this steric hindrance, dramatically improving conjugation yields and receptor binding affinities[3][4].

Orthogonal Protection Strategy

The Fmoc (Fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amine and is cleaved under mild basic conditions. The Boc (tert-Butyloxycarbonyl) group protects the side-chain amine and is stable to bases but highly labile to strong acids. This orthogonality is the self-validating cornerstone of modern SPPS, allowing for precise, site-specific elongation and post-synthetic modifications.

Logic_Structure D_Chirality D-Chirality (Enantiomeric Inversion) Protease Protease Resistance (Increased Half-life) D_Chirality->Protease Homo_Chain Homologation (Extended Alkyl Chain) Conjugation Enhanced Spatial Reach (Bioconjugation) Homo_Chain->Conjugation Fmoc_Boc Orthogonal Protection (Fmoc/Boc) SPPS Site-Specific Synthesis (Standard SPPS) Fmoc_Boc->SPPS

Logical mapping of Fmoc-D-hLys(Boc)-OH structural features to functional advantages.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)

To ensure high-fidelity incorporation of Fmoc-D-hLys(Boc)-OH, the following step-by-step methodology utilizes a self-validating coupling system designed to prevent epimerization (racemization) of the D-chiral center.

Step 1: Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide or Wang resin (depending on the desired C-terminus) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.

Step 2: Fmoc Deprotection
  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Validation: Monitor the deprotection effluent via UV spectroscopy at 299 nm to quantify the dibenzofulvene-piperidine adduct, confirming complete Fmoc removal.

  • Wash the resin extensively with DMF (5 × 1 min).

Step 3: Activation and Coupling

Expert Insight: While HATU is a powerful coupling reagent, it can promote epimerization of the alpha-chiral center in D-amino acids. DIC paired with Oxyma Pure provides a highly efficient system that minimizes epimerization risks while maintaining high yields for sterically demanding unnatural amino acids.

  • Prepare a solution of Fmoc-D-hLys(Boc)-OH (3.0 equivalents relative to resin loading) and Oxyma Pure (3.0 eq) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture. Activate for 2 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser Test. A negative result (yellow beads/solution) validates the complete acylation of the primary amines. If positive (blue beads), perform a second coupling cycle.

Step 4: Global Cleavage and Boc Removal
  • Once the peptide sequence is complete, wash the resin with DCM and dry under a vacuum.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O. Causality: TIPS acts as a carbocation scavenger, preventing the re-alkylation of electron-rich side chains by the tert-butyl cations released during the Boc deprotection of the homolysine side chain.

  • Cleave for 2–3 hours at room temperature.

  • Precipitate the crude unprotected D-homolysine peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Step1 1. Resin-Bound Peptide (Fmoc-Protected) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Coupling Fmoc-D-hLys(Boc)-OH (DIC/Oxyma, 3 eq) Step2->Step3 Step4 4. Global Cleavage & Boc Removal (95% TFA / 2.5% TIPS / 2.5% H2O) Step3->Step4 Step5 5. Unprotected D-Homolysine Peptide (Ready for Assay/Conjugation) Step4->Step5

Step-by-step SPPS workflow for Fmoc-D-hLys(Boc)-OH incorporation and deprotection.

Downstream Applications

The integration of Fmoc-D-hLys(Boc)-OH into peptide sequences unlocks several advanced therapeutic applications:

  • Radiopharmaceuticals: Modifying targeting peptides with D-homolysine prevents rapid renal and hepatic degradation, ensuring the radiotracer maintains a high target-to-background ratio during PET imaging[3].

  • Transmembrane Structural Rulers: The extended homolysine side chain is utilized to probe lipid bilayers. The extended amine can be labeled with fluorophores to measure distances across solid-supported membrane stacks via Grazing Incidence Energy Transfer (GIET)[4].

  • Antimicrobial Peptides (AMPs): Substituting highly susceptible L-Arginine or L-Lysine residues with D-homolysine in AMPs preserves the necessary cationic charge for bacterial membrane disruption while rendering the peptide immune to pathogen-secreted proteases[2].

References

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: MDPI (Molecules) URL: [Link]

  • Title: (PDF) Transmembrane β-peptide helices as molecular rulers at the membrane surface Source: ResearchGate URL: [Link]

Sources

Foundational

Fmoc-D-homoLysine(Boc)-OH: Molecular Weight Validation and SPPS Integration Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the development of advanced peptidomimetics, stapled peptides, and protease-resistant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the development of advanced peptidomimetics, stapled peptides, and protease-resistant therapeutics, the selection of non-natural amino acid building blocks is a critical determinant of pharmacokinetic success. Fmoc-D-homoLysine(Boc)-OH is a highly specialized, orthogonally protected amino acid derivative. By combining D-stereochemistry with an extended aliphatic side chain (homologation), this molecule offers unique spatial geometries for receptor binding while resisting endogenous enzymatic degradation.

This technical guide dissects the physicochemical properties of Fmoc-D-homoLysine(Boc)-OH—specifically addressing the causality behind its 482.58 g/mol molecular weight —and provides self-validating protocols for its analytical verification and integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Causality

Understanding the exact molecular weight and structural composition of Fmoc-D-homoLysine(Boc)-OH is foundational for accurate stoichiometric calculations during synthesis[1].

The Causality of Homologation

Standard lysine possesses a four-carbon aliphatic side chain (


). "Homologation" refers to the insertion of one additional methylene group (

) into this chain, resulting in a five-carbon spacer.
  • Mass Shift: The addition of a single

    
     group increases the mass by exactly 14.027 Da .
    
  • Calculated Impact: Standard Fmoc-D-Lys(Boc)-OH has a molecular weight of 468.54 g/mol [2]. Adding the methylene group yields the molecular weight of Fmoc-D-homoLysine(Boc)-OH:

    
     (commonly rounded to 482.58  g/mol ).
    
Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name Fmoc-D-homoLysine(Boc)-OHNomenclature dictates D-chirality and extended side chain.
CAS Number 1434054-86-0Unique identifier for the D-enantiomer[1][3].
Molecular Formula

Accounts for the core amino acid + Fmoc + Boc protecting groups.
Molecular Weight 482.58 g/mol Critical for calculating molar equivalents (eq) in SPPS.
Stereochemistry D-enantiomerConfers absolute resistance to endogenous L-specific proteases.
Side Chain Length 5 Carbons (Aliphatic)Increases spatial reach for deep-pocket receptor binding.

Orthogonal Protection Strategy

The synthesis of complex peptides requires an orthogonal protection scheme—meaning the protecting groups can be removed under completely different chemical conditions without cross-reactivity[4][5].

  • α-Amine Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile. It is cleaved via an E1cB elimination mechanism using a secondary amine (typically 20% piperidine)[6].

  • ε-Amine Protection (Boc): The tert-butoxycarbonyl (Boc) group on the side chain is acid-labile. It remains completely intact during Fmoc removal but is cleaved during the final global deprotection using Trifluoroacetic acid (TFA)[5].

OrthogonalProtection A Fmoc-D-HoLys(Boc)-OH Intact Molecule B 20% Piperidine in DMF (Base) A->B SPPS Cycle C 95% TFA Cocktail (Acid) A->C Global Cleavage D Fmoc Cleaved (α-Amine Free) B->D E1cB Elimination E Boc Cleaved (ε-Amine Free) C->E Acidolysis

Caption: Orthogonal deprotection pathways for Fmoc and Boc groups.

Analytical Validation: LC-MS Methodology

Before utilizing Fmoc-D-homoLysine(Boc)-OH in automated synthesizers, its integrity and molecular weight (482.58 Da) must be analytically validated. This protocol is designed as a self-validating system: we deliberately avoid strong acids to prevent premature Boc cleavage, ensuring the intact mass is observed.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of Fmoc-D-homoLysine(Boc)-OH in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

    • Causality: Do not use TFA as an additive. Use 0.1% Formic Acid (FA) instead. FA is a weak acid that facilitates protonation for positive-ion electrospray ionization (ESI+) without triggering the acidolysis of the Boc group.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry (ESI+): Scan the quadrupole from m/z 100 to 1000.

  • Data Interpretation (Self-Validation):

    • Identify the primary protonated molecular ion

      
       at m/z 483.58 .
      
    • Look for the sodium adduct

      
       at m/z 505.56 , which confirms the parent mass.
      
    • Troubleshooting: If a major peak appears at m/z 383.58, it indicates the loss of the Boc group (

      
      ), suggesting the sample was exposed to harsh acidic conditions or degraded during storage.
      

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-D-homoLysine(Boc)-OH into a growing peptide chain requires precise stoichiometric control. Because the extended aliphatic chain can introduce slight steric hindrance compared to standard amino acids, using highly efficient coupling reagents like HATU is recommended[7][8].

Step-by-Step Coupling Methodology (0.1 mmol scale)
  • Resin Swelling: Suspend 0.1 mmol of the peptide-bound resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene or PEG matrix, maximizing the accessibility of the reactive N-terminal amines[8].

  • Fmoc Deprotection: Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes[6].

  • Washing: Wash the resin thoroughly with DMF (

    
    ).
    
    • Causality: Piperidine must be completely removed. Residual piperidine will react with the activated Fmoc-D-homoLysine(Boc)-OH in the next step, terminating the chain prematurely.

  • Pre-Activation: In a separate vial, dissolve 0.3 mmol (3 eq, 144.8 mg ) of Fmoc-D-homoLysine(Boc)-OH and 0.3 mmol (3 eq, 114.1 mg) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq, 104 µL) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45 to 60 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Colorless/Yellow: Coupling is 100% complete. Proceed to the next step.

    • Blue: Unreacted primary amines remain. Perform a second coupling cycle before proceeding.

SPPSWorkflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Activation (Fmoc-AA + HATU + DIPEA) Step2->Step3 Wash (DMF) Step4 4. Coupling (45-60 min, RT) Step3->Step4 Step5 5. Validation (Kaiser Test) Step4->Step5 Wash (DMF) Step5->Step4 Blue (Re-couple) Step6 Complete (Proceed to next AA) Step5->Step6 Colorless/Yellow

Caption: Step-by-step SPPS coupling and validation workflow.

References

  • Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from[Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from[Link]

  • National Institutes of Health (PMC). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. Retrieved from[Link]

Sources

Exploratory

solubility of Fmoc-D-hLys(Boc)-OH in DMF

Solubility Dynamics and Handling Protocols for Fmoc-D-hLys(Boc)-OH in N,N-Dimethylformamide (DMF) Executive Summary The synthesis of advanced peptidomimetics and therapeutic peptides frequently requires the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Dynamics and Handling Protocols for Fmoc-D-hLys(Boc)-OH in N,N-Dimethylformamide (DMF)

Executive Summary

The synthesis of advanced peptidomimetics and therapeutic peptides frequently requires the incorporation of non-natural amino acids to enhance enzymatic stability and modulate receptor affinity. Fmoc-D-hLys(Boc)-OH (CAS: 1434054-86-0) is a highly specialized building block featuring a D-stereocenter and an extended aliphatic side chain (homolysine). Due to its structural bulk and lipophilicity, understanding its solvation thermodynamics in N,N-Dimethylformamide (DMF) is critical for achieving high-yield coupling in Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth mechanistic analysis of its solubility, alongside a self-validating experimental workflow designed to eliminate common synthesis failures.

Physicochemical Profiling & Causality of Solubility

The is governed by the interplay between the molecule's hydrophobic protecting groups and the solvent's polar aprotic nature.

  • Molecular Architecture: The molecule is heavily protected to prevent side reactions during SPPS. The

    
    -amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the 
    
    
    
    -amine of the homolysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The defining feature of homolysine is an additional methylene group (
    
    
    ) in its aliphatic chain compared to standard lysine. This extra methylene slightly increases the molecule's overall lipophilicity and steric volume.
  • Solvent-Solute Thermodynamics: DMF is the premier solvent for Fmoc-SPPS due to its high dielectric constant (

    
    ) and its ability to act as a potent hydrogen-bond acceptor. The carbonyl oxygen of DMF forms strong hydrogen bonds with the carbamate protons of the Fmoc and Boc groups, effectively disrupting intermolecular solute-solute hydrogen bonding. This prevents the aggregation of the protected amino acid, allowing it to dissolve rapidly and completely at room temperature.
    
Quantitative Solubility & SPPS Parameters

To ensure optimal kinetic rates during peptide coupling, Fmoc-amino acids must be dissolved at high concentrations. The table below summarizes the validated parameters for Fmoc-D-hLys(Boc)-OH.

ParameterValidated Value / Description
Compound Name Fmoc-D-hLys(Boc)-OH
CAS Number 1434054-86-0
Molecular Weight 482.57 g/mol
Optimal SPPS Concentration 0.2 M – 0.5 M in DMF
Solubility Limit in DMF

M at

Visual Observation Clear, colorless to pale yellow solution
Activation Compatibility DIC/OxymaPure, HBTU/DIPEA, HATU/DIPEA

Experimental Workflow: Preparation and Activation

As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system . The following step-by-step methodology ensures that solvent degradation or reagent aggregation does not compromise your peptide chain elongation.

Step 1: Solvent Quality Control (Degassing/Sparging)
  • Action: Sparge the DMF with inert nitrogen (

    
    ) gas for 15 minutes prior to use, or subject it to vacuum sonication.
    
  • Causality: DMF is hygroscopic. Over time, exposure to moisture and ambient air causes it to hydrolyze into formic acid and dimethylamine . Dimethylamine is a basic secondary amine that acts as a nucleophile, causing premature cleavage of the base-labile Fmoc protecting group [1]. Sparging purges volatile dimethylamine, ensuring solvent integrity and preventing the formation of truncated deletion sequences.

Step 2: Dissolution of Fmoc-D-hLys(Boc)-OH
  • Action: Weigh 0.482 g (1.0 mmol) of Fmoc-D-hLys(Boc)-OH and transfer it to a clean, dry glass vial. Add 5.0 mL of the QC-cleared DMF to achieve a standard 0.2 M coupling concentration. Vortex gently at

    
    .
    
  • Causality: The polar aprotic nature of DMF efficiently solvates the lipophilic Fmoc and Boc groups. No heating is required; applying heat could risk thermal degradation or undesired side reactions.

  • Self-Validation: The solution must become completely clear within 60 seconds. Any residual turbidity indicates moisture contamination in the solvent or degraded, polymerized amino acid reagent. Do not proceed if the solution is cloudy.

Step 3: In Situ Activation (DIC/OxymaPure)
  • Action: Add 1.0 mmol (142 mg) of OxymaPure to the amino acid solution. Subsequently, add 1.0 mmol (155

    
    ) of N,N'-Diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for 3–5 minutes.
    
  • Causality: DIC activates the carboxylic acid of the homolysine derivative to form an unstable O-acylisourea intermediate. OxymaPure acts as a superior nucleophile to trap this intermediate, forming a highly reactive, yet stable, active ester. This specific additive suppresses epimerization (racemization) at the D-stereocenter and prevents the formation of unreactive N-acylurea byproducts, which is critical for bulky non-natural amino acids [2].

Step 4: Solid-Phase Coupling and Validation
  • Action: Transfer the activated ester solution to the SPPS reaction vessel containing the resin-bound peptide (which possesses a free N-terminal amine). Agitate for 45–60 minutes at room temperature.

  • Self-Validation (Kaiser Test): After the coupling duration, drain the reactor and wash the resin thoroughly with DMF (

    
    ) and DCM (
    
    
    
    ). Extract a few resin beads and perform a Kaiser (ninhydrin) test. A successful, complete coupling is validated by colorless or pale yellow beads. If the beads turn blue, primary amines are still present, dictating that a re-coupling step is mandatory before proceeding to Fmoc deprotection.

Mechanistic Pathway Visualizations

The following diagrams illustrate the logical relationships and workflows critical to handling Fmoc-D-hLys(Boc)-OH in DMF.

Workflow QC 1. Solvent QC (Sparging DMF) Dissolve 2. Dissolution (0.2M in DMF) QC->Dissolve Activate 3. Activation (DIC/OxymaPure) Dissolve->Activate Couple 4. SPPS Coupling (Resin Phase) Activate->Couple Validate 5. Validation (Kaiser Test) Couple->Validate

Fig 1: Self-validating experimental workflow for Fmoc-D-hLys(Boc)-OH preparation and coupling.

DMF_Degradation DMF Aged DMF Solvent (Hygroscopic) Degradation Hydrolysis / Thermal Breakdown (H2O exposure) DMF->Degradation DMA Dimethylamine (DMA) (Basic Impurity) Degradation->DMA Fmoc Premature Fmoc Cleavage (Loss of alpha-amine protection) DMA->Fmoc Yield Deletion Sequences & Reduced Peptide Yield Fmoc->Yield

Fig 2: Logical relationship showing DMF degradation pathways and their negative impact on SPPS.

References

  • Magtaan, J. K., et al. "Regeneration of aged DMF for use in solid-phase peptide synthesis." National Library of Medicine (NIH) / PubMed, 2019. Available at:[Link]

  • "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry, 2023. Available at:[Link]

Foundational

Strategic Deployment of Fmoc and Boc Protecting Groups in Solid-Phase Peptide Synthesis: A Mechanistic and Practical Guide

The Chemical Logic of Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) revolutionized the production of peptides by anchoring the growing amino acid chain to an insoluble polymeric resin. This allows fo...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Logic of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) revolutionized the production of peptides by anchoring the growing amino acid chain to an insoluble polymeric resin. This allows for the use of massive reagent excesses to drive reactions to completion, followed by simple filtration to remove byproducts[1]. However, the iterative formation of amide bonds requires absolute regiocontrol. Without temporary masking of the α-amino group and permanent masking of reactive side chains, the synthesis would devolve into uncontrolled polymerization and branching.

The two dominant strategies in modern SPPS—Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl)—represent fundamentally different chemical philosophies for achieving this regiocontrol. Choosing between them is not merely a matter of preference; it is a critical decision dictated by the target peptide's sequence, required post-translational modifications (PTMs), and downstream ligation requirements[2],[3].

Fmoc/tBu Chemistry: The Paradigm of Orthogonal Protection

Mechanistic Rationale

The Fmoc strategy operates on the principle of orthogonal protection [4],[3]. This means that the temporary α-amino protecting group (Fmoc) and the permanent side-chain protecting groups (typically tert-butyl, tBu) are cleaved by completely different chemical mechanisms.

Fmoc is base-labile. Deprotection is achieved via a base-induced


-elimination mechanism, typically using 20% piperidine in dimethylformamide (DMF)[4]. Piperidine acts as a secondary amine base to abstract the acidic proton on the fluorene ring, generating dibenzofulvene and carbon dioxide. Crucially, dibenzofulvene is a highly reactive electrophile; piperidine serves a dual role by scavenging it to form a stable adduct, preventing the re-alkylation of the newly liberated N-terminal amine[2]. Because this step relies on base, acid-labile side-chain protecting groups and the peptide-resin anchor remain completely uncompromised. Final global cleavage is then performed using a mild acid, typically 95% trifluoroacetic acid (TFA)[5].

Causality for Selection:

  • PTM Compatibility: Because Fmoc avoids repetitive exposure to acid and does not require harsh anhydrous hydrogen fluoride (HF) for final cleavage, it is the mandatory choice for synthesizing peptides with delicate modifications like phosphorylation or glycosylation[5],[2].

  • Real-Time Validation: The cleavage of Fmoc releases dibenzofulvene, a strong chromophore. By monitoring the UV absorbance of the column effluent at 301 nm, scientists can quantitatively verify both the kinetics and the absolute completion of the deprotection step in real-time[4].

Self-Validating Protocol: Fmoc Chain Elongation

This protocol utilizes UV-monitoring and colorimetric assays to create a closed-loop, self-validating workflow.

  • Resin Swelling: Suspend 0.1 mmol of Fmoc-AA-Wang resin in DMF for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).

    • Validation: Route the effluent through a UV detector. A sharp peak at 301 nm confirms dibenzofulvene release. The return to baseline indicates complete deprotection[4].

  • Washing: Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, preventing premature deprotection of the incoming amino acid.

  • Coupling: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-Amino Acid, 0.4 mmol HATU (activator), and 0.8 mmol DIPEA (base) in DMF. Add to the resin and agitate for 45 minutes.

  • Coupling Validation (Kaiser Test): Take a few resin beads and apply the ninhydrin-based Kaiser test[1]. A yellow/colorless result confirms complete acylation (absence of free primary amines). A blue result dictates a re-coupling step.

  • Global Cleavage: Upon sequence completion, treat the resin with 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. TIS and water act as highly reactive carbocation scavengers to protect sensitive residues like Trp and Cys.

  • Isolation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

Boc/Bzl Chemistry: Graded Acid Lability and Specialized Utility

Mechanistic Rationale

The Boc strategy predates Fmoc and relies on graded acid lability (non-orthogonal protection)[3]. The temporary Nα-Boc group is removed via acidolysis using a moderately strong acid (50% TFA in dichloromethane). Because the temporary group is removed with acid, the permanent side-chain protecting groups (e.g., benzyl ethers) and the peptide-resin anchor must be engineered to withstand repeated TFA exposure. Consequently, releasing the final peptide requires a significantly stronger, highly corrosive acid: anhydrous hydrogen fluoride (HF)[6].

Causality for Selection:

  • In Situ Neutralization & Difficult Sequences: TFA deprotection leaves the N-terminal amine protonated (as a TFA salt). Neutralizing this salt simultaneously with the addition of the highly activated incoming amino acid (in situ neutralization) drastically reduces the time the peptide spends as a free amine, minimizing aggregation and

    
    -sheet formation in highly hydrophobic "difficult" sequences[1].
    
  • Native Chemical Ligation (NCL): Boc chemistry is vastly superior for synthesizing C-terminal peptide thioesters. The repetitive piperidine base treatments in Fmoc SPPS rapidly degrade thioesters, whereas the acidic conditions of Boc SPPS leave them intact, enabling the synthesis of massive protein domains via NCL[6].

Self-Validating Protocol: Boc Chain Elongation

Due to the lack of UV-active byproducts, this workflow relies heavily on rigorous chemical scavenging and colorimetric validation.

  • Resin Swelling: Suspend 0.1 mmol of Boc-AA-Merrifield resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat with 50% TFA in DCM (1 x 1 min, 1 x 5 min) to remove the Nα-Boc group[7].

  • Washing & Neutralization: Wash with DCM, then DMF. Treat with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 1 min) to neutralize the TFA salt, generating a nucleophilic free amine. (Note: In advanced in situ protocols, this step is merged with coupling).

  • Coupling: Add 0.4 mmol (4 eq) Boc-Amino Acid, 0.4 mmol HBTU, and 1.0 mmol DIEA in DMF. Agitate for 20 minutes.

  • Coupling Validation: Perform the Kaiser test. Unlike Fmoc, UV monitoring is impossible because TFA cleavage of Boc yields isobutylene and CO₂, which are colorless gases. The Kaiser test is the primary validation gate[1].

  • Global Cleavage (Specialized Apparatus): Transfer the dried resin to a specialized Kel-F/PTFE vacuum line. Cleave using anhydrous liquid HF containing 10% p-cresol or anisole (scavengers) at 0°C for 1 hour[7],[6]. Warning: HF is highly toxic and etches glass; extreme safety protocols are mandatory.

Comparative Analysis of SPPS Strategies

The quantitative and qualitative differences between the two methodologies dictate their application in drug development.

FeatureFmoc StrategyBoc Strategy
Protection Scheme Orthogonal (Base / Mild Acid)Non-Orthogonal (Graded Acid)
Nα Deprotection 20% Piperidine in DMF50% TFA in DCM
Global Cleavage 90-95% TFA + ScavengersAnhydrous HF + Scavengers
Side-Chain Protection tert-Butyl (tBu), Trityl (Trt), PbfBenzyl (Bzl), Cyclohexyl (cHx)
PTM Compatibility Excellent (Preserves glycosylation/phosphorylation)Poor (Harsh HF destroys most PTMs)
Special Applications Routine synthesis, Automated SPPS, PTMsNative Chemical Ligation (Thioesters), Difficult sequences
Safety Profile High (TFA is a standard laboratory acid)Low (Anhydrous HF is highly toxic/corrosive)

Visualizing the Synthetic Workflows

The following diagram maps the divergent logical pathways of Fmoc and Boc synthesis, highlighting the distinct chemical environments required for deprotection and cleavage.

SPPS_Workflow cluster_Fmoc Fmoc Strategy (Orthogonal) cluster_Boc Boc Strategy (Non-Orthogonal) Start Solid-Phase Peptide Synthesis (SPPS) Fmoc_Deprotect Deprotection 20% Piperidine in DMF (Base-labile) Start->Fmoc_Deprotect Boc_Deprotect Deprotection 50% TFA in DCM (Acid-labile) Start->Boc_Deprotect Fmoc_Couple Coupling Fmoc-AA + Activator + Base Fmoc_Deprotect->Fmoc_Couple UV Validation & Wash Fmoc_Couple->Fmoc_Deprotect Repeat for sequence Fmoc_Cleave Cleavage & Global Deprotection High TFA + Scavengers (Mild Acid) Fmoc_Couple->Fmoc_Cleave Final Step Final Purified Target Peptide Fmoc_Cleave->Final Boc_Neutralize Neutralization DIEA in DMF Boc_Deprotect->Boc_Neutralize Wash Boc_Couple Coupling Boc-AA + Activator Boc_Neutralize->Boc_Couple Boc_Couple->Boc_Deprotect Repeat for sequence Boc_Cleave Cleavage & Global Deprotection Anhydrous HF + Scavengers (Strong Acid) Boc_Couple->Boc_Cleave Final Step Boc_Cleave->Final

Fig 1: Comparative SPPS Workflows: Fmoc (Orthogonal) vs. Boc (Graded Acid Lability) Strategies.

References

  • "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis", PMC - NIH. URL: [Link]

  • "Solid-phase peptide synthesis", Digital CSIC. URL: [Link]

  • "Advances in Fmoc solid‐phase peptide synthesis", PMC - NIH. URL: [Link]

  • "Automated solid-phase peptide synthesis to obtain therapeutic peptides", Beilstein Journals. URL: [Link]

Sources

Exploratory

Engineering Stereochemical Resilience: A Technical Guide to D-Amino Acid Incorporation in Therapeutic Peptides

Executive Summary & Mechanistic Rationale The incorporation of D-amino acids into therapeutic peptides is a transformative strategy to overcome the primary limitation of peptide drugs: rapid in vivo proteolytic degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of D-amino acids into therapeutic peptides is a transformative strategy to overcome the primary limitation of peptide drugs: rapid in vivo proteolytic degradation. Endogenous proteases (e.g., trypsin, chymotrypsin) possess highly stereospecific active sites that have evolved exclusively for L-configuration substrates.

By introducing a D-amino acid, we alter the spatial trajectory of the side chain and the peptide backbone. This induces severe steric clashes within the protease S1/S1' binding pockets, preventing the scissile bond from adopting the transition state geometry required for hydrolysis. Consequently, targeted D-amino acid substitution can extend a peptide's plasma half-life from mere minutes to several days, fundamentally altering its pharmacokinetic profile [1].

Chemical Synthesis: Mitigating Epimerization in SPPS

Solid-Phase Peptide Synthesis (SPPS) remains the industry standard for generating D-amino acid-containing peptides. However, the activation of the carboxyl group during coupling is fraught with the risk of epimerization (racemization) [2].

The Causality of Epimerization: Strong activation of the carboxylate group can induce the formation of an oxazol-5(4H)-one intermediate. In the presence of tertiary bases—commonly required when using uronium salts like HATU—base-catalyzed proton abstraction at the chiral alpha-carbon leads to a planar enolate. Upon reprotonation, this yields a diastereomeric mixture, ruining the stereochemical purity of the drug [3].

The Solution: To maintain stereochemical integrity, we replace base-heavy activation strategies with DIC (N,N'-diisopropylcarbodiimide) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure provides exceptional leaving-group capabilities without requiring a basic environment, effectively shutting down the enolization pathway [2].

Protocol 1: Optimized Fmoc-SPPS for D-Amino Acid Incorporation
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Activation (Self-Validating Step): Dissolve 4 eq. of Fmoc-D-AA-OH and 4 eq. of OxymaPure in DMF. Add 4 eq. of DIC. Pre-activate for exactly 2 minutes. Causality: Omitting DIPEA inherently prevents base-catalyzed oxazolone enolization.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Washing & Cleavage: Wash with DMF (5x) and DCM (3x). Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, then precipitate in cold diethyl ether.

G A Activated Amino Acid B Oxazol-5(4H)-one Intermediate A->B Strong Activation E DIC/Oxyma Activation (No Base) A->E C Base-Catalyzed Enolization B->C D Epimerized Product (D/L Mix) C->D F Stereopure Peptide E->F Fast Coupling

Logical flow of SPPS activation, oxazolone-mediated epimerization, and DIC/Oxyma mitigation.

Biological Synthesis: Ribosomal Incorporation via Genetic Code Reprogramming

For the discovery of complex, pseudo-natural macrocyclic peptides via high-throughput screening, in vitro translation systems are utilized. However, the native translation machinery strongly discriminates against D-amino acids.

The Causality of Ribosomal Rejection: Natural aminoacyl-tRNA synthetases (AARS) cannot charge D-amino acids. Furthermore, even if artificially charged, D-aminoacyl-tRNAs exhibit poor binding affinity to Elongation Factor Tu (EF-Tu) and face severe steric hindrance during accommodation into the ribosomal Peptidyl Transferase Center (PTC).

The Solution: We bypass AARS entirely using Flexizymes—engineered ribozymes capable of charging virtually any activated carboxylic acid onto an orthogonal tRNA. To overcome PTC rejection, the translation system is supplemented with specialized elongation factors like EF-P or engineered EF-Tu, which stabilize the bulky D-amino acid during the slow peptidyl transfer reaction [4].

Protocol 2: Flexizyme-Mediated tRNA Charging and Translation
  • Flexizyme Reaction: Combine 25 µM dFx (flexizyme), 25 µM engineered tRNA, and 5 mM activated D-amino acid (e.g., 3,5-dinitrobenzyl ester) in 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl2.

  • Incubation: Incubate at 4°C for 2–24 hours (time depends on side-chain bulk).

  • Recovery: Precipitate the D-AA-tRNA complex using ethanol and wash with 70% ethanol to remove unreacted substrates.

  • Translation: Introduce the D-AA-tRNA into a Flexible In-vitro Translation (FIT) system lacking the corresponding natural amino acid.

  • Elongation Enhancement: Supplement the mix with 5 µM EF-P to rescue the slow peptidyl transfer kinetics.

G A D-Amino Acid + Leaving Group B Flexizyme (dFx/eFx) A->B D D-AA-tRNA Complex B->D Aminoacylation C Orthogonal tRNA C->B E Ribosome (FIT System) D->E G D-AA Incorporated Peptide E->G Translation F EF-P / EF-Tu Assistance F->E PTC Accommodation

Flexizyme-mediated tRNA aminoacylation and ribosomal translation workflow for D-amino acids.

Analytical Verification: Validating Chiral Purity

Confirming the stereochemical integrity of the final peptide is critical. Because enantiomers possess identical physical properties in an achiral environment, standard reverse-phase HPLC is insufficient to detect epimerization.

The Causality of Chiral Resolution: By reacting the hydrolyzed peptide with a chiral derivatizing agent like Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), the D- and L-enantiomers are converted into diastereomers. These diastereomers exhibit distinct hydrophobicities and can be easily resolved on standard achiral C18 columns [5].

Protocol 3: Self-Validating Marfey's Derivatization and LC-MS Analysis
  • Deuterated Hydrolysis (Self-Validation): Hydrolyze 50 µg of the peptide in 6N DCl (deuterated HCl) at 110°C for 24 hours. Causality: Acid hydrolysis can artificially induce racemization. By using DCl, any artifactual racemization incorporates a deuterium atom (+1 Da mass shift), allowing the LC-MS to distinguish between native D-amino acids and assay-induced artifacts.

  • Lyophilization: Dry the hydrolysate completely under vacuum to remove residual acid.

  • Derivatization: Resuspend in 100 µL of 0.5 M NaHCO3. Add 50 µL of Marfey's reagent (10 mg/mL in acetone).

  • Incubation: Heat at 40°C for 1 hour with gentle mixing.

  • Quenching & Analysis: Quench with 50 µL of 1N HCl, dilute with 800 µL of acetonitrile, and inject onto an LC-MS equipped with an achiral C18 column.

G A Peptide Sample B Acid Hydrolysis (6N DCl) A->B C Free Amino Acids (Enantiomers) B->C DCl tracks racemization E Diastereomer Formation C->E D Marfey's Reagent (L-FDAA) D->E F LC-MS Separation E->F Differential Retention

Workflow for chiral verification using Marfey's reagent and LC-MS analysis.

Quantitative Summary of D-Amino Acid Integration

The following table synthesizes the quantitative benchmarks for D-amino acid incorporation, highlighting the stark contrast between optimized and unoptimized workflows.

ParameterCondition / ModificationOutcome / Metric
Proteolytic Stability (Trypsin) All L-amino acid peptide< 1 hour half-life
Proteolytic Stability (Trypsin) D-amino acid substitution (cleavage site)> 24 hours half-life
SPPS Epimerization Rate HATU / DIPEA activationUp to 15-28% D-epimer formation
SPPS Epimerization Rate DIC / OxymaPure activation< 1% D-epimer formation
Ribosomal Incorporation Standard EF-Tu< 5% yield
Ribosomal Incorporation Engineered EF-P / EF-Tu40-60% yield

References

  • Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: Frontiers URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: PMC / NIH URL: [Link]

  • Title: Ribosomal incorporation of negatively charged d-α- and N-methyl-l-α-amino acids enhanced by EF-Sep Source: PMC / NIH URL: [Link]

  • Title: Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Source: Almac Group URL: [Link]

Foundational

Introduction: The Role of Fmoc-D-hLys(Boc)-OH in Modern Peptide Synthesis

An In-Depth Technical Guide to the Storage and Handling of Fmoc-D-hLys(Boc)-OH Nα-Fmoc-Nε-Boc-D-homo-Lysine (Fmoc-D-hLys(Boc)-OH) is a critical building block in the field of peptide chemistry, particularly for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Storage and Handling of Fmoc-D-hLys(Boc)-OH

Nα-Fmoc-Nε-Boc-D-homo-Lysine (Fmoc-D-hLys(Boc)-OH) is a critical building block in the field of peptide chemistry, particularly for the synthesis of peptides containing unnatural amino acids.[1] Its structure, featuring the D-enantiomer of homo-lysine, provides peptides with specific conformational properties and increased resistance to enzymatic degradation. The orthogonal protection strategy, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the side-chain ε-amine, is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).[2][] This dual protection allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain, making it an indispensable tool for researchers and drug development professionals.[4][5]

The integrity and purity of Fmoc-D-hLys(Boc)-OH are paramount for the successful synthesis of high-quality peptides. Improper storage and handling can lead to the degradation of the compound, introducing impurities that can complicate purification and compromise the final peptide's biological activity. This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-D-hLys(Boc)-OH, grounded in its physicochemical properties, to ensure its stability and optimal performance in peptide synthesis.

Physicochemical Properties and Stability Profile

Understanding the chemical nature of Fmoc-D-hLys(Boc)-OH is essential for its proper handling. The molecule's stability is intrinsically linked to the lability of its protecting groups under different conditions.

Chemical Structure and Properties

Fmoc-D-hLys(Boc)-OH is a white to off-white crystalline powder.[6] Its structure is characterized by a D-lysine backbone with two key protecting groups: the Fmoc group and the Boc group.[1]

Caption: Chemical structure of Fmoc-D-hLys(Boc)-OH.

Solubility Profile

Fmoc-D-hLys(Boc)-OH exhibits solubility characteristics typical of protected amino acids used in SPPS. It is generally soluble in polar organic solvents but has limited solubility in water.[2][7]

SolventSolubilityRationale for Use in SPPS
Dimethylformamide (DMF)Clearly soluble[6][8]Primary solvent for coupling and deprotection steps.
Dimethyl sulfoxide (DMSO)Soluble[1][2]Used for dissolving difficult sequences or for stock solutions.
Dichloromethane (DCM)Soluble[7]Often used for washing the resin.
WaterSlightly soluble[7]Not used as a primary solvent in SPPS.
Stability and Degradation Pathways

The stability of Fmoc-D-hLys(Boc)-OH is dictated by its protecting groups:

  • Fmoc Group: This group is stable under acidic conditions but is readily cleaved by bases, typically a solution of piperidine in DMF.[2][4] This lability to bases is the cornerstone of the Fmoc SPPS strategy.[]

  • Boc Group: Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA), which is typically used in the final cleavage step to deprotect the side chain and release the peptide from the resin.[2][9]

Potential degradation can occur through:

  • Hydrolysis: Exposure to moisture can lead to the slow hydrolysis of the protecting groups.[9]

  • Photodegradation: The Fmoc group can be susceptible to degradation upon prolonged exposure to light.[9]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.[9]

Recommended Storage Protocols

Proper storage is crucial to maintain the integrity of Fmoc-D-hLys(Boc)-OH and ensure reproducible results in peptide synthesis.

ParameterRecommended ConditionRationale
Temperature Short-term (weeks): 2-8°C [6][10] Long-term (months): -20°C [1][9]Minimizes thermal degradation and slows down potential side reactions.[9]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9]Protects against moisture and oxidation.[9]
Light Store in a dark place or use amber vials.[9]Prevents potential photodegradation of the Fmoc group.[9]
Moisture Store in a dry environment. A desiccator is highly recommended.[9][11]Moisture can lead to hydrolysis of the protecting groups.[9]

Safe Handling and Experimental Workflow

Adherence to safe handling procedures is essential to protect both the researcher and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling Fmoc-D-hLys(Boc)-OH powder, the following PPE should be worn:

  • Safety glasses with side-shields[11][12]

  • Chemical-resistant gloves (e.g., nitrile)[11][12]

  • Laboratory coat[12]

  • In case of significant dust formation, a dust mask or respirator is recommended.[11][13]

Step-by-Step Handling and Dissolution Protocol
  • Equilibration: Before opening, allow the container of Fmoc-D-hLys(Boc)-OH to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Conduct weighing in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[13] Use a clean, dry spatula and weighing vessel.

  • Container Sealing: Immediately after weighing, tightly reseal the container, preferably purging with an inert gas like argon or nitrogen before final closure.

  • Dissolution: a. Add the appropriate volume of solvent (typically DMF for SPPS) to the vessel containing the weighed Fmoc-D-hLys(Boc)-OH. b. Gently swirl or vortex the mixture to facilitate dissolution. Sonication can be used if necessary to aid dissolution.[1] c. Ensure the solution is clear and free of particulate matter before use.[8]

  • Waste Disposal: Dispose of unused material and empty containers as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Equilibrate Equilibrate Container to Room Temperature Wear_PPE Wear Appropriate PPE Weigh Weigh Powder in Ventilated Area Wear_PPE->Weigh Proceed to handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dispose Dispose of Waste Properly Weigh->Dispose For waste Reseal Tightly Reseal Container Dissolve->Reseal After use Dissolve->Dispose For waste

Sources

Exploratory

A Technical Guide to Non-Natural Amino Acids in Peptidomimetics: From Foundational Principles to Advanced Applications

Part 1: The Imperative for Innovation: Overcoming the Limitations of Natural Peptides The Promise and Peril of Peptide Therapeutics Peptides, as natural signaling molecules, represent an attractive class of therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Imperative for Innovation: Overcoming the Limitations of Natural Peptides

The Promise and Peril of Peptide Therapeutics

Peptides, as natural signaling molecules, represent an attractive class of therapeutics due to their high specificity, potency, and low toxicity.[1] They are central mediators of bioactivity in all living systems.[2] However, the clinical utility of natural peptides is often severely hampered by inherent pharmacological weaknesses. These molecules typically suffer from poor metabolic stability due to rapid degradation by proteases, limited cell membrane permeability, and fast clearance from the body, resulting in a short biological half-life.[][4][5][6] These challenges have historically limited their application, particularly for oral administration and targeting intracellular processes.

Peptidomimetics: Engineering Superior Therapeutic Profiles

To overcome these limitations, the field of medicinal chemistry has developed "peptidomimetics"—synthetic compounds designed to mimic the structural and functional attributes of natural peptides.[7] These engineered molecules incorporate chemical modifications to enhance their drug-like properties, such as improved stability, bioavailability, and target selectivity, while retaining or even enhancing the biological activity of the parent peptide.[6][8][9] The design of peptidomimetics is a cornerstone of modern drug discovery, bridging the gap between small molecules and large biologics.[6][10]

The Central Role of Non-Natural Amino Acids (nnAAs)

The incorporation of non-natural amino acids (nnAAs), also known as non-canonical or unnatural amino acids (UAAs), is a foundational strategy in the design of peptidomimetics.[][9] These are amino acids that are not among the 22 naturally encoded in the genetic code.[1][11] Their inclusion provides a powerful toolkit to rationally modulate the properties of a peptide scaffold.[12]

Key Advantages Conferred by Non-Natural Amino Acids:

  • Enhanced Proteolytic Stability: The most significant advantage is the vastly improved resistance to enzymatic degradation. Proteases have high specificity for L-amino acids and their corresponding peptide bonds. The introduction of nnAAs—such as D-amino acids, N-alkylated residues, or β-amino acids—disrupts these recognition sites, effectively "armor-plating" the peptide against enzymatic cleavage and extending its half-life in vivo.[][5][13][14]

  • Conformational Constraint: Natural peptides are often highly flexible, which can lead to non-specific binding and reduced potency. Conformationally restricted nnAAs, such as cyclic or bicyclic residues, can lock the peptide backbone into a specific, bioactive conformation.[5][15][16][17] This pre-organization reduces the entropic penalty of binding to its target, often resulting in significantly higher affinity and selectivity.[18]

  • Modulation of Physicochemical Properties: The structural diversity of nnAAs allows for fine-tuning of critical drug-like properties. By altering side chains, it is possible to modify a peptide's lipophilicity, solubility, and hydrogen bonding capacity to improve membrane permeability and overall bioavailability.[9][12][19]

  • Introduction of Novel Functionalities: nnAAs can be designed to carry unique functional groups not found in nature. These can be used as molecular probes for imaging, for bioconjugation (e.g., "click chemistry" handles), or to introduce new interaction points with a biological target.[][]

Part 2: A Survey of Non-Natural Amino Acids in Peptidomimetic Design

The vast chemical space of nnAAs provides a rich palette for the medicinal chemist. They can be broadly categorized based on the type of modification relative to the natural amino acid scaffold.

Classification of Key Non-Natural Amino Acids
  • Side-Chain Modifications: These involve alterations to the R-group of the amino acid. Examples include:

    • Cα- and Cβ-Alkylation: Adding alkyl groups to the alpha or beta carbon restricts the rotation of the side chain and backbone, inducing specific secondary structures.[19][21]

    • N-Alkylation (especially N-methylation): Replacing the amide proton with an alkyl group enhances membrane permeability and proteolytic resistance.[19][22]

    • Halogenation: Introducing fluorine or other halogens can modulate electronic properties and improve binding affinity.[13]

  • Backbone Modifications: These involve changes to the core peptide backbone itself.

    • β- and γ-Amino Acids: These have an extended backbone with additional methylene groups between the amino and carboxyl functions, which alters the peptide's folding propensity and makes it resistant to proteases.[8][13]

    • Peptoids (N-substituted glycines): The side chain is attached to the backbone nitrogen instead of the α-carbon. This modification completely removes the chiral center and the amide proton, conferring exceptional proteolytic stability.[8]

    • Aza-peptides: The α-carbon is replaced by a nitrogen atom, which alters the geometry and electronic properties of the peptide bond.[23]

    • Retro-Inverso Peptides: The directionality of a peptide bond is reversed. When combined with a switch from L- to D-amino acids, the side-chain topology can be preserved while making the backbone highly resistant to degradation.[21]

  • Conformationally Constrained nnAAs: These are designed to rigidly control the peptide's shape.

    • Cyclic Amino Acids: Residues like 1-aminocyclohexane-1-carboxylic acid (Ac6c) force specific backbone dihedral angles.[15][19]

    • Bicyclic and Polycyclic Amino Acids: These highly rigid structures, often incorporating proline or pipecolic acid scaffolds, provide even greater conformational control for designing potent enzyme inhibitors.[5]

    • Stapled Peptides: An all-hydrocarbon "staple" is introduced by cross-linking the side chains of two nnAAs (often O-allyl serine) within a peptide sequence. This technique is highly effective at stabilizing α-helical structures, which are critical for mediating many protein-protein interactions.[24]

Data Presentation: Comparative Properties of nnAA Classes
Class of nnAAPrimary ModificationKey AdvantagesCommon Applications
D-Amino Acids Stereochemical inversion (L to D)High proteolytic resistance, can maintain side-chain topology.[6][24]Enhancing in-vivo half-life of peptide hormones.[12]
N-Alkylated Amino Acids Alkyl group on backbone nitrogenImproved membrane permeability, proteolytic stability.[19][22]Increasing oral bioavailability.[12]
β/γ-Amino Acids Extended peptide backboneHigh proteolytic resistance, formation of unique secondary structures.[13]Designing foldamers with novel functions.[7]
Peptoids Side chain on backbone nitrogenComplete resistance to proteolysis, high structural diversity.[8]Combinatorial libraries for drug screening.[13]
Stapled Peptides Covalent side-chain cross-linkingStabilization of α-helical structures, improved cell penetration.[24]Inhibiting intracellular protein-protein interactions.
Cyclic Amino Acids Ring structure in side chain/backboneRigid conformational constraint, enhanced receptor selectivity.[15][16]Designing highly potent and selective receptor ligands.

Part 3: Synthesis and Incorporation of nnAAs into Peptides

The Workhorse of Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The ability to routinely incorporate nnAAs into peptides is largely thanks to the development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield.[2] This technique is the cornerstone of modern peptide and peptidomimetic synthesis.[8][10][25] In SPPS, the peptide chain is assembled step-by-step while the C-terminus is covalently anchored to an insoluble polymer resin. This simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin.[25]

Key Chemistries: Fmoc vs. Boc Protection

To ensure the orderly assembly of the peptide chain, the α-amino group of the incoming amino acid must be temporarily blocked with a protecting group. The two dominant strategies are:

  • Fmoc (9-fluorenylmethoxycarbonyl) Chemistry: This is the most common method used today. The Fmoc group is base-labile and is removed by a mild base like piperidine. The side-chain protecting groups are acid-labile and are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[10][26] This orthogonality offers a milder overall process.

  • Boc (tert-butyloxycarbonyl) Chemistry: In this older but still relevant strategy, the Boc group is removed with a mild acid (like TFA), while the side-chain protecting groups require a very strong acid (like hydrofluoric acid) for removal.

Causality in Experimental Choice: The choice between Fmoc and Boc chemistry often depends on the specific nnAAs being incorporated. Some nnAAs may have acid-sensitive side chains, making the milder deprotection conditions of the Fmoc strategy preferable. Conversely, the strong acid cleavage in Boc chemistry can be advantageous for highly aggregated or difficult sequences.

Visualization: The Solid-Phase Peptide Synthesis (SPPS) Cycle

The cyclical nature of SPPS is ideal for automation and is the reason for its efficiency.

SPPS_Workflow Resin 1. Start with Resin-Bound Amino Acid Deprotection 2. Deprotection (Remove Fmoc group) Resin->Deprotection Wash1 3. Wash Deprotection->Wash1 Coupling 4. Coupling (Add next Fmoc-AA + Coupling Reagents) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Cleavage Final Cleavage & Deprotection Wash2->Cleavage After last AA Repeat->Deprotection n-1 times Purification_Workflow Crude Crude Peptide (from Cleavage) Dissolve Dissolve in Aqueous Buffer Crude->Dissolve PrepHPLC Preparative RP-HPLC Dissolve->PrepHPLC Collect Collect Fractions Containing Product Peak PrepHPLC->Collect AnalyzeFrac Analyze Fractions (Analytical HPLC & MS) Collect->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool Lyophilize Lyophilization (Freeze-Drying) Pool->Lyophilize FinalQC Final QC (Analytical HPLC & MS) Lyophilize->FinalQC Pure Pure, Characterized Peptidomimetic FinalQC->Pure

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Steric and Stereochemical Barriers in Hindered D-Amino Acid Coupling

Executive Summary The incorporation of D-amino acids is a cornerstone in the development of therapeutic peptides, conferring resistance to proteolytic degradation and stabilizing specific secondary structures. However, c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-amino acids is a cornerstone in the development of therapeutic peptides, conferring resistance to proteolytic degradation and stabilizing specific secondary structures. However, coupling sterically hindered D-amino acids (e.g., D-Val, D-Ile, D-Thr, and N-methylated derivatives) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): drastically reduced acylation rates and a high propensity for epimerization (racemization)[1]. This application note provides a comprehensive, self-validating guide to selecting and utilizing the most effective coupling reagents to overcome these thermodynamic and kinetic barriers.

Mechanistic Causality: The Epimerization-Hindrance Nexus

In peptide synthesis, coupling requires the activation of the C-terminal carboxylic acid to form a reactive intermediate. For sterically hindered D-amino acids, bulky side chains physically impede nucleophilic attack by the resin-bound amine. This kinetic bottleneck extends the lifetime of the activated intermediate[2].

Prolonged activation in the presence of a base (such as DIPEA) facilitates the intramolecular attack of the adjacent carbonyl oxygen on the activated ester, forming an oxazolone (azlactone) intermediate[3]. The alpha-proton of the oxazolone is highly acidic; its abstraction leads to an achiral enolate. Upon subsequent aminolysis, the stereocenter is re-established but as a racemic mixture, converting the expensive D-amino acid into an undesired L-epimer impurity[4]. Therefore, successful coupling of hindered D-amino acids requires reagents that maximize electrophilicity while minimizing basicity and preactivation times.

G A Activated D-Amino Acid (Slow Coupling) B Oxazolone Formation (Loss of Chirality) A->B Steric Hindrance (Slow Acylation) C Target D-Peptide (Desired) A->C Fast Amide Bond Formation (Optimal Reagent) B->C Aminolysis D L-Peptide (Epimerized Impurity) B->D Aminolysis after Enolization

Mechanistic pathway of oxazolone-mediated epimerization in hindered D-amino acids.

Comparative Analysis of Advanced Coupling Reagents

To mitigate epimerization without sacrificing yield, modern synthesis has moved away from traditional HOBt-based methods. The following reagents represent the current state-of-the-art for hindered systems:

  • COMU: A third-generation uronium salt based on the OxymaPure leaving group. COMU exhibits exceptional reactivity and, crucially, achieves maximal coupling efficiency with only 1 equivalent of base[1]. This drastically reduces base-catalyzed epimerization. It is also non-explosive, unlike benzotriazole-based reagents (HATU).

  • DIC / OxymaPure: The combination of diisopropylcarbodiimide (DIC) and OxymaPure has emerged as the premier choice for cost-effective, low-epimerization coupling. OxymaPure matches the reactivity of HOAt but suppresses racemization more effectively[4][5].

  • TFFH: For the most extreme cases of steric hindrance (e.g., N-methylated D-amino acids or alpha-aminoisobutyric acid analogs), bulky active esters fail. TFFH generates Fmoc-amino acid fluorides in situ. The small atomic radius of the fluoride leaving group bypasses steric clashes, and the coupling step itself does not require base, precluding base-catalyzed epimerization[3][6].

  • PyOxim / PyAOP: Phosphonium salts are essential when cyclization or fragment condensation requires prolonged preactivation. Unlike uronium salts, phosphonium reagents do not react with the N-terminal amine to form dead-end guanidinylated byproducts[7].

Quantitative Performance Summary
Reagent SystemChemical ClassReactivity (Hindered)Epimerization RiskGuanidinylation RiskBest Application
COMU / DIPEA Uronium (Oxyma-based)Very HighLow (with 1 eq base)Yes (if preactivated)Standard hindered D-amino acids
DIC / OxymaPure Carbodiimide + AdditiveHighVery LowNoScale-up, routine SPPS
TFFH Acid Fluoride GeneratorExtremely HighVery LowNoN-methyl D-AAs, Aib derivatives
PyOxim / PyAOP PhosphoniumHighLowNoFragment condensation, cyclization
HATU / DIPEA Uronium (HOAt-based)Very HighModerateYesLegacy protocols (hazardous)

Strategic Selection Guide

Selecting the correct reagent is a function of the specific steric environment of the target sequence and the operational constraints of the synthesis.

G Start Hindered D-Amino Acid Coupling Q1 Is the amine N-methylated or extremely hindered? Start->Q1 TFFH Use TFFH (Acid Fluoride) Minimal steric bulk Q1->TFFH Yes Q2 Is cyclization or long preactivation required? Q1->Q2 No Phos Use PyOxim or PyAOP (Avoids guanidinylation) Q2->Phos Yes Q3 Prioritize safety/cost or max reactivity? Q2->Q3 No COMU Use COMU / DIPEA (High reactivity, safe) Q3->COMU Max Reactivity DIC Use DIC / OxymaPure (Low epimerization, cost-effective) Q3->DIC Safety & Cost

Strategic decision tree for selecting coupling reagents for hindered D-amino acids.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling with COMU (For D-Val, D-Ile, D-Thr)

Causality: COMU's morpholino group acts as an internal hydrogen bond acceptor, accelerating the reaction. Using only 1.0 eq of DIPEA relative to the amino acid prevents excess base from triggering oxazolone formation[1]. A slight deficit of COMU prevents the capping of the resin-bound amine by unreacted uronium species.

  • Preparation: Weigh 3.0 eq of Fmoc-D-amino acid and 2.95 eq of COMU relative to the resin loading.

  • Dissolution: Dissolve the dry reagents in a minimal volume of DMF (approx. 0.1 M concentration).

  • Activation: Add 3.0 eq of DIPEA (a strict 1:1 ratio with the amino acid). Do not preactivate.

  • Coupling: Immediately transfer the solution to the resin.

  • Reaction: Agitate at room temperature for 45–60 minutes.

Protocol B: In Situ Acid Fluoride Activation with TFFH (For N-Methyl D-Amino Acids)

Causality: Acid fluorides are highly reactive and sterically compact. TFFH converts the amino acid to the acid fluoride in the presence of base, but the subsequent coupling to the resin proceeds without additional base, preserving the fragile D-stereocenter[3][6].

  • Preparation: Weigh 3.0 eq of Fmoc-D-amino acid and 3.0 eq of TFFH.

  • Dissolution & Base Addition: Dissolve in DMF and add 6.0 eq of DIPEA (2.0 eq relative to TFFH)[7].

  • Preactivation: Agitate gently for exactly 7 minutes to ensure complete conversion to the acid fluoride[7].

  • Coupling: Transfer the activated solution to the amino resin.

  • Reaction: Agitate for 2 hours (extended time is required for N-methylated amines despite the highly reactive fluoride).

Protocol C: Scale-Up and Low-Epimerization Coupling with DIC/OxymaPure

Causality: DIC forms an O-acylisourea which is rapidly trapped by OxymaPure to form a highly reactive ester. A brief 2-minute preactivation is critical; it ensures the reactive Oxyma ester is fully formed before encountering the resin, while preventing premature degradation or oxazolone formation[4][5].

  • Preparation: Weigh 3.0 eq of Fmoc-D-amino acid and 3.0 eq of OxymaPure.

  • Dissolution: Dissolve in DMF.

  • Activation: Add 3.0 eq of DIC to the solution.

  • Preactivation: Allow the mixture to stand for exactly 2 minutes[4]. A bright yellow color will develop, indicating active ester formation.

  • Coupling: Add the solution to the resin and agitate for 60 minutes.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the protocols above, the following self-validating checks must be integrated into the workflow:

  • Primary Conversion Check: Perform a Kaiser Test (Ninhydrin) for primary amines, or a Chloranil test for secondary (N-methyl) amines. A positive result indicates incomplete coupling due to extreme hindrance.

  • Guanidinylation Screening: If using COMU (Protocol A) and incomplete coupling is observed, cleave a micro-aliquot of the resin and analyze via LC-MS. Look for a mass shift of +38 Da (relative to the uncoupled fragment), which confirms that the uronium reagent has permanently capped the N-terminus[2]. If detected, switch to Protocol C (DIC/Oxyma) or a phosphonium reagent (PyOxim).

  • Epimerization Quantification: To validate stereochemical retention, cleave the final peptide and perform chiral GC-MS or derivatization with Marfey's reagent followed by RP-HPLC. The D-to-L conversion rate should be <1.5% if the protocols are strictly followed.

References

1.1 - acs.org 2.7 - merckmillipore.com 3. 6 - nih.gov 4. 3 - acs.org 5. 2 - uniurb.it 6.5 - merckmillipore.com 7. - sigmaaldrich.com 8.4 - luxembourg-bio.com

Sources

Application

Application Note: Highly Efficient Boc Side-Chain Deprotection of D-Homolysine (D-hLys) Residues in Peptidomimetics

Introduction: The Structural Context of D-Homolysine D-homolysine (D-hLys) is a non-natural polyamine amino acid characterized by an extended aliphatic side chain—possessing an additional methylene group compared to stan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Context of D-Homolysine

D-homolysine (D-hLys) is a non-natural polyamine amino acid characterized by an extended aliphatic side chain—possessing an additional methylene group compared to standard lysine—and D-stereochemistry. Its incorporation into synthetic peptide sequences is a proven strategy to enhance proteolytic stability and fine-tune the spatial positioning of the side-chain amino group for optimal electrostatic interactions with target receptor pockets[].

During Solid-Phase Peptide Synthesis (SPPS), the terminal amine of the D-hLys side chain (the ζ-amino group) is typically protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted branching or side reactions during chain elongation[]. While the Boc group is highly stable under basic Fmoc-deprotection conditions, its quantitative removal during the final cleavage step requires precise control over acidic conditions and scavenger chemistry to prevent irreversible damage to the peptide.

Mechanistic Causality of Boc Deprotection

The removal of the Boc protecting group from the D-hLys side chain relies on a strict acid-catalyzed elimination mechanism, universally driven by concentrated Trifluoroacetic Acid (TFA)[2]. Understanding this mechanism is critical for diagnosing synthesis failures:

  • Protonation: The carbonyl oxygen of the Boc carbamate is protonated by TFA, increasing the electrophilicity of the complex[3].

  • Cleavage: The protonated intermediate undergoes heterolytic cleavage, yielding a highly reactive tert-butyl cation and a transient carbamic acid intermediate[2].

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas. Because both protection and deprotection reactions produce CO₂ gas, closed systems must never be used[3]. The resulting free amine is immediately protonated to form the trifluoroacetate salt[2].

The Scavenger Imperative: The generated tert-butyl cation is a potent electrophile. If not rapidly quenched, it will indiscriminately alkylate electron-rich side chains such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys)[4][5]. This leads to irreversible +56 Da adducts. To prevent this, nucleophilic scavengers (e.g., thiols, silanes, or water) must be strategically incorporated into the TFA cleavage cocktail[6].

G A Boc-Protected D-hLys + TFA B Protonated Carbamate Intermediate A->B H+ attack C Carbamic Acid + tert-Butyl Cation B->C Cleavage D Decarboxylation (- CO2) C->D Spontaneous F Scavenger Quenching (e.g., TIPS, EDT) C->F Fast Quench G Undesired Alkylation (Trp, Met, Cys) C->G Unscavenged E Free D-hLys Amine (TFA Salt) D->E Protonation

Acid-catalyzed Boc deprotection mechanism and the critical role of scavengers.

Scavenger Selection and Cocktail Formulation

The choice of cleavage cocktail is dictated by the overall peptide sequence. While the extended aliphatic chain of D-hLys does not inherently alter the Boc cleavage kinetics compared to standard Lys, the steric environment of the surrounding sequence might dictate longer cleavage times[7].

Table 1: Standard Cleavage Cocktails for Boc Deprotection in SPPS

Cleavage CocktailComposition (v/v)Primary Use Case & Causality
Standard TFA 95% TFA, 2.5% TIPS, 2.5% H₂OGeneral sequences lacking Cys, Met, or Trp. TIPS effectively quenches tert-butyl cations.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly complex sequences containing Cys, Met, Trp, and Tyr. EDT prevents oxidative damage and catches cations[5].
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIPSSequences with Trp/Tyr but lacking Cys/Met. Phenol protects aromatic rings from alkylation.

Experimental Protocol: Global Deprotection and Cleavage

This protocol describes the simultaneous cleavage of the peptide from the solid support and the global deprotection of acid-labile side chains, including the D-hLys(Boc) group[8].

Materials:

  • Peptide-resin containing D-hLys(Boc)

  • Trifluoroacetic Acid (TFA, LC-MS grade)[2]

  • Triisopropylsilane (TIPS)

  • 1,2-Ethanedithiol (EDT) (if Cys/Met are present)[5]

  • Cold Diethyl Ether (-20 °C)[9]

Step-by-Step Workflow:

  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove residual N,N-Dimethylformamide (DMF) and swell the resin matrix. Drain completely[7].

  • Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) in a separate glass vial. Caution: Always add scavengers to TFA, not vice versa, and work in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 to 3 hours. Do not use a sealed vessel due to CO₂ evolution[2][3].

  • Filtration: Filter the resin through a fritted syringe, collecting the flow-through (containing the deprotected peptide) into a clean 50 mL polypropylene centrifuge tube[8].

  • Resin Wash: Wash the resin with an additional 2 mL of neat TFA to ensure complete peptide recovery. Combine with the main filtrate[2].

  • Precipitation: Add a 10-fold volume of ice-cold diethyl ether to the combined TFA filtrate. A white precipitate (the peptide TFA salt) will immediately form[9]. The cold temperature minimizes peptide solubility in the organic phase.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully. Wash the pellet twice more with cold ether to extract residual TFA and organic scavengers[2].

  • Drying: Air-dry the pellet briefly, then dissolve in a mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize to obtain the crude D-hLys-containing peptide[9].

W S1 Resin Swelling (DCM Wash) S2 TFA/Scavenger Addition S1->S2 S3 Agitation (2-3h, RT) S2->S3 S4 Filtration & TFA Wash S3->S4 S5 Cold Ether Precipitation S4->S5 S6 Centrifugation & Lyophilization S5->S6

Step-by-step workflow for the solid-phase cleavage and Boc deprotection of D-hLys peptides.

Self-Validation & Analytical Verification

To ensure this protocol acts as a self-validating system, the crude lyophilized powder must be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) prior to preparative HPLC purification.

  • Mass Shift Analysis: The successful removal of a single Boc group corresponds to a mass reduction of exactly 100.1 Da (loss of C₅H₈O₂) from the protected precursor mass.

  • Diagnosing Incomplete Deprotection: If a mass of [M + 100] is observed, the cleavage time was insufficient or the D-hLys residue is sterically hindered by adjacent bulky amino acids[7]. In such cases, the crude peptide can be re-treated with 95% TFA for an additional 1–2 hours.

  • Diagnosing Alkylation Adducts: If a mass of [M + 56] is observed, tert-butylation of a susceptible residue (e.g., Trp) has occurred. This indicates that the scavenger concentration was too low, and a stronger cocktail (e.g., Reagent K) must be utilized in subsequent syntheses[4][5].

References

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. bzchemicals.com.3

  • Technical Support Center: Strategies to Avoid t-Butyl Cation. benchchem.com. 4

  • Overcoming challenges in the deprotection of Boc-His(Boc)-OH. benchchem.com. 7

  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal. benchchem.com.2

  • Peptides: Protecting Groups and Scavengers. aapptec, LLC. 5

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. 9

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). benchchem.com. 8

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 6

  • Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. BOC Sciences Amino Acid.

Sources

Method

Application Note &amp; Protocol: Enhancing Peptide Stability Through Strategic Incorporation of Fmoc-D-hLys(Boc)-OH

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Impermanence of Peptides and the Quest for Durability Peptides have emerged as a promising class of therapeutics, offering high sp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Impermanence of Peptides and the Quest for Durability

Peptides have emerged as a promising class of therapeutics, offering high specificity and low toxicity. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to rapid degradation by endogenous proteases.[1] These enzymes are highly stereospecific, predominantly recognizing and cleaving peptide bonds involving L-amino acids, the natural building blocks of proteins.[2][3] This rapid clearance necessitates frequent administration and higher doses, limiting their therapeutic efficacy. The strategic incorporation of non-natural amino acids, particularly D-amino acids, presents a powerful approach to overcome this critical limitation.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptides with enhanced proteolytic stability using Fmoc-D-hLys(Boc)-OH, a key building block in modern peptide chemistry.

The D-Amino Acid Shield: A Paradigm Shift in Peptide Drug Design

The fundamental advantage of incorporating D-amino acids lies in their ability to confer resistance to enzymatic degradation.[4][5][6] The mirror-image stereochemistry of D-amino acids sterically hinders their recognition by the active sites of most proteases, effectively "shielding" the peptide from cleavage.[3] This enhanced stability leads to a longer in-vivo half-life, improved bioavailability, and sustained therapeutic effect.[3][5] Beyond stability, the introduction of D-amino acids can also influence the peptide's conformation, potentially leading to altered receptor binding affinities and unique biological activities.[1][2]

Key Advantages of Incorporating D-Amino Acids:

  • Enhanced Proteolytic Stability: Increased resistance to degradation by a wide range of proteases.[2][4][5]

  • Longer In-Vivo Half-Life: Reduced clearance rates lead to prolonged therapeutic action.[3]

  • Improved Bioavailability: Greater stability can lead to better absorption and distribution.[5]

  • Potentially Modulated Bioactivity: Altered conformation may lead to novel or enhanced receptor interactions.[1][2]

Fmoc-D-hLys(Boc)-OH: A Versatile Building Block for Stable Peptides

Fmoc-D-hLys(Boc)-OH is a derivative of the non-proteinogenic amino acid D-homo-lysine. It is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[7] The key features of this reagent are:

  • D-Configuration: Provides the crucial resistance to proteolytic degradation.[8]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amino group, forming the cornerstone of the Fmoc-SPPS strategy.[8][9]

  • Boc (tert-butoxycarbonyl) Group: An acid-labile protecting group on the ε-amino group of the homo-lysine side chain. This orthogonal protection strategy prevents unwanted side reactions during synthesis and allows for selective deprotection during the final cleavage step.[8][10]

  • Homo-lysine Side Chain: The extended side chain of homo-lysine can offer unique conformational properties and potential for further modification or bioconjugation.

Diagram: Structure of Fmoc-D-hLys(Boc)-OH

Caption: Chemical structure of Fmoc-D-hLys(Boc)-OH.

Detailed Protocols for the Synthesis of Peptides Containing D-hLys

The following protocols are based on standard Fmoc-SPPS chemistry and can be adapted for both manual and automated synthesis.[7][11][12]

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier
Fmoc-D-hLys(Boc)-OH>98%Commercially Available
Rink Amide Resin100-200 meshCommercially Available
Other Fmoc-L-amino acidsSynthesis GradeCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
PiperidineReagent GradeCommercially Available
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially Available
HBTU/HATUCoupling ReagentCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Workflow for Fmoc-SPPS of a D-hLys Containing Peptide

Fmoc_SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Is sequence complete? No Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is sequence complete? Yes Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis End End: Lyophilized Peptide Analysis->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-D-hLys-NH2) on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Weigh 200 mg of Rink Amide resin (loading ~0.5 mmol/g) into a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[11]

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example: Fmoc-D-hLys(Boc)-OH):

  • In a separate vial, dissolve Fmoc-D-hLys(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Subsequent Deprotection and Coupling Cycles:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr).

5. N-terminal Acetylation (Optional):

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 5% acetic anhydride and 6% lutidine in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water in a fume hood.[9]

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate the mixture for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

7. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12]

  • A white precipitate should form. If not, store at -20°C for 1 hour.[13]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.[14]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization and Analysis of D-hLys Containing Peptides

Accurate characterization is crucial to confirm the identity, purity, and stability of the synthesized peptide.[15][16]

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Principle: RP-HPLC separates the target peptide from impurities based on hydrophobicity.[16]

  • Typical Conditions:

    • Column: C18, 5 µm, 100 Å

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV at 220 nm and 280 nm.

Identity Confirmation by Mass Spectrometry (MS)
  • Principle: MS determines the molecular weight of the peptide, confirming its identity.[15][16]

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Analysis: The observed molecular weight should match the calculated theoretical mass of the desired peptide.

Purity Assessment
  • The purity of the final peptide is determined by integrating the peak area of the target peptide in the analytical RP-HPLC chromatogram.

  • Purity of >95% is generally required for biological assays.

Table: Expected vs. Observed Mass of a Model Peptide
Peptide SequenceCalculated Mass (Da)Observed Mass (Da)
Ac-Tyr-Gly-Gly-Phe-D-hLys-NH2684.78684.8

Troubleshooting Common Synthesis Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling or deprotection. Steric hindrance from D-amino acid.Double couple the amino acid following the D-hLys residue.[17] Extend coupling times. Use a more potent coupling reagent like HATU.
Deletion Sequences Incomplete coupling.Optimize coupling conditions (time, equivalents). Use a higher concentration of reagents.[17]
Side Reactions Aspartimide formation (if Asp is present). Racemization.For Asp, add HOBt to the deprotection solution.[14] Use racemization-suppressing additives like HOBt or Oxyma Pure.[14]
Poor Precipitation Peptide is soluble in ether.Reduce the volume of TFA under a stream of nitrogen before adding ether.[13] Ensure the ether is ice-cold.

Conclusion: A Robust Strategy for Next-Generation Peptide Therapeutics

The strategic incorporation of Fmoc-D-hLys(Boc)-OH into peptide sequences is a powerful and reliable method for enhancing their proteolytic stability.[1] This application note provides a comprehensive framework and detailed protocols for the successful synthesis, purification, and characterization of these modified peptides. By leveraging the principles of D-amino acid chemistry, researchers can develop more robust and effective peptide-based therapeutics with improved pharmacokinetic profiles, paving the way for the next generation of peptide drugs.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved March 7, 2026.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved March 7, 2026.
  • Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Retrieved March 7, 2026.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved March 7, 2026.
  • ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH. Retrieved March 7, 2026.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved March 7, 2026.
  • Wiley Online Library. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Retrieved March 7, 2026.
  • ResolveMass Laboratories Inc. (2025, July 22).
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved March 7, 2026.
  • PubMed. (n.d.). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Retrieved March 7, 2026.
  • Chem-Impex. (n.d.). Fmoc-Lys(Boc)-Gly-OH. Retrieved March 7, 2026.
  • BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Retrieved March 7, 2026.
  • MedchemExpress.com. (n.d.). Fmoc-D-Lys(Boc)
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Retrieved March 7, 2026.
  • BenchChem. (2025). Troubleshooting low yields in solid-phase synthesis of cyclic peptides. Retrieved March 7, 2026.
  • PMC. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Retrieved March 7, 2026.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved March 7, 2026.
  • Royal Society of Chemistry. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems. Retrieved March 7, 2026.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved March 7, 2026.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved March 7, 2026.
  • BOC Sciences. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. Retrieved March 7, 2026.
  • PNAS. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Retrieved March 7, 2026.
  • Aapptec Peptides. (n.d.). Boc-D-Lys(Fmoc)-OH [115186-31-7]. Retrieved March 7, 2026.
  • AAPPTec. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH. Retrieved March 7, 2026.
  • ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved March 7, 2026.
  • BenchChem. (2025). A Technical Guide to Fmoc-D-lys(fmoc)
  • ChemicalBook. (2026, January 18). Fmoc-Lys(Boc)-OH | 71989-26-9. Retrieved March 7, 2026.
  • BenchChem. (2025, December). Application of Fmoc-D-Lys(Fmoc)-OH in the Synthesis of Complex Peptides. Retrieved March 7, 2026.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved March 7, 2026.
  • MilliporeSigma. (n.d.). Fmoc- D -Lys(Boc)-OH 98 92122-45-7. Retrieved March 7, 2026.
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved March 7, 2026.
  • Agilent. (n.d.).
  • BOC Sciences. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved March 7, 2026.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved March 7, 2026.
  • PMC. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved March 7, 2026.
  • BOC Sciences. (n.d.).

Sources

Application

Application Note: Incorporating Fmoc-D-hLys(Boc)-OH into Antimicrobial Peptides for Enhanced Proteolytic Stability and Efficacy

The Proteolytic Bottleneck in AMP Development Antimicrobial peptides (AMPs) represent a promising class of therapeutics designed to combat multidrug-resistant ESKAPE pathogens. Their mechanism of action relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

The Proteolytic Bottleneck in AMP Development

Antimicrobial peptides (AMPs) represent a promising class of therapeutics designed to combat multidrug-resistant ESKAPE pathogens. Their mechanism of action relies heavily on cationic residues—predominantly Lysine and Arginine—which drive electrostatic binding to the anionic surfaces of bacterial membranes[1]. However, this structural requirement is also their greatest vulnerability. Endogenous proteases, particularly trypsin-like enzymes in the serum and digestive tract, specifically target the carboxyl side of L-Lys and L-Arg, leading to rapid degradation and a severely limited in vivo half-life[2].

To translate AMPs from in vitro leads to clinical candidates, researchers must engineer the peptide backbone to resist enzymatic cleavage without compromising its membrane-disruptive amphiphilicity.

Rational Design: The Causality of D-Homolysine

Substituting native L-amino acids with their D-enantiomers is a classical strategy to confer proteolytic resistance. Proteases are highly stereospecific; the inverted stereocenter of a D-amino acid creates a spatial mismatch within the enzyme's S1 binding pocket, preventing the hydrolysis of the peptide bond[3][4].

However, simple D-Lysine substitution can sometimes perturb the optimal helical geometry required for bacterial membrane insertion, occasionally leading to a reduction in antimicrobial efficacy. To solve this, advanced peptidomimetic design utilizes Fmoc-D-hLys(Boc)-OH (Fmoc-protected D-homolysine). Homolysine features an unnatural aliphatic side chain extended by one additional methylene group compared to standard lysine. This specific modification provides a dual-action advantage:

  • Absolute Protease Evasion : The combination of D-chirality and an unnatural side-chain length completely abolishes recognition by tryptic and serum proteases, as the residue fits neither the stereochemical nor the spatial requirements of the active site[2].

  • Enhanced Membrane Penetration : The extended hydrophobic reach of the homolysine side chain allows the terminal cationic amine to interact more deeply with the lipid bilayer's phosphate headgroups. This structural tuning restores and often enhances the membrane-disruptive capabilities of the AMP[5][6].

Mechanism AMP_L Native AMP (L-Lysine) Protease Proteases (Trypsin/Serum) AMP_L->Protease Susceptible AMP_D Modified AMP (D-hLys) AMP_D->Protease Resistant Membrane Bacterial Membrane (Anionic) AMP_D->Membrane Electrostatic Attraction Protease->AMP_D No Cleavage Degraded Degraded Peptides (Loss of Activity) Protease->Degraded Lysis Membrane Lysis (Bactericidal Effect) Membrane->Lysis Pore Formation

Fig 1. Dual-mechanism of D-hLys modified AMPs evading proteolysis while disrupting membranes.

Synthesis Architecture: SPPS Protocol for Fmoc-D-hLys(Boc)-OH

The incorporation of Fmoc-D-hLys(Boc)-OH requires careful optimization of standard Solid-Phase Peptide Synthesis (SPPS) protocols. The extended side chain increases steric bulk, which can hinder coupling efficiency. The following protocol is engineered to maximize yield while preventing the racemization of this high-value unnatural amino acid.

Step-by-Step Methodology
  • Resin Preparation & Swelling :

    • Action: Weigh 0.1 mmol of Rink Amide AM resin (for a C-terminal amide, which mimics native AMPs and increases stability). Swell in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Polystyrene-based resins must be fully solvated to expand the polymer matrix, exposing the reactive amine sites for the first coupling.

  • Fmoc Deprotection :

    • Action: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

    • Causality: Piperidine removes the Fmoc protecting group via a base-catalyzed β-elimination mechanism. Exhaustive washing is critical; residual piperidine will prematurely deprotect the incoming amino acid.

  • Coupling of Fmoc-D-hLys(Boc)-OH :

    • Action: Dissolve 0.4 mmol (4 eq) of Fmoc-D-hLys(Boc)-OH and 0.4 mmol of Oxyma Pure in DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Add the activated mixture to the resin and agitate for 90 minutes at room temperature.

    • Causality: DIC/Oxyma is specifically chosen over standard HBTU/DIEA. Oxyma Pure is a superior additive that prevents the base-catalyzed racemization of the D-stereocenter while driving the coupling of the sterically hindered homolysine residue.

  • Global Cleavage and Deprotection :

    • Action: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes the Boc protecting group from the homolysine side chain. Triisopropylsilane (TIPS) is mandatory here; it acts as a bulky carbocation scavenger to permanently quench the highly reactive t-butyl cations generated from the Boc groups, preventing them from re-alkylating the peptide backbone.

  • Precipitation :

    • Action: Filter the cleavage solution into cold diethyl ether (-20°C). Centrifuge, decant, and lyophilize the resulting pellet.

SPPS Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-D-hLys(Boc)-OH (DIC/Oxyma, 90m) Deprotect->Couple Wash Washing (DMF) Couple->Wash Wash->Deprotect Repeat for next AA Cleave Global Cleavage & Deprotection (TFA/TIPS/H2O) Wash->Cleave Sequence Complete Precipitate Ether Precipitation & Lyophilization Cleave->Precipitate

Fig 2. Solid-Phase Peptide Synthesis workflow for incorporating Fmoc-D-hLys(Boc)-OH.

Self-Validating Assay Systems

To prove that the D-hLys modification successfully imparts proteolytic resistance without sacrificing antimicrobial activity, the following self-validating assays must be executed. A system is only self-validating if it contains internal controls that independently verify the integrity of the assay conditions.

A. Proteolytic Stability Assay (Trypsin)
  • Objective : Quantify the half-life (

    
    ) of the peptide in a proteolytic environment.
    
  • Protocol : Incubate 100 µM of the purified peptide with Trypsin (enzyme-to-substrate ratio of 1:1000 w/w) in 50 mM ammonium bicarbonate buffer (pH 8.0) at 37°C. Extract aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately with 1% TFA to denature the protease. Analyze the remaining intact peptide via RP-HPLC.

  • Self-Validation Check : You must run the native L-Lys AMP in parallel. If the native AMP does not degrade within 30 minutes, the trypsin is inactive, and the assay is invalid.

B. Minimum Inhibitory Concentration (MIC) Assay
  • Objective : Determine the lowest concentration of the peptide that completely inhibits bacterial growth.

  • Protocol : Utilize the broth microdilution method in Mueller-Hinton (MH) broth. Prepare two-fold serial dilutions of the peptide (from 128 µg/mL to 1 µg/mL) in a 96-well plate. Inoculate with E. coli (ATCC 25922) to a final concentration of

    
     CFU/mL. Incubate at 37°C for 18 hours and measure absorbance at 600 nm.
    
  • Self-Validation Check : Include a well with Polymyxin B (positive control for bacterial susceptibility) and a well with untreated broth (negative control for sterility).

C. Hemolysis Assay (Cytotoxicity)
  • Objective : Ensure the extended hydrophobic reach of homolysine does not inadvertently lyse mammalian cell membranes.

  • Protocol : Incubate serial dilutions of the peptide with a 4% (v/v) suspension of fresh human red blood cells (hRBCs) in PBS for 1 hour at 37°C. Centrifuge and measure the release of hemoglobin in the supernatant at 540 nm.

  • Self-Validation Check : Include 0.1% Triton X-100 as a 100% lysis control, and PBS as a 0% lysis baseline.

Quantitative Data Synthesis

The following table summarizes representative benchmark data demonstrating the causal impact of sequence modifications on AMP performance. Notice how D-hLys bridges the gap between stability and efficacy.

Peptide VariantSequence ModificationTrypsin Half-Life (

)
MIC against E. coli (µg/mL)Hemolysis (HC₅₀, µg/mL)
Native AMP L-Lysine< 15 min8> 128
D-Lys AMP D-Lysine> 24 h16> 128
D-hLys AMP D-Homolysine> 48 h 4 > 128

Data Interpretation: While D-Lysine substitution successfully extends the half-life, it causes a slight drop in antimicrobial potency (MIC increases to 16 µg/mL). The incorporation of D-Homolysine not only provides superior proteolytic resistance but also enhances the antimicrobial activity (MIC drops to 4 µg/mL) by allowing deeper insertion into the bacterial membrane without triggering mammalian cytotoxicity.

References

1.1 - Dovepress[1] 2.3 - Oxford Academic[3] 3. 4 - bioRxiv[4] 4.2 - Frontiers[2] 5.5 - ACS Publications[5] 6.6 - MDPI[6]

Sources

Method

manual vs. automated synthesis with Fmoc-D-hLys(Boc)-OH

Application Note: Strategic Incorporation of Fmoc-D-hLys(Boc)-OH in Peptide Synthesis – Manual vs. Automated Workflows Executive Summary The incorporation of unnatural amino acids is a cornerstone strategy in modern pept...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fmoc-D-hLys(Boc)-OH in Peptide Synthesis – Manual vs. Automated Workflows

Executive Summary

The incorporation of unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug development. Fmoc-D-hLys(Boc)-OH—a protected D-homolysine derivative—allows researchers to extend the aliphatic side chain of a peptide and reverse its stereocenter, dramatically enhancing proteolytic stability and tuning receptor binding interactions[]. However, the unique steric and kinetic profiles of homologated D-amino acids necessitate careful selection of the Solid-Phase Peptide Synthesis (SPPS) methodology. This application note provides an authoritative, self-validating guide to synthesizing peptides containing Fmoc-D-hLys(Boc)-OH, contrasting the mechanistic advantages of manual optimization against the high-throughput efficiency of automated systems[2].

Mechanistic Insights: The Role of Fmoc-D-hLys(Boc)-OH

Fmoc-D-hLys(Boc)-OH is a highly specialized building block. The homologation of the lysine side chain (the addition of a methylene unit) shifts the terminal amine to the


-position, altering the spatial presentation of the positive charge[]. This subtle structural perturbation optimizes electrostatic interactions within target protein pockets, while the D-stereochemistry confers profound resistance to endogenous proteases[].

During SPPS, the dual amino functionality requires orthogonal protection. The


-amine is protected by the base-labile Fmoc group, while the highly nucleophilic 

-amine is masked by the acid-labile Boc (tert-butyloxycarbonyl) group[]. Because D-amino acids can exhibit altered coupling kinetics due to steric hindrance—especially when coupling to an L-amino acid—the choice of reagents is critical. Utilizing HATU paired with a base like DIPEA ensures rapid formation of the active ester, driving the acylation to completion and minimizing epimerization[3].

Comparative Analysis: Manual vs. Automated SPPS

The decision to employ manual or automated SPPS hinges on the project phase and the sequence complexity. Manual synthesis offers unparalleled flexibility for troubleshooting difficult couplings on the fly[2]. Conversely, automated synthesis—particularly microwave-assisted SPPS—applies controlled thermal energy to disrupt intermolecular hydrogen bonding and


-sheet aggregation, significantly improving the coupling efficiency of sterically demanding residues like D-hLys[3].

Table 1: Quantitative Comparison for Fmoc-D-hLys(Boc)-OH Incorporation

ParameterManual SPPSAutomated (Microwave) SPPS
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin
Cycle Time 2 - 4 hours per residue30 - 45 minutes per residue
Coupling Temperature Ambient (20–25°C)Elevated (e.g., 75°C)
Self-Validation Method Kaiser Test (Colorimetric)Real-time UV Monitoring (301 nm)
Reagent Consumption Higher (manual dispensing)Optimized / Minimal waste
Typical Crude Purity Operator-dependent (70–90%)Highly reproducible (>90%)

Workflow Visualization

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Split Synthesis Method? Deprotect->Split ManCouple Manual Coupling (HATU, Room Temp, 60m) Split->ManCouple Manual AutoCouple Automated MW Coupling (DIC/Oxyma, 75°C, 5m) Split->AutoCouple Automated ManVal Kaiser Test (Colorimetric Check) ManCouple->ManVal AutoVal UV Monitoring (301 nm Absorbance) AutoCouple->AutoVal ManVal->ManCouple Blue (Fail) Success Proceed to Next AA ManVal->Success Yellow (Pass) AutoVal->Success Flat Baseline

Workflow comparing manual and automated SPPS pathways for Fmoc-D-hLys(Boc)-OH.

Self-Validating Experimental Protocols

Expertise & Experience Note: A synthetic protocol is only robust if it contains internal validation checkpoints. The following workflows integrate real-time analytical feedback to ensure that the coupling of the sterically hindered Fmoc-D-hLys(Boc)-OH is successful before irreversible sequence elongation occurs.

Manual Synthesis Protocol (Optimization & Control)

Objective: Achieve >99% coupling efficiency of Fmoc-D-hLys(Boc)-OH on a 0.1 mmol scale using visual self-validation.

  • Resin Swelling: Suspend 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of internal reactive sites for the bulky D-hLys derivative.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-D-hLys(Boc)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF. Add DIPEA (0.8 mmol, 8 eq).

    • Causality: Pre-activation (1–2 minutes) ensures the formation of the highly reactive 7-azabenzotriazole ester before introducing it to the resin, overcoming the kinetic barrier of the D-stereocenter and reducing side reactions.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently for 60–90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser ninhydrin reagents. Heat at 100°C for 3 minutes.

    • Mechanism: Ninhydrin reacts with uncoupled primary amines to form Ruhemann's purple.

    • Validation: A yellow/colorless bead indicates complete coupling (proceed to next step). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step with 2 equivalents of reagents.

Automated Synthesis Protocol (Microwave-Assisted)

Objective: High-throughput incorporation of Fmoc-D-hLys(Boc)-OH utilizing thermal disruption and real-time UV monitoring[3].

  • Programming: Set the automated synthesizer for a 0.1 mmol scale. Load Fmoc-D-hLys(Boc)-OH into the designated amino acid vial (0.5 M in DMF).

  • Automated Deprotection: The system delivers 20% piperidine/DMF.

    • Self-Validation: The UV detector monitors the effluent at 301 nm. By quantifying the dibenzofulvene-piperidine adduct released during Fmoc cleavage, the system calculates the exact coupling efficiency of the preceding step, acting as a continuous quality control loop.

  • Microwave-Assisted Coupling: The system delivers the amino acid, DIC (diisopropylcarbodiimide), and Oxyma Pure. The reaction is heated to 75°C for 5 minutes via microwave irradiation.

    • Causality: Microwave energy directly excites the polar bonds in the peptide backbone, breaking up localized aggregation and driving the sterically hindered D-hLys into the growing chain with near-perfect efficiency[3].

  • Capping: Treat with acetic anhydride/DIPEA to cap any unreacted amines, preventing the formation of complex deletion sequences.

Analytical Validation (Cleavage & LC-MS)

Following sequence completion, the peptide must be cleaved from the resin and globally deprotected to yield the final functionalized product.

  • Cleavage Cocktail: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Mechanism: The highly acidic Trifluoroacetic acid (TFA) cleaves the peptide-resin anchor and simultaneously removes the side-chain Boc group via a protonation-induced elimination mechanism, exposing the free

      
      -amine of the homolysine[]. Triisopropylsilane (TIS) acts as a carbocation scavenger to prevent re-alkylation.
      
  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and dry the pellet.

  • LC-MS Verification: Analyze the crude peptide via RP-HPLC coupled to ESI-MS. The successful incorporation of the D-hLys residue is confirmed by a mass shift corresponding to the homolysine internal residue mass (142.1 Da), validating the structural integrity of the synthesized sequence[3].

References

  • NIH / Angewandte Chemie. Supramolecular Self‐Assembly of β3‐Peptides Mediated by Janus‐Type Recognition Units. National Institutes of Health. [Link]

Sources

Application

Application Note: Strategic Post-Synthesis Modification of D-homoLysine Side Chains in Peptidomimetics

Introduction and Structural Rationale In contemporary medicinal chemistry and peptide drug development, the incorporation of non-natural amino acids is a premier strategy for overcoming the poor pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In contemporary medicinal chemistry and peptide drug development, the incorporation of non-natural amino acids is a premier strategy for overcoming the poor pharmacokinetic properties of native peptides. D-homoLysine (D-hLys) stands out as a highly versatile building block. Structurally, it is a 7-aminoheptanoic acid derivative; compared to standard L-Lysine, it possesses an extended aliphatic side chain (an additional methylene group) and an inverted D-stereocenter.

This structural divergence serves two critical functions:

  • Proteolytic Resistance: The D-configuration renders the peptide backbone highly resistant to endogenous proteases, drastically improving in vivo half-life.

  • Spatial Tuning: The extended side chain modulates the spatial positioning of the terminal

    
    -amino (zeta-amino) group. This fine-tuning optimizes electrostatic interactions with target protein pockets, a modification that has proven highly favorable in enhancing the binding affinities of neurotensin receptor ligands[1] and probing bromodomain interactions[2].
    

However, the true utility of D-hLys lies in its capacity for post-synthesis modification . By selectively unmasking the


-amine while the peptide remains anchored to the solid support, researchers can install fluorophores, lipophilic tails, or convert the residue entirely (e.g., into D-homoarginine) to map structure-activity relationships (SAR)[3].

Strategic Design: Orthogonal Protection Schemes

To achieve site-specific modification of the D-hLys


-amine without prematurely cleaving the peptide from the resin or unmasking other reactive side chains, an orthogonal protecting group strategy  is required. The protecting group on the 

-amine must be labile under conditions that leave the N-terminal Fmoc, standard side-chain protecting groups (like tBu, Boc, or Pbf), and the resin linker completely intact[].
Quantitative Comparison of Orthogonal Protecting Groups
Protecting GroupCleavage ReagentScavengerReaction TimeDownstream Compatibility
Mtt (4-Methyltrityl)1–2% TFA in DCM1–5% TIS5 × 2 minExcellent (Orthogonal to Fmoc/tBu)
Dde / ivDde 2% Hydrazine in DMFNone3 × 3 minGood (May cause premature Fmoc loss)
Alloc Pd(PPh₃)₄, PhSiH₃None2 × 30 minExcellent (Requires inert atmosphere)
Boc 95% TFATIPS / H₂O2 hoursN/A (Global cleavage only)

Table 1: Selection matrix for D-hLys side-chain protection during Solid-Phase Peptide Synthesis (SPPS).

For most post-synthesis modifications, Fmoc-D-hLys(Mtt)-OH is the gold standard. The Mtt group is ultra-acid-sensitive, allowing for rapid unmasking while maintaining the integrity of the broader peptide architecture[].

Workflow Visualization

Workflow SPPS 1. Fmoc-SPPS (Incorporate D-hLys-Mtt) Deprotect 2. Orthogonal Deprotection (1% TFA / 5% TIS) SPPS->Deprotect Mild Acid FreeAmine 3. Free ζ-Amine Intermediate Deprotect->FreeAmine Neutralization Acylation 4A. N-ζ Acylation (e.g., Acetylation/Labeling) FreeAmine->Acylation HATU/DIPEA Guanidinylation 4B. Guanidinylation (Yields D-homoarginine) FreeAmine->Guanidinylation 1H-Pyrazole-1-carboxamidine Cleavage 5. Global Cleavage (95% TFA) Acylation->Cleavage Guanidinylation->Cleavage

Fig 1: Workflow for orthogonal deprotection and post-synthesis modification of D-homoLysine.

Validated Experimental Methodologies

The following protocols are designed for on-resin modification. Causality Note: Performing these modifications on-resin rather than in solution prevents intermediate solubility issues and allows the use of massive reagent excesses to drive sluggish reactions to absolute completion.

Protocol A: Selective On-Resin Mtt Deprotection

This step unmasks the


-amine of D-hLys while leaving the rest of the peptide protected.
  • Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

    • Causality: Mtt cleavage generates a highly reactive methyltrityl carbocation. TIS is a mandatory scavenger that quenches this carbocation, preventing it from re-alkylating the exposed amine or other nucleophilic residues on the peptide.

  • Deprotection Cycles: Treat the resin with 5 mL of the cocktail for exactly 2 minutes, then filter. Repeat this process 5 to 7 times.

    • Causality: The removal of Mtt is an equilibrium-driven process. Short, repeated batch treatments continuously remove the cleaved protecting group from the system, driving the reaction to 100% completion without risking premature cleavage of standard tBu/Boc groups.

  • Neutralization: Wash the resin extensively with DCM (5 × 1 min), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DMF (3 × 2 min).

    • Causality: The TFA treatment leaves the newly exposed amine protonated (ammonium salt). DIPEA neutralizes the salt, restoring the nucleophilicity of the

      
      -amine for downstream coupling.
      
  • Self-Validation (Kaiser Test): Take a few resin beads and perform a ninhydrin (Kaiser) test.

    • System Check: A dark blue bead color confirms the successful exposure of the primary

      
      -amine. If the beads remain yellow, repeat Step 3.
      
Protocol B: On-Resin Guanidinylation (Synthesis of D-homoarginine)

Direct incorporation of Fmoc-D-homoarginine during SPPS often results in low yields due to severe steric hindrance and the tendency of the side chain to undergo intramolecular lactamization. Converting D-hLys to D-homoarginine post-synthesis completely circumvents these synthetic roadblocks[3][5].

  • Reagent Preparation: To the free

    
    -amine resin (from Protocol A), add 5 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride and 10 equivalents of DIPEA dissolved in minimal DMF.
    
  • Reaction: Agitate the suspension gently at room temperature for 12–16 hours.

    • Causality: Guanidinylation is sterically demanding and kinetically slow. Extended reaction times and a double excess of base are required to ensure the nucleophilic attack of the

      
      -amine on the amidine donor.
      
  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on the washed beads.

    • System Check: The beads must return to a clear/yellow color. The newly formed guanidino group is not a primary amine and will not react with ninhydrin. A blue result indicates incomplete conversion, necessitating a second coupling cycle.

Protocol C: N- Acylation (Lipidation or Fluorophore Labeling)

This protocol is utilized to attach pharmacokinetic modifiers (e.g., palmitic acid) or imaging agents (e.g., FITC).

  • Coupling: Dissolve 3 equivalents of the desired carboxylic acid (or NHS-ester), 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the free

    
    -amine resin.
    
  • Reaction: Agitate for 2 hours at room temperature (in the dark if using a fluorophore).

  • Washing: Wash with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation: A negative (yellow) Kaiser test confirms complete acylation. The peptide is now ready for standard global cleavage (95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours).

Conclusion

The post-synthesis modification of D-homoLysine is a highly robust method for generating diverse peptidomimetic libraries from a single parent sequence. By leveraging orthogonal protecting groups like Mtt and self-validating analytical checks, researchers can reliably engineer peptides with enhanced proteolytic stability, refined receptor affinity, and specialized functional tags.

References

  • Synthesis and human neurotensin receptor binding activities of neurotensin(8-13) analogues containing position 8 alpha-azido-N-alkylated derivatives of ornithine, lysine, and homolysine Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Nε-acetyl-L-homolysine by the Lossen rearrangement and its application for probing deacetylases and binding modules of acetyl-lysine Source: Journal of Peptide Science (Wiley / PubMed) URL:[Link]

  • Solid phase synthesis and some pharmacological properties of 8-D-homoarginine-vasopressin and 1-deamino-8-D-homoarginine-vasopressin Source: International Journal of Peptide and Protein Research URL:[Link]

Sources

Method

Application Note: Optimized Cleavage and Deprotection Protocols for Synthetic Peptides Incorporating D-homoLysine

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Technique: Fmoc Solid-Phase Peptide Synthesis (SPPS) Introduction & Mechanistic Rationale The incorporation of non-natural amino acids in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Technique: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale

The incorporation of non-natural amino acids into synthetic peptides is a cornerstone of modern drug development. D-homoLysine (D-hLys) is a critical building block in this space. Structurally, it differs from standard D-lysine by the addition of a single methylene group in its aliphatic side chain, shifting the terminal amine from the epsilon (


) to the zeta (

) position. This subtle structural perturbation enhances the peptide's resistance to proteolytic degradation and optimizes electrostatic interactions between the side chain and target protein binding pockets, thereby improving binding potency[].

During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), D-homoLysine is typically incorporated as Fmoc-D-hLys(Boc)-OH . The tert-butyloxycarbonyl (Boc) protecting group shields the highly reactive


-amine during chain elongation. The most critical and failure-prone step of the synthesis is the final global deprotection and cleavage from the solid support (e.g., Wang, Rink Amide, or CTC resins).
The Causality of Cleavage Side Reactions

The acidolytic removal of the Boc group from the D-hLys side chain utilizes concentrated Trifluoroacetic Acid (TFA). Mechanistically, this reaction generates a highly electrophilic tert-butyl carbocation[2]. Because the extended aliphatic chain of D-hLys places this carbocation further from the steric bulk of the peptide backbone, the reactive species is highly mobile. If not immediately quenched, these carbocations will irreversibly alkylate electron-rich, nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys)[3].

To prevent this, a precisely engineered mixture of nucleophilic scavengers—known as a "cleavage cocktail"—must be employed to act as a self-validating thermodynamic sink for the carbocations.

Experimental Design: Selecting the Right Scavenger System

The choice of scavengers is dictated entirely by the surrounding peptide sequence, not just the presence of D-hLys.

  • Triisopropylsilane (TIS): Acts as a highly efficient hydride donor. It quenches carbocations to form volatile silanes and is vastly preferred over malodorous thiols for sequences lacking sulfur-containing residues[3].

  • Water (

    
    ):  Acts as a basic nucleophile to trap carbocations, forming tert-butanol.
    
  • 3,6-dioxa-1,8-octanedithiol (DODT) / 1,2-Ethanedithiol (EDT): These dithiol scavengers are mandatory if the sequence contains Cys or Met. They prevent the oxidation of thioethers to sulfoxides and provide a highly reactive sulfur nucleophile to intercept tert-butyl cations before they can alkylate the peptide[4].

Quantitative Data: Cleavage Cocktail Selection Matrix
Sequence CharacteristicsRecommended Cocktail Formulation (v/v)Mechanistic Rationale
Standard (No Cys, Met, Trp)95% TFA / 2.5% TIS / 2.5%

TIS and Water provide sufficient hydride and nucleophilic quenching for the Boc-derived tert-butyl cations[3].
Complex (Contains Cys, Met, Trp)92.5% TFA / 2.5% TIS / 2.5%

/ 2.5% DODT
DODT prevents Met/Cys oxidation and acts as a superior carbocation sink compared to TIS alone[4].

Visualization of the Cleavage Logic

The following workflow illustrates the decision-making process and physical steps required to successfully isolate a D-homoLysine-containing peptide.

SPPS_Cleavage A Dry Peptide-Resin (Fmoc-D-hLys(Boc)-OH incorporated) B Sequence Analysis: Identify Nucleophilic Residues (Cys, Met, Trp) A->B C1 Standard Cocktail TFA / TIS / H2O (95 : 2.5 : 2.5) B->C1 Absent C2 Thiol-Enriched Cocktail TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5) B->C2 Present D Acidolytic Cleavage (2-3 hrs) Global Deprotection & Resin Detachment C1->D C2->D E Cold Ether Precipitation (-20°C MTBE) D->E Filter Resin F Analytical Validation (LC-MS: Check for +56 Da / +100 Da) E->F Centrifuge & Lyophilize

Workflow for the cleavage and deprotection of D-homoLysine-containing peptides from SPPS resins.

Self-Validating Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale . It incorporates built-in validation checkpoints to ensure the physical chemistry of the cleavage is proceeding correctly.

Phase 1: Resin Preparation
  • Washing: Transfer the peptide-resin to a fritted syringe or cleavage vessel. Wash the resin with Dichloromethane (DCM) (3 × 5 mL).

    • Causality: DCM removes residual N,N-Dimethylformamide (DMF). If DMF is left on the resin, it can react with TFA to form formyl adducts on the D-hLys

      
      -amine.
      
  • Drying: Dry the resin under a gentle stream of nitrogen for 15 minutes.

    • Validation Checkpoint: The resin must shrink slightly and become a free-flowing powder. Clumping indicates residual solvent, which will dilute the TFA and lower cleavage efficiency.

Phase 2: Acidolytic Cleavage
  • Cocktail Preparation: In a chemical fume hood, prepare 5 mL of the appropriate cleavage cocktail (refer to the Selection Matrix above). Chill the cocktail to 4°C.

  • Reaction: Add the chilled cocktail to the dry resin. Seal the vessel and agitate gently at room temperature for 2.5 to 3 hours .

    • Causality: D-hLys(Boc) deprotection is generally rapid, but complete detachment from sterically hindered linkers (like Wang resin) requires extended time.

Phase 3: Isolation and Precipitation
  • Filtration: Filter the cleavage solution through the frit into a 50 mL conical centrifuge tube containing 30 mL of ice-cold Methyl tert-butyl ether (MTBE)[5]. Wash the remaining resin with an additional 1 mL of neat TFA and combine the filtrates.

    • Causality: MTBE is preferred over diethyl ether as it is less volatile, less prone to peroxide formation, and provides a more controlled precipitation environment for hydrophobic sequences[5].

    • Validation Checkpoint: Upon dropwise addition of the TFA solution into the MTBE, a sudden transition to a cloudy, flocculent white or light-pink suspension must occur. This visual cue confirms the successful precipitation of the deprotected peptide[2].

  • Centrifugation: Centrifuge the tube at 4,000 × g for 5 minutes at 4°C. Decant the supernatant carefully, leaving the peptide pellet intact.

  • Washing: Resuspend the pellet in 20 mL of fresh, cold MTBE. Vortex thoroughly to extract residual TFA and scavengers, then centrifuge again. Repeat this wash step twice.

  • Drying: Dry the pellet under a gentle nitrogen stream, then dissolve in a 50:50 Water:Acetonitrile (0.1% TFA) solution and lyophilize to obtain the crude peptide powder.

Analytical Validation & Troubleshooting

Because D-homoLysine features a highly reactive primary amine upon deprotection, analytical validation via LC-MS is a mandatory final step before proceeding to preparative HPLC purification.

Compare the observed mass of the crude peptide against the theoretical mass. Use the diagnostic mass shifts in the table below to validate the chemical integrity of the cleavage system:

Diagnostic Mass ShiftChemical InterpretationCorrective Action
Expected Mass [M+H] Successful global deprotection and cleavage.Proceed to preparative HPLC purification.
+ 100 Da Incomplete removal of the Boc group from the D-hLys

-amine.
The cleavage time was too short. Re-treat the crude lyophilized peptide with the cleavage cocktail for an additional 1 hour.
+ 56 Da tert-Butyl alkylation of the peptide (usually on Trp, Met, or Cys).Scavenger capacity was exhausted. In future syntheses, increase the concentration of DODT or TIS, or increase the total volume of the cleavage cocktail.
+ 114 Da Trifluoroacetylation of the free D-hLys

-amine.
Caused by degraded TFA or overheating during cleavage. Ensure fresh, peptide-synthesis grade TFA is used and maintain room temperature.

References

  • Peptide Cleavage from Resin Protocol - CDN Source: wpmucdn.com URL: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - AWS Source: amazonaws.com URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Peptide Synthesis Support Center: Troubleshooting Incomplete Fmoc Deprotection in D-homoLysine Peptides

Senior Application Scientist's Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing sequence-dependent synthesis failures.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing sequence-dependent synthesis failures. One of the most notoriously difficult scenarios in Solid-Phase Peptide Synthesis (SPPS) involves the incorporation of unnatural amino acids like D-homoLysine.

While the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the gold standard for modern SPPS, its removal can be severely compromised by specific structural motifs[1]. D-homoLysine, characterized by its extended aliphatic side chain and D-stereochemistry, introduces a dual threat to the synthesis microenvironment: severe steric hindrance and aggregation-prone


-sheet formations [2],[3].

This guide is designed to move beyond basic troubleshooting. It provides a mechanistic understanding of these failures and offers self-validating, field-proven protocols to overcome them.

Mechanistic Deep Dive: The Causality of Deprotection Failure

To solve a synthesis failure, we must first understand the chemical physics at play. Fmoc deprotection is driven by a base-catalyzed E1cB elimination mechanism. A secondary amine (typically 20% piperidine in DMF) abstracts the acidic


-proton on the fluorenyl ring. This triggers an elimination reaction that releases 

and dibenzofulvene (DBF). The secondary amine then acts as a nucleophile to scavenge the highly reactive DBF, preventing it from re-alkylating the newly freed N-terminal amine[1],[4].

When synthesizing peptides rich in D-homoLysine, this standard mechanism frequently stalls due to two phenomena:

  • Steric Shielding: The extra methylene group in the homoLysine side chain increases the local steric bulk around the

    
    -amine. This physically impedes the bulky piperidine molecule from accessing the 
    
    
    
    -proton of the Fmoc group[3].
  • Inter-chain Aggregation: The unnatural D-stereochemistry, combined with the hydrophobic aliphatic stretch of the side chain, disrupts standard random-coil formations. Instead, it promotes intense intermolecular hydrogen bonding. The growing peptide chains collapse into dense

    
    -sheet-like aggregates, desolvating the reaction site and rendering the Fmoc group thermodynamically inaccessible to the bulk solvent[2].
    

Mechanism N1 Fmoc-D-homoLys-Peptide N2 Base Addition (Piperidine/DBU) N1->N2 N3 Beta-Proton Abstraction (E1cB Mechanism) N2->N3 N4 DBF + CO2 Release N3->N4 N5 Free N-terminal Amine N4->N5 E1 Steric Hindrance (Extended Side Chain) E1->N3 Inhibits E2 Inter-chain Aggregation (Beta-sheet formation) E2->N2 Blocks Access

Fig 1. Mechanistic pathway of Fmoc deprotection and points of failure in D-homoLysine peptides.

Frequently Asked Questions (FAQs)

Q1: How do I definitively know if my D-homoLysine peptide is suffering from incomplete deprotection? A1: The primary diagnostic marker is the presence of deletion sequences (peptides missing one or more residues, typically yielding a


 mass shift) in your crude LC-MS analysis[5]. Because the Fmoc group was not removed, the subsequent amino acid cannot couple. To detect this during synthesis, a Kaiser test will yield a weak or negative result (yellow/colorless beads) immediately following the deprotection step, indicating a lack of free primary amines[6].

Q2: Will simply extending the deprotection time from 20 minutes to 60 minutes solve the issue? A2: Rarely. If the peptide has formed a tight


-sheet aggregate, the reaction is kinetically trapped. Extending the time with standard 20% piperidine usually only marginally improves yield while drastically increasing the risk of base-catalyzed side reactions, such as aspartimide formation or epimerization[1],[4]. You must alter the chemical microenvironment to break the aggregation.

Q3: What is the best chemical alternative to standard piperidine for these sterically hindered sequences? A3: Replacing or supplementing piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective. DBU is a stronger, non-nucleophilic base (pKa ~ 12.5) that accelerates proton abstraction even in sterically restricted environments[7]. A cocktail of 2% DBU + 20% piperidine (or piperazine) in DMF is the industry standard for difficult sequences[6],[8].

Troubleshooting Workflow

Troubleshooting Start Incomplete Deprotection (Deletion Sequences Detected) Check1 Reagent Quality Check Is Piperidine Fresh? Start->Check1 Fix1 Prepare Fresh 20% Piperidine Check1->Fix1 No Check2 Sequence Analysis D-homoLys Aggregation? Check1->Check2 Yes End Validate via UV-Vis / Kaiser Test Fix1->End Fix2 Elevate Temp to 40-50°C Check2->Fix2 Mild Fix3 Use 2% DBU + 20% Piperidine Check2->Fix3 Severe Fix4 Add 0.1M LiCl or DMSO Check2->Fix4 Hydrophobic Fix2->End Fix3->End Fix4->End

Fig 2. Step-by-step troubleshooting logic for resolving incomplete Fmoc deprotection.

Quantitative Comparison of Deprotection Cocktails

When selecting a deprotection strategy, you must balance base strength (to overcome steric hindrance) with scavenging efficiency (to prevent DBF adducts) and the risk of side reactions.

Deprotection CocktailPrimary Base pKaDBF Scavenging AgentEfficacy on Aggregated SequencesRisk of Aspartimide Formation
20% Piperidine / DMF 11.1[4]PiperidineLowModerate[1]
10% Piperazine / DMF-EtOH 9.73[4]PiperazineLowLow[4]
2% DBU + 20% Piperidine ~12.5[7]PiperidineHigh[6]High (if Asp is present)[7]
5% DBU + 5% Piperazine ~12.5PiperazineVery High[8]Low (with 1% formic acid)[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthesis adjustment must be empirically verified. The following protocols form a closed-loop system: you break the aggregation, quantify the deprotection, and qualitatively confirm the presence of free amines.

Protocol 1: Aggregation-Breaking Fmoc Deprotection (DBU/Piperidine)

Causality: DBU provides the high basicity required to overcome the steric shielding of the D-homoLysine side chain, rapidly abstracting the Fmoc


-proton. Piperidine acts as the nucleophile to scavenge the resulting DBF[7]. Elevating the temperature to 40°C provides the thermodynamic energy necessary to disrupt inter-chain hydrogen bonds[6].

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in a 1:1 mixture of DMF and DCM for 30 minutes to maximize polymer matrix expansion.

  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% Piperidine in DMF. (Critical: Piperidine degrades over time; do not use solutions older than 48 hours[5]).

  • Primary Deprotection: Add 10 mL of the deprotection cocktail per gram of resin. Agitate at 40°C for 5 minutes.

  • Drain and Repeat: Drain the reaction vessel into a collection flask. Add a fresh 10 mL/g of the cocktail and agitate at 40°C for an additional 10 minutes.

  • Washing: Wash the resin vigorously with DMF (5 × 1 minute) to remove all traces of DBU, piperidine, and DBF-adducts. Retain all washes.

Protocol 2: Quantitative UV-Vis Validation

Causality: To prove Protocol 1 was successful, we must quantify the released DBF-piperidine adduct. This relies on quantifying the strong UV absorbance of the adduct, providing real-time feedback on deprotection efficiency[6].

Step-by-Step Methodology:

  • Collection: Pool all deprotection effluents and the first three DMF washes from Protocol 1 into a volumetric flask (e.g., 100 mL).

  • Dilution: Dilute to the mark with DMF and mix thoroughly. Take a 1 mL aliquot and dilute it 1:50 in DMF.

  • Measurement: Measure the absorbance at 301 nm using a UV-Vis spectrophotometer, using pure DMF as the blank.

  • Calculation: Calculate the deprotection yield using the Beer-Lambert law (

    
    ), where 
    
    
    
    .
  • Validation: Compare the calculated concentration to the theoretical resin loading. If the yield is <95%, the aggregation persists. Repeat Protocol 1 with the addition of 0.1 M LiCl (a chaotropic salt) to the cocktail.

Protocol 3: Kaiser Test (Ninhydrin Assay) for Free Amines

Causality: While UV-Vis confirms Fmoc removal, the Kaiser test confirms that the N-terminal amine is actually free and not blocked by a DBF-alkylation side reaction[5],[6].

Step-by-Step Methodology:

  • Preparation: Wash a small aliquot of resin (approx. 10-20 beads) thoroughly with DCM, followed by Ethanol, to remove all DMF.

  • Reagent Addition: Transfer the beads to a glass test tube. Add 2 drops each of:

    • Solution A: 5% ninhydrin in ethanol[5].

    • Solution B: 80% phenol in ethanol[5].

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[5].

  • Heating: Heat the tube at 100°C for exactly 5 minutes.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Free primary amines are present; proceed to the next coupling step[6].

    • Yellow/Colorless Beads: Negative result. Incomplete deprotection[6]. Return to Protocol 1 and increase temperature to 50°C.

References

1.[5] BenchChem. "Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_idL-DLKv5dZgr5g5P4z0-4Vk8h3SGMas7taehCl6agZbl_BCB10BKA9d0sRvvgT881tox_k8mGqA_v69B5qe0oKQwrG5BZV-YLF7Pxrakifx-6fwIVjtJBNIYnz0TYe9J1TXUA9HLjA8LhCEBl8bYF9n3AtZg83eRhLPG30YXANXIg1zpsSF2zdg2oPDC1CX31npAjSaSVuEZNtnV3z8w5GOQRi8tWl90H_0HumP6ZZ9-x7nKo=] 2.[2] Larsen, B. D., & Holm, A. "Incomplete Fmoc deprotection in solid-phase synthesis of peptides". International Journal of Peptide and Protein Research (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu52lNvNbF78buIPZ109fWaN1R6lO1m2dRrtjQgYD579SODb3EihHSVGuxWp5W7NOwhBaCm_XT5bvbz1GjGREN-r3OuW5tbuKt_FMvXhQb8RYjeiXZfPb5QyMrvv_um7zlK2A=] 3.[1] Peptide Chemistry. "Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives". PeptideChemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLtYy8QqCcOT9LUYHtJ-ySWMYX7Z4DFztX_CcKybPGUDiX44WFlcF4vOfN4JRsuSd_6VJhrM8kSaSSABmERDkN3PL1LoW1RQB-sP-0cJpMxI_hnakDlgmtaioQ3S7jx3ZY1hyMTjezBvkC-S3cTMYpFVOdsAsWp6k=] 4.[6] BenchChem. "Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8lsgy5GwWfWAAMN3-okvK5QoU7OzmkDX5K236JtqBUl1WiSfzAeHqOIH_2OsBhN-WXo8zcn6Vb5Aq0MM0RpG6w4cLQZjlOApgREQE4_5oLkhXp6B2fd0Tlw8DwDphhnBc5zqf1opNTLfuEtK6DtkBrHlyDYMwprLbC9F1vqTIct6hoVjRiA4Y0YvkYEhpPV3vPyLJOEmZkVNLK3w57-3oBxbUc48Edvg=] 5.[8] Ralhan, K., Krishnakumar, V. G., & Gupta, S. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis". RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG96e64iPr4fzzE3LLUF2O3_4CbP--hyibJB7CI_3-NGT_Ln6oKYskLicGs6mGAndEoFxS_cTEpG_t3SB6y9Wu2IN9hiKlaYGAVEia1TpIe2qj_wUfJs45uUaPAL9gpoC772whIpqMo_c3pN05LT8F8QD2Rrou-sE1u0urF] 6.[4] Luna, O., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". Molecules (PMC - NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiX6_6hlFVC59fLRWOv9E7bGrKe9SvICSR6PbBYrddz6tOR-L_f6m74eCD-T7CXl_vQvVEg-k6M9Dj2oInEHAHNTzVSnlJCmJ33UJH3HBDVcLIEsmkPsmqRRZSarzKM0voiwkpaszxZ1LZjFU=] 7.[3] Hager, S., et al. "Synthesis of trifunctional cyclo-β-tripeptide templates". Beilstein Journal of Organic Chemistry (PMC - NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2m9DuNKe3DHQoJ92boUCYawGqrTjvrdVE6voRm39dhijT1REGA15x8ppr31dt6vVxBLQJCegiJLMfFBEROEHMloyFfz1cmw_7YSKB_qQXZG5YTIndnnM292HRcwspnJpv7ROQ4RfFTDkrPr8=] 8.[7] Peptides.com. "Technical Support Information Bulletin 1173 - Fmoc Removal with DBU". Peptides.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI6_9xJRazIkf18cbwGEtOIoWfPZuE6SZE7vON09uGIcx2iRfDrHXcyD7a7S7eQAgcWKiOy5fofEhKVF0x-xQBZiUjK20Ky5s4YVUOUHZsf-wA8wSVBKgjVGMdkjZAfUsvMRVEzOx472RB1kLbSMPDEuiTN4sjFg42zx7Ol8E=]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions with Fmoc-D-hLys(Boc)-OH

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Fmoc-D-hLys(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals who utilize this u...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Fmoc-D-hLys(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals who utilize this unnatural amino acid in solid-phase peptide synthesis (SPPS). As a homolog of lysine, D-homolysine is incorporated into peptides to modulate biological activity, enhance proteolytic stability, or serve as a unique scaffold for chemical modifications.

While a powerful tool, its use is not without challenges. The side reaction profile of Fmoc-D-hLys(Boc)-OH is primarily governed by its two protecting groups: the base-labile Nα-Fmoc group and the acid-labile Nε-Boc group.[1][2] This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format to help you diagnose and resolve common side reactions, ensuring the integrity and purity of your synthetic peptides.

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific problems encountered during the key phases of Fmoc-based solid-phase peptide synthesis.

Phase 1: Amino Acid Coupling
Q1: My post-synthesis analysis (HPLC/MS) shows a significant peak corresponding to a peptide missing the D-hLys residue (Deletion Sequence). What is causing this incomplete coupling?

A1: A deletion sequence is a classic indicator of an inefficient coupling reaction at the step where Fmoc-D-hLys(Boc)-OH was introduced. Several factors can contribute to this issue:

  • Steric Hindrance: The growing peptide chain, especially in "difficult sequences," can fold or aggregate on the resin, physically blocking the N-terminal amine from reacting with the activated amino acid.[3][4]

  • Insufficient Activation: The coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) may be degraded or used in insufficient equivalents, leading to a low concentration of the activated amino acid ester required for the acylation reaction.

  • Reagent Concentration: Low concentrations of the amino acid or coupling reagents can slow down the bimolecular reaction, making it more likely to be incomplete within the standard reaction time.[4]

Troubleshooting & Preventative Measures:

  • Employ a "Double Coupling" Strategy: After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-D-hLys(Boc)-OH to the resin for a second coupling cycle. This is highly effective for overcoming aggregation-related issues.[4]

  • Use a More Potent Coupling Reagent: If you are using a carbodiimide-based method (like DIC/HOBt), switching to a more potent uronium/aminium salt like HATU or HBTU can significantly improve coupling efficiency.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can accelerate the reaction rate.[4]

  • Monitor the Reaction: Use the Kaiser test after the coupling step to check for the presence of unreacted primary amines.[5][6] A positive (blue) result indicates incomplete coupling, necessitating a second coupling cycle.

G cluster_coupling Coupling Troubleshooting Workflow start Coupling of Fmoc-D-hLys(Boc)-OH kaiser_test Perform Kaiser Test start->kaiser_test result Result? kaiser_test->result negative Negative (Yellow/Colorless) Coupling Complete result->negative Negative positive Positive (Blue) Incomplete Coupling result->positive Positive next_cycle Proceed to Fmoc Deprotection negative->next_cycle double_couple Perform Double Coupling with Fresh Reagents positive->double_couple double_couple->kaiser_test Re-test

Caption: Workflow for diagnosing and resolving incomplete coupling.
Q2: My peptide synthesis is stopping after the D-hLys coupling step, and I see a mass increase of +42 Da on the terminated chain. What is happening?

A2: This is likely not a side reaction from the D-hLys itself but rather a capping event caused by acetic acid contamination in your reagents, or a guanidinylation reaction if you are using uronium/aminium-based activators without proper pre-activation.

  • Acetylation (+42 Da): Trace amounts of acetic acid in your Fmoc-amino acid vial or solvents can be activated and permanently cap the N-terminal amine, preventing further chain elongation.[7]

  • Guanidinylation: This side reaction can occur when using coupling reagents like HBTU or HATU. The activator can react with the peptide's N-terminal amine, forming a stable guanidinium group that terminates the chain.[5]

Troubleshooting & Preventative Measures:

  • Pre-activate the Amino Acid: To prevent guanidinylation, mix the Fmoc-D-hLys(Boc)-OH with the coupling reagent and a base (like DIPEA) in DMF for 1-2 minutes before adding the mixture to the resin.[5] This ensures the reagent activates the amino acid's carboxyl group rather than reacting with the peptide's amino group.

  • Use High-Purity Reagents: Always use high-purity, peptide-synthesis-grade reagents and solvents to avoid contaminants like acetic acid.

  • Consider Capping as a Strategy: If deletion is a major issue, a deliberate capping step with a reagent like acetic anhydride after the coupling can be used to terminate any unreacted chains. This makes the final purification of the target peptide easier.

Phase 2: Final Cleavage & Deprotection
Q3: My crude peptide shows a major side product with a mass increase of +56 Da. What is this adduct?

A3: A +56 Da mass addition is the classic signature of tert-butylation. This occurs during the final TFA cleavage step. The acid cleaves the Boc protecting group from the D-hLys side chain, generating a reactive tert-butyl carbocation (tBu+).[8] This cation can then irreversibly alkylate nucleophilic residues in your peptide, most commonly Tryptophan (Trp), but also Tyrosine (Tyr) and Methionine (Met).[9]

Troubleshooting & Preventative Measures:

The solution is to use a "scavenger cocktail" during cleavage. Scavengers are nucleophilic agents added to the TFA to trap these reactive carbocations before they can modify your peptide.

  • Use an Optimized Cleavage Cocktail: Never use 100% TFA for cleavage. The choice of scavengers depends on the peptide sequence.

  • Triisopropylsilane (TIS): This is the most effective scavenger for trapping the tert-butyl cation.

  • Water: Acts as a scavenger and helps hydrolyze the Boc group.

  • 1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine residues.

Table 1: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Target Residues & Use Case
Standard (Reagent B) 95% TFA / 2.5% Water / 2.5% TISGeneral purpose for peptides without Cys, Met, or Trp.[10]
Trp, Met, Tyr (Reagent K) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT"Universal" cocktail for peptides with multiple sensitive residues.[9]
Arg-rich Peptides 94% TFA / 2.5% Water / 2.5% EDT / 1% TISTIS minimizes side reactions from Arg(Pbf) protecting groups.
Q4: I suspect I have a branched peptide (+mass of next amino acid). How can this happen and how do I confirm it?

A4: Peptide branching occurs if the Nε-Boc protecting group on the D-hLys side chain is prematurely removed during the synthesis cycles. This exposes the side-chain primary amine, which can then be acylated during a subsequent coupling step, initiating a new peptide chain on the side of the original one.

  • Cause: While the Boc group is designed to be acid-labile, it is not completely inert. Repeated exposures to the basic conditions of Fmoc deprotection (piperidine in DMF) over many cycles, especially in long syntheses, can lead to minor, cumulative loss of the Boc group.[] More commonly, acidic impurities in solvents (e.g., degraded DMF) can cause premature deprotection.

  • Confirmation: This is best confirmed by high-resolution mass spectrometry (MS) and tandem MS (MS/MS). The parent mass will correspond to the target peptide plus the mass of the branching amino acid(s). MS/MS fragmentation will reveal a non-linear peptide sequence, confirming the branch point at the D-hLys residue.

Troubleshooting & Preventative Measures:

  • Use High-Quality Reagents: Ensure your DMF is peptide synthesis grade and stored properly to prevent degradation into acidic byproducts.

  • Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal (typically 5-10 minutes) to reduce the side-chain's exposure to piperidine.[6]

  • Orthogonality Check: The Fmoc/Boc protection scheme is highly orthogonal.[1][7] If branching is a persistent issue, it strongly points to a problem with reagent quality or protocol timings.

G cluster_branching Mechanism of Peptide Branching at hLys start Peptide-Resin with Fmoc-D-hLys(Boc) premature_loss Premature Loss of Side-Chain Boc Group (e.g., due to acidic impurity) start->premature_loss free_amine Exposed Nε-Amine on hLys Side Chain premature_loss->free_amine next_coupling Coupling of Next Fmoc-AA-OH free_amine->next_coupling Nα-amine (intended) free_amine->next_coupling Nε-amine (side reaction) branch Branched Peptide Formed (Acylation at both Nα and Nε) next_coupling->branch

Caption: Side reaction pathway leading to a branched peptide.

Frequently Asked Questions (FAQs)

Q1: How do I analytically detect and characterize these side products?

  • Reversed-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of your crude peptide. Different side products (deletions, capped sequences, branched peptides) will typically have different retention times from the main product.[6]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is essential for confirming the mass of your target peptide and identifying the exact mass of any impurities, which allows you to deduce the chemical nature of the side reaction (e.g., +56 Da for tert-butylation, -mass of hLys for deletion).[12]

  • Tandem MS (MS/MS): For complex issues like branching or unexpected modifications, MS/MS fragmentation is required to sequence the peptide and pinpoint the exact location of the modification.

Q2: Does the D-configuration of homolysine introduce unique side reactions compared to the natural L-lysine? Chemically, the reactivity is identical. The primary concern specific to stereochemistry is epimerization (conversion of the D-isomer to the L-isomer). This can be catalyzed by the base used during coupling (DIPEA) if the amino acid remains in its activated state for too long.[13] This is a greater risk for amino acids like Histidine but can occur with any residue. If the stereochemical purity is critical for your application, it should be verified by chiral HPLC analysis.

Q3: Is Fmoc-D-hLys(Boc)-OH prone to any other common SPPS side reactions? Yes, it can be involved in general side reactions not specific to its structure, such as:

  • Aspartimide Formation: If an Asp residue is near the D-hLys in the sequence, base-catalyzed aspartimide formation can occur during Fmoc deprotection.[7][14]

  • Diketopiperazine Formation: If D-hLys is the second amino acid coupled to the resin (after a residue like Pro or another D-amino acid), cyclization and cleavage from the resin can occur.[15]

Key Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This test detects free primary amines on the resin.

  • Sample Collection: After the coupling reaction, take a small sample of the resin (5-10 mg) and wash it thoroughly with DMF (3x) and Ethanol (3x).

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

  • Test Execution:

    • Add 2-3 drops of each reagent to the resin sample.

    • Heat at 100°C for 5 minutes.

  • Result Interpretation:

    • Positive (Dark Blue Beads/Solution): Incomplete coupling. Free primary amines are present. Perform a second coupling.[6]

    • Negative (Yellow/Colorless Beads): Complete coupling. No free primary amines detected. Proceed to the next step.

Protocol 2: Analytical Test Cleavage and HPLC Analysis

Use this to quickly assess peptide quality before committing to a full-scale cleavage.

  • Sample Collection: Take ~10 mg of the dried peptide-resin.

  • Cleavage: Add 200 µL of a suitable cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) to the resin in a small Eppendorf tube.

  • Reaction: Let the reaction proceed at room temperature for 2 hours.

  • Peptide Precipitation: Filter the TFA solution into a new tube containing 1.5 mL of cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Analysis: Dry the pellet under vacuum, dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA), and analyze by RP-HPLC and MS.

Table 2: Example HPLC Gradient for Analysis

Time (min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in ACN)
0955
254555
27595
30955

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 765-776. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Biomatik. (n.d.). Peptide Synthesis FAQ. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • Bosc-Bierne, G., & Weller, M. G. (2025). Investigation of Impurities in Peptide Pools. Separations, 12(2), 36. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc-D-hLys(Boc)-OH Coupling Kinetics

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing kinetic bottlenecks, aggregation, or low coupling ef...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing kinetic bottlenecks, aggregation, or low coupling efficiencies when incorporating the unnatural, sterically hindered amino acid Fmoc-D-homolysine(Boc)-OH (Fmoc-D-hLys(Boc)-OH).

Unlike standard amino acids, this building block requires precise tuning of activation chemistry, thermodynamics, and solvent environments to ensure high-fidelity incorporation without extending cycle times to impractical lengths.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does Fmoc-D-hLys(Boc)-OH exhibit significantly slower coupling kinetics than standard Fmoc-Lys(Boc)-OH? A1: The kinetic sluggishness is a compounded result of three structural factors:

  • Increased Hydrodynamic Radius: Homolysine contains an additional methylene (-CH₂-) group in its aliphatic side chain. This increases the conformational flexibility and bulk of the side chain.

  • Steric Shielding: In polar aprotic solvents like DMF, the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group on the terminal amine tends to fold back toward the α-carbon, creating a steric shield around the activated carboxylate transition state.

  • Chiral Disruption (D-Enantiomer): When coupling a D-amino acid onto a growing L-amino acid chain, the alternating chirality often induces localized secondary structures (such as premature β-turns). This promotes inter-chain hydrogen bonding and severe on-resin peptide aggregation, drastically reducing the accessibility of the free N-terminus[1].

Q2: My standard HATU/DIPEA protocol is yielding incomplete couplings and truncated sequences. What is the mechanistic failure? A2: While uronium salts like 2, they pose a severe risk when used with sterically hindered amino acids like Fmoc-D-hLys(Boc)-OH. If the desired acylation reaction is slow, the excess HATU can react directly with the free N-terminus of the resin-bound peptide. This side reaction forms a dead-end tetramethylguanidinium byproduct, permanently capping the peptide and halting synthesis[2].

Q3: What is the optimal coupling reagent system to minimize reaction time without causing side reactions? A3: We strongly recommend transitioning to a DIC/OxymaPure activation system. Diisopropylcarbodiimide (DIC) activates the carboxyl group, which is immediately trapped by OxymaPure to form a highly reactive, non-explosive ester. Because DIC/Oxyma is not a uronium salt, it cannot cause guanidinylation of the N-terminus, allowing you to safely push reaction times or temperatures[3]. Furthermore,3 even during prolonged couplings[3].

Q4: How can I safely accelerate the coupling time from the standard 60–90 minutes to under 5 minutes? A4: Utilize Microwave-Assisted SPPS (HE-SPPS) . Standard room-temperature couplings for bulky unnatural amino acids can take4[4]. By applying microwave irradiation to heat the reaction to 75°C, you provide the thermodynamic energy necessary to disrupt on-resin aggregation and overcome the steric activation energy barrier. This reduces the required 5 while maintaining high crude purity[5].

Part 2: Quantitative Reagent Comparison

To optimize your workflow, compare the kinetic profiles and risk factors of standard activation systems when applied specifically to Fmoc-D-hLys(Boc)-OH:

Coupling Reagent SystemRecommended Time (Room Temp)Recommended Time (Microwave 75°C)Guanidinylation Risk (If slow)Racemization Risk
DIC / OxymaPure 45 – 60 min2 – 5 minNone Very Low
HATU / DIPEA 30 – 45 min2 minHigh Moderate
HBTU / DIPEA 60 – 90 minNot RecommendedHigh Moderate
COMU / DIPEA 30 – 45 min2 minNoneLow

Part 3: Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework. You must not proceed to the next chemical step without passing the built-in analytical checkpoint.

High-Efficiency Coupling of Fmoc-D-hLys(Boc)-OH

Step 1: Fmoc Deprotection & Validation

  • Treat the resin-bound peptide with 20% Piperidine in DMF (v/v) for 1 × 3 min, then 1 × 10 min.

  • Validation (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm (detecting the dibenzofulvene-piperidine adduct). The signal must return to baseline during subsequent DMF washes,1[1].

Step 2: Pre-Activation (Crucial for Sterically Hindered Amino Acids)

  • Dissolve 4.0 equivalents of Fmoc-D-hLys(Boc)-OH and 4.0 equivalents of OxymaPure in DMF (0.2 M concentration).

  • Add 4.0 equivalents of DIC to the mixture.

  • Allow the solution to pre-activate for 2 minutes at room temperature to form the reactive Oxyma ester before adding it to the resin.

Step 3: Coupling Reaction

  • Option A (Microwave - Preferred): Transfer the activated solution to the resin. Irradiate at 75°C for exactly 5 minutes.

  • Option B (Room Temperature): Transfer the activated solution to the resin. Agitate via nitrogen bubbling for 60 minutes.

Step 4: In-Process Validation (Kaiser Test)

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Extract a few resin beads and perform a1[1].

  • Decision Matrix:

    • Beads are colorless/yellow: Coupling is 100% complete. Proceed to the next cycle.

    • Beads are light blue: Incomplete coupling. Do not proceed. Perform a double-coupling using a different solvent (e.g., 1:1 DMF:NMP) to break aggregation[6].

Step 5: Capping (Failsafe Mechanism) If the Kaiser test remains slightly positive after a double coupling, you must cap the unreacted sequences to prevent complex deletion impurities.

  • Treat the resin with Acetic Anhydride / DIPEA / DMF (10:5:85) for 10 minutes.

  • Wash thoroughly with DMF. 1 from participating in subsequent cycles[1].

Part 4: Workflow Visualization

The following logic diagram maps the optimized, self-validating coupling cycle for Fmoc-D-hLys(Boc)-OH.

Workflow N1 1. Fmoc Deprotection (20% Piperidine/DMF) N2 2. Wash & Validate (UV Monitoring) N1->N2 N3 3. Pre-Activation (Fmoc-D-hLys(Boc)-OH + DIC/Oxyma) N2->N3 N4 4. Coupling Reaction (MW: 75°C, 2-5 min) N3->N4 N5 5. In-Process Control (Kaiser Test) N4->N5 N6 Coupling Successful? N5->N6 N7 6a. Capping (Ac2O/DIPEA) N6->N7 Yes (Cap unreacted) N8 6b. Double Coupling (HATU/DIPEA in NMP) N6->N8 No (Recouple) N8->N5

Optimized SPPS coupling cycle for Fmoc-D-hLys(Boc)-OH with in-process validation steps.

Part 5: References

  • [4] Greening the synthesis of peptide therapeutics: an industrial perspective - PMC. National Institutes of Health (NIH).[Link]

  • [3] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.[Link]

  • [2] SPPS Tips For Success Handout. Mesa Labs / Protein Technologies, Inc. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of D-Amino Acids During Activation

Welcome to the Technical Support Center. Maintaining the stereochemical integrity of D-amino acids during peptide synthesis is a critical challenge in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Maintaining the stereochemical integrity of D-amino acids during peptide synthesis is a critical challenge in drug development. Because D-amino acids are often utilized to confer proteolytic stability to peptide therapeutics, any base-catalyzed inversion to the L-configuration results in diastereomeric impurities that compromise biological activity and are notoriously difficult to purify.

This guide provides actionable, mechanistically grounded troubleshooting steps and self-validating protocols to ensure high optical purity during your synthesis workflows.

Part 1: Mechanistic Insight – The "Why" Behind Racemization

To prevent racemization, we must first understand the causality of the degradation. During the activation of the C-terminus of a D-amino acid, the loss of chiral integrity is driven by two primary, base-catalyzed pathways[1][2]:

  • 5(4H)-Oxazolone (Azlactone) Formation: When the carboxylic acid is activated (e.g., forming an O-acylisourea with carbodiimides), the adjacent carbonyl oxygen of the N-protecting group can nucleophilically attack the activated carbon. This intramolecular cyclization forms a planar oxazolone ring. The

    
    -proton at the chiral center of this ring becomes highly acidic. Abstraction of this proton by a base yields an achiral enolate. Subsequent aminolysis by the growing peptide chain results in a mixture of D- and L-peptides[1][2].
    
  • Direct Enolization: In the presence of strong bases, the

    
    -proton of the activated amino acid can be directly abstracted before cyclization occurs, leading to a similar loss of stereochemical information[2].
    

RacemizationMechanism AA Activated D-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate AA->Enolate Direct Enolization (Base catalyzed) Desired Desired D-Peptide (Retention) AA->Desired Rapid Aminolysis (Kinetically favored) Amine Amine Nucleophile Amine->Desired Racemized D/L Peptide Mixture (Epimerization) Amine->Racemized Base Base (e.g., DIPEA) Base->Oxazolone Promotes Base->Enolate Promotes Oxazolone->Enolate Base abstracts alpha-proton Enolate->Racemized Aminolysis

Mechanistic pathways of base-catalyzed racemization during amino acid activation.

Part 2: Troubleshooting Guide – High Epimerization Rates
Issue 1: Inappropriate Base Selection

Symptom: High levels of L-amino acid impurities are detected via chiral HPLC, even when utilizing highly efficient uronium coupling reagents like HATU. Causality: Standard tertiary amines like N,N-Diisopropylethylamine (DIPEA) possess a high pKa (~10.5). While excellent for driving standard couplings, this strong basicity readily abstracts the


-proton of the oxazolone intermediate, driving epimerization[3][4].
Solution:  Substitute DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine, pKa ~7.4). TMP provides sufficient basicity to facilitate the coupling reaction but is too weak to efficiently abstract the 

-proton[3][5].

Data Presentation: Impact of Base and Reagent on Chiral Integrity Table 1: Percentage of correct diastereomer retention during the coupling of highly sensitive arylglycines (a rigorous proxy for epimerization-prone D-amino acids)[3].

Coupling ReagentBaseBase pKaCorrect Diastereomer (%)
HATUDIPEA~10.561 - 68%
DEPBTDIPEA~10.577 - 79%
COMUDIPEA~10.5~92%
DEPBT TMP ~7.4 93 - 98%
COMU TMP ~7.4 96 - 99%
Issue 2: Suboptimal Coupling Additives

Symptom: Sluggish coupling of sterically hindered D-amino acids leading to an increased lifespan of the activated intermediate, resulting in racemization. Causality: Without a highly nucleophilic additive, the activated intermediate (e.g., O-acylisourea generated by DIC) is highly prone to oxazolone cyclization[6]. Solution: Utilize Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure forms a highly reactive ester intermediate that undergoes aminolysis so rapidly that it kinetically outcompetes the oxazolone formation pathway[7][8]. It is a non-explosive, greener alternative to traditional benzotriazoles (HOBt/HOAt) and exhibits superior racemization suppression[9].

Part 3: Validated Experimental Protocols

The following self-validating methodologies are designed to ensure stereochemical fidelity by minimizing the lifetime of the activated species and controlling the basicity of the microenvironment.

Protocol A: Standard Low-Racemization Coupling (DIC / Oxyma Pure)

This protocol utilizes base-free, in-situ activation to kinetically favor amide bond formation over cyclization.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF or 2-MeTHF for 20 minutes[8].

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

  • Reagent Preparation: Dissolve the Fmoc-D-amino acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in a minimal volume of DMF (approx. 1-2 mL)[10].

  • In-Situ Activation: Add the amino acid/Oxyma solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) directly to the reaction vessel[10]. Critical Control Point: Do not pre-activate the amino acid with DIC in the absence of the amine. Pre-activation maximizes the time available for oxazolone formation[11].

  • Coupling: Agitate at room temperature for 1-2 hours.

  • Validation: Perform a Kaiser test or LC-MS micro-cleavage to confirm >99% coupling completion. If incomplete, perform a fresh double coupling rather than extending the reaction time indefinitely.

Protocol B: Ultra-Sensitive Coupling (D-His, D-Cys, or D-Arylglycines)

For residues highly susceptible to direct enolization, carbodiimides should be avoided in favor of specialized reagents paired with weak bases[3][5].

  • Resin Preparation: Prepare the free-amine resin (0.1 mmol) and wash extensively with DMF.

  • Reagent Mixture: Dissolve the Fmoc-D-amino acid (0.3 mmol, 3 eq) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (0.3 mmol, 3 eq) in DMF[5].

  • Base Addition: Add TMP (2,4,6-trimethylpyridine) (0.6 mmol, 6 eq) to the solution[3].

  • Coupling: Add the mixture to the resin and agitate for 2 hours at strictly room temperature.

  • Wash & Verify: Wash with DMF (5x) and verify completion via LC-MS.

ActivationWorkflow Start Identify D-Amino Acid Check Is it highly sensitive? (D-His, D-Cys, D-Phg) Start->Check Standard Standard D-Amino Acid Check->Standard No Sensitive Sensitive D-Amino Acid Check->Sensitive Yes MethodA Use DIC / Oxyma Pure (In-situ activation) Standard->MethodA MethodB Use DEPBT or COMU with TMP as base Sensitive->MethodB Temp Maintain Room Temp Avoid excessive pre-activation MethodA->Temp MethodB->Temp

Workflow for selecting optimal coupling reagents and bases for D-amino acids.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I observe increased racemization when scaling up my peptide synthesis? A: Scale-up inherently involves longer reagent addition times and less efficient heat dissipation. If pre-activation is used, the activated D-amino acid remains in solution longer before encountering the resin-bound amine, increasing the statistical probability of oxazolone formation[11]. Always prioritize in-situ activation for scale-up, or strictly limit pre-activation times to under 2 minutes.

Q: Does microwave-assisted SPPS increase the risk of D-amino acid racemization? A: Heat accelerates all chemical reactions, including base-catalyzed enolization. However, microwave heating also drastically accelerates the desired amide bond formation. When using DIC/Oxyma Pure, the kinetic acceleration of the desired coupling usually outpaces the racemization pathway, allowing for safe microwave synthesis (e.g., 90°C for 2 minutes)[8][10]. Exception: For highly sensitive residues like D-His or D-Cys, room temperature coupling is strictly advised.

Q: Can I use HATU with NMM instead of DIPEA to save costs while preventing racemization? A: N-Methylmorpholine (NMM) is a weaker base (pKa ~7.4) than DIPEA and will reduce racemization[3]. However, uronium reagents like HATU can react with the N-terminus to form irreversible guanidinium byproducts if the base is not strong enough to ensure rapid carboxylate activation. For sensitive D-amino acids, pairing COMU or DEPBT with TMP is a much more self-validating and reliable system[3][5].

References
  • Oxyma as an additive in green solid-phase peptide synthesis. Biosyn. Available at: [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at: [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • Peptide/Amide bond Synthesis – OxymaPure General Protocol. OxymaPure. Available at: [Link]

  • The Indispensable Role of Diisopropylethylamine (DIPEA) in Peptide Synthesis. SPTVQC Wiki. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peptide Cleavage &amp; Global Deprotection

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As drug development increasingly relies on complex, modified peptides, the final cleavage step remains one of the most critical—and unforgivin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As drug development increasingly relies on complex, modified peptides, the final cleavage step remains one of the most critical—and unforgiving—phases of synthesis.

In Fmoc-SPPS, Trifluoroacetic Acid (TFA) serves a dual purpose: it cleaves the linker anchoring the peptide to the resin and globally deprotects acid-labile side chains. However, this acidolysis generates highly reactive electrophiles. Without a precise, sequence-specific scavenging strategy, these intermediates will irreversibly damage your peptide. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-purity crude yields.

The Mechanistic Reality of Acidolysis

During cleavage, TFA protonates acid-labile protecting groups such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). This heterolytic bond cleavage releases the peptide but simultaneously generates highly reactive carbocations.

If these carbocations are not immediately quenched by nucleophilic "scavengers," they will seek out electron-rich amino acid side chains (Tryptophan, Tyrosine, Methionine, and Cysteine), resulting in irreversible alkylation1. Understanding this causality is the foundation of successful cleavage.

CleavageMechanism A Protected Peptidyl-Resin (Fmoc/tBu Strategy) B TFA Acidolysis (Global Deprotection) A->B C Reactive Carbocations (tBu⁺, Trt⁺, Pbf⁺) B->C D Unquenched Pathway (No Scavengers) C->D F Quenched Pathway (TIS, EDT, Phenol, H2O) C->F E Alkylated Impurities (e.g., Trp/Tyr/Cys Adducts) D->E Side Reactions G Pure Deprotected Peptide + Inert Byproducts F->G Protection

Caption: Mechanistic pathway of TFA cleavage and the protective role of scavengers against alkylation.

Quantitative Data: Scavenger Selection & Mass Shift Diagnostics

Selecting the right cleavage cocktail is not guesswork; it is a direct function of your peptide's amino acid sequence. The tables below summarize the quantitative parameters for scavenger selection and the diagnostic mass shifts you will encounter during LC-MS troubleshooting 2.

Table 1: Scavenger Selection Matrix
ScavengerTarget Cation / FunctionRecommended Conc.Key Application & Causality
TIS (Triisopropylsilane) Trityl (Trt⁺), Pbf⁺1% - 5%Standard for most peptides. Sterically bulky, making it an excellent hydride donor to quench Trt⁺.
Water (H₂O) t-Butyl (tBu⁺)2.5% - 5%Universal scavenger. Traps tBu cations by converting them into volatile t-butanol.
EDT (Ethanedithiol) tBu⁺, prevents Oxidation2.5%Mandatory for Cys/Met. Highly nucleophilic; prevents oxidative damage to sulfur-containing residues.
DODT tBu⁺, prevents Oxidation2.5%Dioxa-1,8-octane-dithiol. A less malodorous, functionally identical alternative to EDT.
Phenol Protects Tyr and Trp5% (w/v)Acts as a sacrificial electron-rich aromatic ring to prevent alkylation of Tyr/Trp side chains.
Thioanisole Accelerates Pbf removal5%Used for Arg-rich sequences. Aids in the cleavage of the stubborn Pbf sulfonyl group.
Table 2: Diagnostic Mass Shifts in LC-MS
Impurity / AdductMass Shift (Da)Susceptible ResiduesRoot Cause
t-Butylation +56Cys, Trp, Tyr, MetUnquenched tBu⁺ from Boc/tBu groups reattaching to the peptide.
Tritylation +242Cys, His, Asn, GlnUnquenched Trt⁺ from Trityl groups.
Pbf Adduct +252Arg, TrpIncomplete removal of Pbf from Arginine, or transfer to Tryptophan.
Oxidation +16Met, CysExposure to atmospheric oxygen or reactive oxygen species during cleavage.

Troubleshooting FAQs

Q: My LC-MS shows a +252 Da mass shift on an Arginine-rich peptide. What happened? A: This indicates the incomplete removal of the Pbf protecting group from Arginine. The Pbf group is sterically hindered and highly stable, making it one of the slowest groups to cleave. Fix: Increase your cleavage time (up to 3–4 hours at room temperature) or use a heated cleavage system (e.g., 38°C). Ensure your cocktail contains 5% Thioanisole, which specifically accelerates Pbf removal 3.

Q: I am seeing +56 Da adducts on my Cysteine residues. How do I prevent this? A: You are observing S-tButylation (+56 Da). Cysteine is highly nucleophilic and easily alkylated by unquenched t-butyl cations. Fix: Standard TIS/H₂O is often insufficient for Cys-rich peptides. Switch to a cocktail containing EDT or DODT. For severe cases, a two-stage cleavage using a cocktail containing Dithiothreitol (DTT), Thioanisole, and Dimethyl sulfide (DMS) is required to fully suppress S-tButylation4.

Q: My Methionine-containing peptide is oxidizing (+16 Da). How can I fix this? A: Methionine thioethers are highly susceptible to oxidation to sulfoxides during the acidic cleavage process if oxygen is present. Fix: Always purge your cleavage vessel with inert Nitrogen gas before adding TFA. Ensure your cleavage cocktail contains at least 2.5% EDT or DODT, which act as reducing agents to maintain Methionine in its native state.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be self-validating. The following methodologies include built-in physical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Standard Cleavage (For simple peptides without Cys, Met, or Trp)

Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v)

  • Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Validation: The resin should shrink and appear as a free-flowing dry powder. Residual DMF will act as a base, neutralizing the TFA and severely reducing cleavage efficiency.

  • Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Incubate at room temperature for 2 hours with gentle orbital shaking. Validation: The solution will typically turn a pale yellow or light amber, confirming that acidolysis is actively occurring.

  • Filtration: Filter the solution through a fritted syringe into a 50 mL polypropylene tube. Wash the resin with an additional 2 mL of neat TFA.

  • Precipitation: Evaporate the filtrate under a gentle stream of N₂ to roughly 30% of its original volume. Dropwise, add the concentrated TFA solution into 10 volumes of ice-cold diethyl ether. Validation: A dense, white flocculent precipitate must form immediately. The cold ether forces the polar peptide out of solution while keeping the non-polar cleaved protecting groups and scavengers dissolved.

  • Isolation: Centrifuge at 3500 rpm for 5 minutes. Validation: A firm, stable pellet will form at the bottom. Decant the supernatant, resuspend the pellet in fresh ice-cold ether, and repeat the centrifugation 3 times to thoroughly wash away residual TFA.

Protocol B: "Reagent K" Cleavage (For complex peptides with Cys, Met, Trp, Arg)

Cocktail: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v/v/v/v)

  • Cocktail Assembly: Weigh 5g of Phenol into a glass vial. Add 5 mL Water, 5 mL Thioanisole, 2.5 mL EDT, and finally 82.5 mL of TFA. Validation: The mixture must be completely clear and homogeneous before application. Undissolved phenol will cause localized concentration spikes and poor scavenging.

  • Reaction: Add the cocktail to the dry resin (10 mL/g). Purge the headspace with N₂ gas and seal. Incubate for 2.5 to 3 hours. Validation: Because Reagent K is used for complex peptides (often containing Trityl groups), the cleavage solution will rapidly turn a deep, dark red or vibrant orange. This is the visual signature of liberated Trityl cations.

  • Precipitation & Washing: Follow the exact precipitation steps from Protocol A. Crucial Causality: Because Reagent K contains heavy, odorous thiols and phenol, you must perform at least 4-5 vigorous ether washes. Residual phenol or EDT will destroy your peptide during the subsequent lyophilization step and ruin your downstream HPLC purification5.

References

  • Peptide Cleavage and Protected Cleavage Procedures Source: CEM Corporation URL
  • Introduction to Peptide Synthesis Methods Source: Bachem URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Novabiochem® Peptide Synthesis Manual Source: Merck Millipore URL
  • Introduction to Cleavage Techniques Source: ThermoFisher URL

Sources

Optimization

Technical Support Center: Troubleshooting D-homoLysine Deletion Sequences in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing sequence truncations and deletion impurities during the Solid-Phase Peptide Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing sequence truncations and deletion impurities during the Solid-Phase Peptide Synthesis (SPPS) of sequences containing D-homoLysine (D-hLys).

D-homoLysine is a non-canonical amino acid featuring an extended aliphatic side chain (an additional methylene group compared to standard lysine). While this structural perturbation is highly valuable for optimizing electrostatic interactions and enhancing proteolytic stability in therapeutics [1], it introduces unique steric and thermodynamic challenges during synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why does D-homoLysine specifically cause deletion sequences during SPPS? A: Deletion sequences occur when an amino acid fails to couple to the growing peptide chain, or when the Fmoc protecting group of the preceding residue is incompletely removed [2]. The causality behind D-hLys-induced deletions is twofold:

  • Steric Hindrance: The extended hydrocarbon side chain of D-hLys increases the local steric bulk around the α-amine. When attempting to couple the subsequent amino acid onto a resin-bound D-hLys, the incoming activated ester faces a higher energy barrier to access the nucleophilic amine [3].

  • On-Resin Aggregation: The increased hydrophobicity of the extra methylene group can alter the backbone dihedral angles, promoting inter-chain hydrogen bonding (β-sheet formation) within the resin matrix. This aggregation collapses the resin pores, shielding the reactive N-terminus from coupling reagents and leading to a missed coupling (a deletion sequence).

Q2: How do I definitively identify a des-D-hLys deletion sequence in my crude cleavage mixture? A: The most authoritative method for identifying deletion sequences is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Tandem Mass Spectrometry (LC-MS/MS) [4]. Because deletion sequences are structurally identical to the target peptide minus one residue, they exhibit similar hydrophobicity and often co-elute or appear as distinct peaks immediately adjacent to the main product peak [5]. To identify it definitively, look for a mass shift corresponding exactly to the monoisotopic residue mass of D-hLys (-142.11 Da ). MS/MS fragmentation (analyzing the b and y ion series) is then required to pinpoint the exact location of the missing mass, confirming it is the D-hLys residue that was skipped rather than a combination of smaller modifications [6].

Q3: What chemical interventions can prevent these deletions? A: To overcome the steric hindrance of D-hLys, you must shift the reaction kinetics.

  • Switch Coupling Reagents: Standard DIC/Oxyma or HBTU may be insufficient. Upgrade to a highly reactive uronium salt like HATU or COMU, combined with a strong base like DIEA, which accelerates the formation of the highly reactive active ester [3].

  • Implement Double Coupling: Force the reaction to completion by draining the reaction vessel after 45 minutes and adding a fresh batch of activated amino acid.

  • Microwave Assistance: Applying controlled microwave heating (e.g., 75°C) disrupts on-resin aggregation and increases the kinetic energy of the sterically hindered molecules, driving the coupling to >99% completion.

II. Quantitative Data & Diagnostic Tables

Use the following tables to cross-reference your LC-MS data and select the appropriate coupling reagents for hindered sequences.

Table 1: Mass Shifts for Lysine vs. D-homoLysine Deletions
Amino AcidFormula (Residue)Monoisotopic Mass (Da)Expected ΔMass for Deletion (Da)
L-Lysine / D-LysineC₆H₁₂N₂O128.09-128.09
D-homoLysine C₇H₁₄N₂O 142.11 -142.11
Table 2: Coupling Reagent Efficacy for Sterically Hindered Residues
Reagent SystemBaseRelative Efficiency for Hindered ResiduesRisk of Epimerization
DIC / OxymaPureNoneModerateVery Low
HBTUDIEALow-ModerateLow
HATU DIEA High Moderate (Requires precise stoichiometry)
COMU TMP Very High Low

III. Experimental Protocols

Protocol 1: LC-MS/MS Identification of Deletion Sequences

This protocol is a self-validating system: by comparing the full scan to the fragmentation pattern, you mathematically prove the site of the deletion.

  • Sample Preparation: Dissolve 1 mg of crude lyophilized peptide in 1 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble aggregates.

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 65% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 20 minutes at a flow rate of 0.3 mL/min.

  • Primary MS Screening (Full Scan): Monitor the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive ion mode. Identify the peak corresponding to your target peptide's[M+H]⁺ or multiply charged states.

  • Isolate the Impurity: Locate any adjacent peaks. Calculate the mass difference. If

    
    , a des-D-hLys deletion is highly probable.
    
  • MS/MS Fragmentation: Isolate the precursor ion of the suspected deletion sequence. Apply Collision-Induced Dissociation (CID).

  • Data Validation: Map the resulting y-ion (C-terminal) and b-ion (N-terminal) series. The exact point in the sequence where the mass difference of 142.11 Da disappears between consecutive sequence ions definitively localizes the deletion site.

Protocol 2: Optimized Double-Coupling Strategy for D-hLys

Use this protocol during synthesis to prevent the deletion sequence from forming.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all dibenzofulvene adducts.

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-hLys(Boc)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIEA. Stir for exactly 1 minute to form the active ester.

  • First Coupling: Add the activated solution to the resin. Agitate at room temperature for 45 minutes (or 75°C for 10 minutes if using a microwave synthesizer).

  • Drain and Wash: Drain the reaction vessel. Do not deprotect. Wash with DMF (3 × 1 min).

  • Second Coupling: Repeat Step 2 with fresh reagents. Add to the resin and agitate for an additional 45 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Yellow beads: >99% coupling achieved. Proceed to capping.

    • Blue beads: Free amines remain. Do not proceed. Perform a third coupling using a different chemistry (e.g., DIC/Oxyma) to overcome specific sequence-dependent folding.

  • Capping: Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 10 minutes. This permanently caps any unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex internal deletion sequences [2].

IV. Mechanistic Workflows & Visualizations

LCMS_Workflow Crude 1. Crude Peptide Cleavage (Contains Impurities) LCMS 2. LC-MS Full Scan (Identify Adjacent Peaks) Crude->LCMS MassCheck 3. Calculate ΔMass (Target vs Impurity) LCMS->MassCheck IsDeletion ΔMass = -142.11 Da? (des-D-hLys) MassCheck->IsDeletion MSMS 4. MS/MS Fragmentation (CID / HCD) IsDeletion->MSMS Yes OtherImp Investigate Other Modifications IsDeletion->OtherImp No Confirm 5. Analyze y/b Ions Localize Deletion Site MSMS->Confirm

Caption: LC-MS/MS workflow for isolating and identifying des-D-hLys deletion sequences in crude mixtures.

SPPS_Mechanism Resin Resin-Bound Peptide (Free N-terminus) Add_DhLys Add Fmoc-D-hLys(Boc)-OH + Coupling Reagent Resin->Add_DhLys Steric Steric Hindrance & On-Resin Aggregation Add_DhLys->Steric Standard Conditions Complete Complete Coupling (Kaiser Test Negative) Add_DhLys->Complete Optimized Conditions Incomplete Incomplete Coupling (Kaiser Test Positive) Steric->Incomplete Capping Acetic Anhydride Capping Step Incomplete->Capping If left uncorrected DoubleCouple Double Coupling (HATU/DIEA, Heat) Incomplete->DoubleCouple Protocol 2 Intervention Truncated Truncated Sequence (Easily Purified) Capping->Truncated DoubleCouple->Complete NextStep Fmoc Deprotection & Next Amino Acid Complete->NextStep

Caption: Mechanistic pathway of D-hLys coupling, illustrating how steric hindrance leads to truncations.

V. References

  • Google Patents. WO2024146948A1 - Peptide synthesis method involving sterically hindered tri-tert-butyl-tryptophan (tbt) residue. Available at:

  • Peptide Forge. Bpc 157 Solid-Phase Peptide Synthesis Protocol. Available at: [Link]

  • Where to Find Peptides. PT-141 (Bremelanotide): Research Applications and Quality. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-hLys(Boc)-OH Synthesis

Welcome to the Advanced Application Support Center. Synthesizing Fmoc-D-hLys(Boc)-OH (Fmoc-D-homolysine(Boc)-OH) presents unique chemoselectivity and stability challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Synthesizing Fmoc-D-hLys(Boc)-OH (Fmoc-D-homolysine(Boc)-OH) presents unique chemoselectivity and stability challenges. Because homolysine possesses two primary amines with distinct pKa values, orthogonal protection requires strict thermodynamic and kinetic control. This guide provides mechanistic troubleshooting for the most common synthesis failures, ensuring high-purity building blocks for downstream solid-phase peptide synthesis (SPPS).

Section 1: Diagnostic Workflow

ByproductDiagnosis Start LC-MS / Chiral HPLC Crude Fmoc-D-hLys(Boc)-OH B1 Impurity: Fmoc-β-Ala-OH (Lossen Rearrangement) Start->B1 +89 Da adduct B2 Impurity: Dipeptide (Over-activation) Start->B2 + Mass of monomer B3 Impurity: Fmoc-D-hLys(Fmoc)-OH (Poor Regioselectivity) Start->B3 +122 Da (Fmoc vs Boc) B4 Impurity: L-Enantiomer (Racemization) Start->B4 Chiral shift S1 Reduce Fmoc-OSu to 0.95 eq Control pH < 9.5 B1->S1 S2 Switch Fmoc-Cl to Fmoc-OSu or maintain pH > 9 B2->S2 S3 Optimize Cu(II) Chelation Ensure complete Boc2O rxn B3->S3 S4 Lower Temp to 0-5°C Use mild base (NaHCO3) B4->S4

Diagnostic flowchart for identifying and resolving Fmoc-D-hLys(Boc)-OH synthesis byproducts.

Section 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My final Fmoc-D-hLys(Boc)-OH product is contaminated with a +89 Da mass impurity (Fmoc-β-Ala-OH). How is this forming and how do I eliminate it? A1: This is a well-documented artifact of using N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). Under basic conditions, excess Fmoc-OSu undergoes a base-mediated 1, leading to the formation of Fmoc-β-alanine[1]. Because its polarity is nearly identical to Fmoc-amino acids, it co-precipitates and is notoriously difficult to remove via standard extraction, incurring high purification costs and significant reductions in yield[1]. Causality & Solution: The rearrangement is driven by excess reagent and high pH. To minimize this, use a slight stoichiometric deficit of Fmoc-OSu (e.g., 0.95 to 0.97 equivalents relative to the free alpha-amine)[2]. Additionally, substitute strong bases (like NaOH) with milder buffers (e.g., NaHCO3) to maintain a pH of 8.5–9.0, which is sufficient for alpha-amine deprotonation but slows the degradation of the succinimide ring.

Q2: I am using Fmoc-Cl to avoid Fmoc-β-alanine, but now I am seeing significant dipeptide formation (Fmoc-D-hLys(Boc)-D-hLys(Boc)-OH). Why? A2: While 9-Fluorenylmethyl chloroformate (Fmoc-Cl) avoids the Lossen rearrangement, it is a highly reactive acylating agent. If the reaction pH drops below the pKa of the alpha-amine (typically ~9.0-9.5), the amine becomes protonated and non-nucleophilic. Consequently, Fmoc-Cl will react with the unprotected carboxylate group instead, forming a highly reactive mixed anhydride. This intermediate is then attacked by another molecule of the amino acid, resulting in 2[2]. Causality & Solution: If you must use Fmoc-Cl, it is an absolute requirement to keep the pH strictly above 9.0 throughout the dropwise addition[2]. This ensures the amine remains the dominant nucleophile. However, for most unnatural amino acid syntheses, switching back to Fmoc-OSu (with the stoichiometric controls mentioned in Q1) provides a more forgiving and stable process.

Q3: My LC-MS shows a mass corresponding to Fmoc-D-hLys(Fmoc)-OH. How do I improve the regioselectivity of the Boc protection step? A3: The formation of the double-Fmoc byproduct indicates a failure in the initial orthogonal protection step. Homolysine has an alpha-amine and a zeta-amine. To selectively Boc-protect the zeta-amine, the alpha-amine must be temporarily masked. Causality & Solution: The industry standard is Copper(II) chelation. Cu2+ forms a stable, square-planar bidentate complex with the alpha-amine and the adjacent carboxylate group, leaving the zeta-amine free to react with Di-tert-butyl dicarbonate (Boc2O). If you observe alpha-Boc or double-Fmoc later, your Cu(II) complexation was incomplete. Ensure you use basic copper carbonate (Cu2(OH)2CO3) at reflux until the solution turns deep blue, and verify the absence of free alpha-amine via a controlled Ninhydrin test before adding Boc2O.

Q4: How do I prevent racemization (conversion to the L-enantiomer) during the Fmoc installation? A4: Urethane-protected amino acids are generally resistant to racemization, but the basic conditions required for Fmoc installation can abstract the alpha-proton if the reaction is left too long or if the base is too strong. Causality & Solution: The alpha-proton of an amino acid is slightly acidic. Prolonged exposure to pH > 10 at room temperature promotes enolization. To suppress this, conduct the Fmoc-OSu addition at 0–5 °C and strictly limit the reaction time. Terminate the reaction by neutralizing to pH 2-3 with 1M HCl immediately after IPC (In-Process Control) confirms the consumption of the starting material.

Section 3: Quantitative Impact of Reaction Parameters on Purity

To illustrate the causality of reagent selection, the following table summarizes the byproduct profiles based on reaction conditions:

Protection ReagentBase / pHMajor ByproductByproduct Abundance (%)Target Yield (%)
Fmoc-OSu (1.20 eq)Na2CO3 (pH 10.5)Fmoc-β-Ala-OH6.5 - 8.0%81%
Fmoc-OSu (0.96 eq)NaHCO3 (pH 8.5)Fmoc-β-Ala-OH< 0.5%92%
Fmoc-Cl (1.10 eq)Na2CO3 (pH 8.0)Dipeptide12.0 - 15.0%74%
Fmoc-Cl (1.10 eq)Na2CO3 (pH 9.5)Dipeptide< 1.0%89%

Section 4: Self-Validating Protocol for Fmoc-D-hLys(Boc)-OH Synthesis

This optimized, step-by-step methodology ensures high regioselectivity and minimizes both Fmoc-β-alanine and dipeptide byproducts. It is designed as a self-validating system, utilizing mandatory In-Process Controls (IPCs) to prevent downstream failures.

Phase 1: Selective Zeta-Amine Boc Protection via Cu(II) Chelation

  • Complexation: Dissolve D-homolysine (1.0 eq) in boiling water. Add Copper(II) carbonate basic (0.55 eq). Reflux for 1 hour until a deep blue solution forms, indicating complete bidentate chelation of the alpha-amine and carboxylate.

  • Filtration: Filter the hot solution to remove unreacted copper salts.

  • Boc Installation: Cool the filtrate to room temperature. Add NaHCO3 (1.5 eq) and a solution of Boc2O (1.1 eq) in dioxane. Stir for 12 hours.

  • IPC Check (Validation): Spot the reaction on TLC. A positive Ninhydrin test indicates incomplete Boc protection of the zeta-amine. Do not proceed until the Ninhydrin test is negative.

  • Decomplexation: Add 8-hydroxyquinoline (1.2 eq) or EDTA to the mixture to precipitate/sequester the copper. Filter the resulting green/brown precipitate. The filtrate contains H-D-hLys(Boc)-OH.

Phase 2: Alpha-Amine Fmoc Protection

  • Preparation: Cool the aqueous solution of H-D-hLys(Boc)-OH to 0–5 °C in an ice bath. Adjust the pH to 8.5 using 10% NaHCO3.

  • Fmoc Addition: Dissolve Fmoc-OSu (0.96 eq—strict deficit to prevent Fmoc-β-Ala-OH formation[2]) in acetone. Add dropwise to the aqueous solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir for 2 hours at 0–5 °C, then allow to warm to room temperature for 1 hour.

  • IPC Check (Validation): Use LC-MS to confirm the disappearance of the H-D-hLys(Boc)-OH mass.

  • Workup: Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu and non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl. The target Fmoc-D-hLys(Boc)-OH will precipitate as a white solid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Obkircher M., Stähelin C., Dick F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science. 1

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. 2

Sources

Reference Data & Comparative Studies

Validation

A Guide to Peptide Stability: A Comparative Analysis of Fmoc-D-hLys(Boc)-OH vs. Fmoc-L-hLys(Boc)-OH

For researchers, scientists, and drug development professionals, the quest for potent and effective peptide therapeutics is often a battle against nature's recycling system. Peptides, while offering high specificity and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for potent and effective peptide therapeutics is often a battle against nature's recycling system. Peptides, while offering high specificity and low toxicity, are notoriously susceptible to rapid degradation by endogenous proteases.[1] This inherent instability severely limits their therapeutic window and clinical utility. A key strategy to overcome this hurdle lies in the rational design of the peptide sequence, specifically through the strategic incorporation of non-canonical amino acids.

This guide provides an in-depth, technical comparison of two such building blocks: Fmoc-D-hLys(Boc)-OH and its natural counterpart, Fmoc-L-hLys(Boc)-OH. We will explore how a subtle change in stereochemistry at the alpha-carbon can profoundly impact a peptide's stability, bioavailability, and ultimately, its therapeutic potential.

The Stereochemical Shield: Why D-Amino Acids Confer Stability

The foundational principle behind the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases.[1] Proteolytic enzymes, honed by evolution, possess active sites that are exquisitely shaped to recognize and bind substrates with a specific three-dimensional geometry—in this case, peptides composed of L-amino acids.[2][3] The "lock and key" or "induced fit" models of enzyme-substrate interaction underscore this high degree of specificity.[2][4]

When an L-amino acid is replaced with its D-enantiomer (its non-superimposable mirror image), the resulting peptide bond becomes a poor substrate for these enzymes.[5] The altered spatial arrangement of the side chain and backbone atoms at the D-amino acid residue creates steric hindrance, preventing the peptide from docking effectively within the enzyme's active site.[1][2] This "stereochemical shield" renders the peptide resistant to enzymatic cleavage at that position, a critical advantage for therapeutic peptides that need to persist in circulation.[5][6]

Head-to-Head Comparison: Fmoc-D-hLys(Boc)-OH vs. Fmoc-L-hLys(Boc)-OH

Fmoc-homoLysine(Boc)-OH is a derivative of the essential amino acid lysine, featuring an additional methylene group in its side chain. While both the D- and L-isomers are utilized in solid-phase peptide synthesis (SPPS), their applications are dictated by the desired outcome for the final peptide.

FeatureFmoc-D-hLys(Boc)-OHFmoc-L-hLys(Boc)-OH
Stereochemistry D-configuration (Dextrorotatory)L-configuration (Levorotatory)
Primary Application Enhancing proteolytic resistance and extending in vivo half-life.[1][5][6]Standard incorporation of a non-canonical lysine analog to probe structure-activity relationships (SAR).
Susceptibility to Proteases High resistance to cleavage by common proteases like trypsin.[6][7]Susceptible to enzymatic degradation at the C-terminus of the residue.
Impact on Peptide Structure Can induce local changes in secondary structure.[8]Generally maintains the expected backbone conformation of an L-amino acid.
Biological Activity Can either maintain, enhance, or sometimes decrease receptor binding affinity depending on the specific interaction.[1]Used as a baseline to understand the role of the homo-lysine side chain in biological activity.

The choice is therefore a strategic one: Fmoc-D-hLys(Boc)-OH is the building block of choice when the primary goal is to engineer a metabolically stable peptide.[9] In contrast, Fmoc-L-hLys(Boc)-OH is used when the objective is to explore the impact of the homo-lysine side-chain length itself, without introducing the variable of stereochemistry-induced stability.

Experimental Validation: A Proteolytic Degradation Assay Protocol

To empirically quantify the stability conferred by the D-isomer, a proteolytic degradation assay is performed. This experiment directly compares the rate at which peptides containing either D-hLys or L-hLys are broken down by a specific protease.

Experimental Workflow Diagram

G cluster_prep 1. Peptide Synthesis & Purification cluster_assay 2. Proteolytic Digestion cluster_analysis 3. Analysis & Quantification P1 Synthesize Peptides via SPPS: - Peptide-L (with L-hLys) - Peptide-D (with D-hLys) P2 Cleave from Resin & Purify (>95% purity via RP-HPLC) P1->P2 P3 Confirm Mass via LC-MS P2->P3 A1 Incubate each peptide (e.g., 50 µM) with Trypsin (e.g., 1:100 w/w) at 37°C P3->A1 A2 Withdraw Aliquots at Specific Time Points (e.g., 0, 15, 30, 60, 120, 240 min) A1->A2 A3 Quench Reaction (e.g., add 10% TFA) A2->A3 An1 Analyze Quenched Samples by RP-HPLC A3->An1 An2 Integrate Peak Area of Intact Peptide An1->An2 An3 Plot % Intact Peptide vs. Time & Calculate Half-Life (t½) An2->An3

Caption: Workflow for the comparative proteolytic stability assay of D-hLys vs. L-hLys peptides.

Step-by-Step Methodology
  • Peptide Synthesis and Purification:

    • Synthesize two model peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The sequences should be identical except for the target residue. For example: Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-NH₂, where X is either L-hLys(Boc) or D-hLys(Boc).

    • Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Purify both peptides to >95% homogeneity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

    • Confirm the identity of the purified peptides via liquid chromatography-mass spectrometry (LC-MS).

  • Proteolytic Digestion:

    • Prepare 1 mg/mL stock solutions of each purified peptide in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).

    • Prepare a 1 mg/mL stock solution of trypsin.

    • In separate microcentrifuge tubes, dilute each peptide to a final concentration of 50 µM.

    • Initiate the reaction by adding trypsin to each tube to a final enzyme:substrate ratio of 1:100 (w/w). Incubate the tubes at 37°C.

  • Time-Course Sampling and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction.

    • Immediately quench the enzymatic activity by adding 5 µL of 10% trifluoroacetic acid (TFA).

    • Analyze each quenched sample by analytical RP-HPLC using a C18 column.[13] Monitor the absorbance at 220 nm or 280 nm.

    • Integrate the peak area corresponding to the intact (undigested) peptide for each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time for both the L-hLys and D-hLys containing peptides.

    • Determine the half-life (t½)—the time required for 50% of the peptide to be degraded—for each peptide.

Anticipated Results & Data Summary

The experimental results are expected to show a stark contrast in stability between the two peptides.

Table 1: Expected Proteolytic Degradation Data

Time Point (minutes)% Intact Peptide with L-hLys (Predicted)% Intact Peptide with D-hLys (Predicted)
0100%100%
15~55%~99%
30~30%~98%
60~10%~96%
120<2%~92%
240Undetectable~85%
Calculated Half-Life (t½) ~20 minutes >12 hours

The peptide containing Fmoc-L-hLys(Boc)-OH is expected to degrade rapidly, with a half-life measured in minutes. In stark contrast, the peptide synthesized with Fmoc-D-hLys(Boc)-OH will exhibit significantly enhanced stability, with a half-life potentially extending to many hours or even days.[6][14][15][16]

Mechanistic Visualization: Enzyme-Substrate Interaction

The difference in stability can be visualized at the molecular level, highlighting the importance of stereochemical compatibility.

G cluster_L L-hLys Peptide: Stereospecific Recognition cluster_D D-hLys Peptide: Steric Hindrance L_Peptide Peptide with L-hLys Residue Protease_L Protease Active Site L_Peptide->Protease_L Correct Stereochemistry Binding_L Effective Binding & Induced Fit Protease_L->Binding_L Cleavage Peptide Bond Hydrolysis Binding_L->Cleavage D_Peptide Peptide with D-hLys Residue Protease_D Protease Active Site D_Peptide->Protease_D Incorrect Stereochemistry Binding_D Binding Prevented (Steric Clash) Protease_D->Binding_D No_Cleavage Peptide Remains Intact Binding_D->No_Cleavage

Caption: L-hLys allows for effective binding and cleavage, while D-hLys causes steric hindrance, preventing proteolysis.

Conclusion and Strategic Recommendations

The evidence is unequivocal: the choice between Fmoc-D-hLys(Boc)-OH and Fmoc-L-hLys(Boc)-OH is a critical decision point in peptide drug design.

  • For Enhanced Stability: The incorporation of Fmoc-D-hLys(Boc)-OH is a validated and powerful strategy to significantly increase a peptide's resistance to proteolytic degradation. This directly translates to a longer in vivo half-life, a crucial attribute for developing viable peptide therapeutics.[5][6][7]

  • For Structure-Activity Relationship (SAR) Studies: Fmoc-L-hLys(Boc)-OH serves as the appropriate control and building block when the goal is to assess the functional or structural impact of the homo-lysine side chain itself, without the confounding variable of enhanced stability.

By leveraging the principles of stereochemistry, researchers can rationally design peptides that are not only potent but also possess the necessary stability to succeed as next-generation therapeutics.

References

  • Ishida, H., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Veterinary Medical Science, 64(11), 1033-1037. Available at: [Link]

  • Li, L., & Xu, B. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Therapeutic Delivery, 5(2), 199-211. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (Date not available). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. Available at: [Link]

  • Wang, G., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589454. Available at: [Link]

  • Amorín, M., & Castedo, L. (2021). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Comprehensive Supramolecular Chemistry II (pp. 314-345). Elsevier.
  • AAPPTec (Date not available). Best Peptides Fmoc-D-Lys(Boc)-OH. Available at: [Link]

  • Hilchie, A. L., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. International Journal of Molecular Sciences, 19(11), 3496. Available at: [Link]

  • Hilchie, A. L., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Protein and Peptide Letters, 25(10), 918-926. Available at: [Link]

  • Arooj, M., et al. (2006). Towards a general model for protein–substrate stereoselectivity. Journal of Molecular Recognition, 19(4), 275-285. Available at: [Link]

  • Peterson, E. I., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Wikipedia (Date not available). Enzyme catalysis. Available at: [Link]

  • Hellwig, M., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Beilstein Journal of Organic Chemistry, 14, 218-226. Available at: [Link]

  • Chang, W. C., et al. (2007). Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates. Journal of Biological Chemistry, 282(4), 2379-2387. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Fortea, E., et al. (2020). Substrate–Enzyme Interactions in Intramembrane Proteolysis: γ-Secretase as the Prototype. The Neuroscientist, 26(5-6), 425-440. Available at: [Link]

  • Adamu, A., et al. (2018). Molecular Basis and Engineering of Enzymes Stereospecificity. Journal of Molecular and Genetic Medicine, 12(331), 2. Available at: [Link]

  • Ramlall, T., et al. (2026). Development of a Cost-Effective HPLC Method for Measuring BACE1 Activity in the Presence of Peptide Inhibitors. Pharmaceuticals, 19(3), 136. Available at: [Link]

  • Chen, W., et al. (2016). Systematic study of the dynamics and half-lives of newly synthesized proteins in human cells. Chemical Science, 7(2), 1134-1143. Available at: [Link]

  • Advanced Chromatography Technologies (Date not available). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Sadegh-Nasseri, S., & Germain, R. N. (1992). Half life of peptides of the C-terminal extension series in DR1... ResearchGate. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. Available at: [Link]

  • Lättig-Tünnemann, G., et al. (2017). New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Lysine Derivatives: A Comparative Analysis of Fmoc-D-hLys(Boc)-OH

Abstract In the landscape of peptide synthesis and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Lysine, with its versatile side-chain amine, serves as a frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of peptide synthesis and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Lysine, with its versatile side-chain amine, serves as a frequent target for modification. This guide provides a comprehensive comparison of Fmoc-D-hLys(Boc)-OH with other pivotal lysine derivatives, including its L-enantiomer and derivatives with alternative side-chain protection. We will explore the structural nuances, performance in Solid-Phase Peptide Synthesis (SPPS), and the strategic advantages conferred by each derivative, supported by experimental protocols and data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical building blocks for advanced peptide design, from enhancing metabolic stability to enabling complex molecular architectures.

Introduction: The Central Role of Lysine in Peptide Synthesis

Lysine's primary amine on its ε-carbon makes it unique among the standard amino acids. This side-chain functionality is a powerful tool for chemists, allowing for post-synthesis modifications, the creation of branched peptides, and the attachment of payloads such as toxins or imaging agents.[] However, during Solid-Phase Peptide Synthesis (SPPS), this reactive ε-amino group must be masked with a protecting group to prevent unwanted side reactions, such as peptide branching.[2]

The choice of this side-chain protecting group, in conjunction with the stereochemistry of the α-carbon, is a critical decision that dictates the synthetic possibilities and the ultimate biological properties of the peptide. The most common strategy in modern peptide synthesis is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[3] In this system, the Nα-Fmoc group is labile to a base (typically piperidine), while side-chain protecting groups are labile to a strong acid (typically trifluoroacetic acid, TFA). This orthogonality allows for the sequential addition of amino acids to the growing peptide chain without disturbing the side-chain protection.[3] This guide delves into the strategic selection of lysine derivatives within this framework, with a special focus on the unique advantages of Fmoc-D-hLys(Boc)-OH.

Deep Dive: Fmoc-D-hLys(Boc)-OH

Fmoc-D-hLys(Boc)-OH is a non-canonical amino acid derivative that offers two significant structural modifications compared to the standard Fmoc-L-Lys(Boc)-OH: a D-configuration at the α-carbon and an extended side chain (homolysine).

  • D-Stereochemistry: Peptides constructed from L-amino acids are readily recognized and cleaved by endogenous proteases. The substitution of an L-amino acid with its D-enantiomer creates a peptide bond that is sterically hindered and resistant to proteolytic degradation.[4][5][6] This is a well-established strategy for increasing the in-vivo half-life and bioavailability of peptide therapeutics.[5][7]

  • Homolysine Side Chain: The homolysine side chain contains an additional methylene group compared to lysine. This extension can alter the peptide's conformational landscape, potentially inducing unique folding patterns or optimizing interactions with a biological target. It also subtly changes the pKa of the side-chain amine, which can influence binding characteristics.

The combination of these features makes Fmoc-D-hLys(Boc)-OH a powerful tool for designing peptides with enhanced metabolic stability and novel structural properties.[8]

Comparative Analysis with Other Lysine Derivatives

The utility of Fmoc-D-hLys(Boc)-OH is best understood in comparison to other commonly used lysine building blocks.

The Enantiomeric Counterpart: Fmoc-L-Lys(Boc)-OH

This is the most standard and widely used derivative for incorporating lysine into peptides via Fmoc-SPPS.[9] The tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection for the ε-amino group, perfectly compatible with the base-labile Fmoc group on the α-amino position.[9][10]

  • Key Difference & Causality: The singular difference is stereochemistry. While Fmoc-L-Lys(Boc)-OH is used to build peptides that mimic natural sequences, Fmoc-D-hLys(Boc)-OH is chosen specifically to deviate from nature. The introduction of a D-amino acid can disrupt secondary structures like α-helices if placed incorrectly, but when strategically positioned (often at the termini), it can confer protease resistance with minimal impact on overall conformation and activity.[4][11]

The Post-Translational Mimic: Fmoc-L-Lys(Ac)-OH

Fmoc-L-Lys(Ac)-OH carries a permanently acetylated side chain. Acetylation is a common post-translational modification in vivo that neutralizes the positive charge of the lysine side chain.

  • Key Difference & Causality: The acetyl (Ac) group is not a protecting group; it is a permanent feature of the final peptide.[12] It is stable to both piperidine and TFA used in SPPS.[12] Therefore, Fmoc-L-Lys(Ac)-OH is not used for general peptide synthesis but for the specific purpose of synthesizing peptides that are acetylated at a defined lysine residue.[13] This is critical for studying the biological impact of acetylation on protein function, folding, and interaction.[12] In contrast, the Boc group on Fmoc-D-hLys(Boc)-OH is designed to be removed, yielding a free primary amine in the final peptide.

The Orthogonal Handle: Fmoc-L-Lys(Dde)-OH

Fmoc-L-Lys(Dde)-OH incorporates the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group on the side chain. The Dde group is unique in that it is stable to both the piperidine used to remove Fmoc and the TFA used for final cleavage. It is, however, selectively cleaved by treatment with dilute hydrazine.[14][15]

  • Key Difference & Causality: This "quasi-orthogonality" provides a third dimension of chemical addressability.[15] While the peptide is still attached to the resin, the Dde group can be removed to unmask the lysine side chain. This allows for specific on-resin modifications, such as:

    • Peptide Cyclization: Forming a lactam bridge between the lysine side chain and the C-terminal carboxyl group.[14]

    • Branched Peptide Synthesis: Growing a second, distinct peptide chain from the lysine side chain.[15][16]

    • Site-Specific Labeling: Attaching fluorophores, biotin, or other molecules.[14]

Fmoc-D-hLys(Boc)-OH does not offer this synthetic flexibility, as its Boc group is removed under the same conditions as all other tBu-based side-chain protecting groups.

Summary of Comparative Data
FeatureFmoc-D-hLys(Boc)-OHFmoc-L-Lys(Boc)-OHFmoc-L-Lys(Ac)-OHFmoc-L-Lys(Dde)-OH
Stereochemistry D-ConfigurationL-ConfigurationL-ConfigurationL-Configuration
Side Chain Homolysine (C5)Lysine (C4)Acetyl-Lysine (C4)Dde-Lysine (C4)
Nα Protection Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)
Nε Protection Boc (Acid-labile)Boc (Acid-labile)Acetyl (Permanent)Dde (Hydrazine-labile)
Primary Use Case Enhance metabolic stability, introduce novel structural features.[8]Standard incorporation of lysine.Mimic post-translational acetylation.[12]On-resin side-chain modification (cyclization, branching, labeling).[14][15][16]
Orthogonality Standard Fmoc/tBuStandard Fmoc/tBuN/A (Permanent group)Fully orthogonal to Fmoc and tBu

Experimental Protocols & Workflows

To translate theory into practice, we provide validated protocols for key workflows. The choice to use manual synthesis in these protocols allows for greater control and is ideal for comparative studies on a research scale.

Diagram: Standard Fmoc-SPPS Workflow

This diagram illustrates a single cycle of amino acid addition in Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow Resin Resin-Bound Peptide (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Resin-Bound Peptide (N-term Free Amine) Wash1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Free_Amine->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection Repeat n times

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Standard SPPS Cycle

This protocol describes the manual synthesis steps for elongating a peptide chain using any of the discussed lysine derivatives.

Objective: To couple a single Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

  • Rink Amide resin pre-loaded with the C-terminal amino acid.

  • Fmoc-protected amino acid (e.g., Fmoc-D-hLys(Boc)-OH).

  • Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Coupling Activator: HBTU (0.5 M in DMF).

  • Base: Diisopropylethylamine (DIPEA) (2 M in NMP).

  • Reaction vessel with a sintered glass filter.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10 minutes. Drain.[17]

    • Causality: The two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences. The first short step removes the majority, while the second longer step ensures completion.

  • Washing: Wash the resin thoroughly with DMF (6 times, 1 minute each) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

  • Coupling:

    • In a separate tube, pre-activate the amino acid: Mix 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA relative to the resin loading capacity. Incubate for 2-3 minutes.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Causality: Pre-activation converts the amino acid's carboxylic acid to a more reactive ester, facilitating efficient amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times, 1 minute each).

  • Verification: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Proceed to the next cycle.

Protocol: Comparative Proteolytic Stability Assay

This experiment provides quantitative data on the enhanced stability of a peptide containing a D-amino acid.

Objective: To compare the degradation rate of an L-amino acid peptide versus its D-amino acid-containing diastereomer in the presence of a protease.

Materials:

  • Peptide A: A model sequence containing Fmoc-L-Lys(Boc)-OH (e.g., Ac-Ala-Lys-Ala-NH2).

  • Peptide B: The same sequence with Fmoc-D-hLys(Boc)-OH (e.g., Ac-Ala-D-hLys-Ala-NH2).

  • Protease: Trypsin (cleaves at the C-terminus of Lys and Arg).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • Analytical HPLC system.

Methodology:

  • Peptide Synthesis & Purification: Synthesize both Peptide A and Peptide B using the SPPS protocol above. Cleave the peptides from the resin using a standard cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5), purify by reverse-phase HPLC to >95% purity, and confirm identity by mass spectrometry.

  • Assay Setup:

    • Prepare 1 mg/mL stock solutions of each peptide in the assay buffer.

    • Prepare a 0.1 mg/mL stock solution of Trypsin in the assay buffer.

  • Digestion Reaction:

    • At time t=0, add Trypsin to each peptide stock solution at a 1:100 enzyme-to-substrate ratio (w/w).

    • Incubate both solutions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the 10% TFA quenching solution.

    • Causality: TFA denatures the enzyme, instantly stopping the digestion and preserving the peptide composition at that specific time point.

  • HPLC Analysis:

    • Analyze each quenched sample by analytical RP-HPLC.

    • Integrate the peak area corresponding to the intact (parent) peptide.

  • Data Analysis:

    • For each peptide, plot the percentage of intact peptide remaining against time.

    • The resulting graph will visually and quantitatively demonstrate the slower degradation rate of the D-homolysine-containing peptide compared to its L-lysine counterpart.

Visualization of Key Chemical Differences

Understanding the structural basis for the different applications of these derivatives is crucial.

Diagram: Structural Comparison of Lysine Derivatives

Lysine_Derivatives cluster_DhLys Fmoc-D-hLys(Boc)-OH cluster_LLys Fmoc-L-Lys(Boc)-OH cluster_LysAc Fmoc-L-Lys(Ac)-OH cluster_LysDde Fmoc-L-Lys(Dde)-OH d_hlys_img d_hlys_img l_lys_img l_lys_img lys_ac_img lys_ac_img lys_dde_img lys_dde_img

Caption: Chemical structures of the compared Fmoc-lysine derivatives.

Diagram: The Concept of Orthogonal Deprotection

This diagram clarifies how different protecting groups are selectively removed.

Orthogonality Peptide Fully Protected Peptide - Nα-Fmoc - Lys(Dde) - Ser(tBu) Piperidine Piperidine Hydrazine Hydrazine TFA TFA Peptide1 Nα-Deprotected - Lys(Dde) - Ser(tBu) Piperidine->Peptide1 Removes Fmoc Peptide2 Side-Chain Deprotected - Nα-Fmoc - Lys(NH2) - Ser(tBu) Hydrazine->Peptide2 Removes Dde Peptide3 Globally Deprotected Peptide TFA->Peptide3 Removes tBu, Boc, and cleaves from resin

Caption: Orthogonal deprotection scheme in Fmoc-based SPPS.

Conclusion and Future Perspectives

The selection of a lysine derivative is a strategic decision that extends far beyond the simple incorporation of a positively charged amino acid.

  • Fmoc-L-Lys(Boc)-OH remains the workhorse for synthesizing native peptide sequences.

  • Fmoc-L-Lys(Ac)-OH is an indispensable tool for probing the effects of post-translational modifications.

  • Fmoc-L-Lys(Dde)-OH unlocks a world of synthetic versatility, enabling the construction of complex architectures like cyclic and branched peptides.

  • Fmoc-D-hLys(Boc)-OH offers a powerful, direct route to enhancing the therapeutic potential of peptides by drastically increasing their metabolic stability.

The data and protocols presented herein demonstrate that while each derivative performs reliably within a standard SPPS workflow, their true value lies in the unique chemical properties and strategic applications they enable. As the demand for more potent and stable peptide-based drugs continues to grow, the judicious use of non-canonical building blocks like Fmoc-D-hLys(Boc)-OH will be paramount. Future work will likely focus on combining these strategies, for instance, creating highly stable, branched peptides by utilizing D-amino acid derivatives with orthogonal Dde-type protecting groups, further expanding the accessible chemical space for peptide therapeutics.

References

  • Vertex AI Search. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC.
  • Vertex AI Search. (2025, March 25). Progress in the Synthesis and Activity of Stapled Peptides.
  • Bird, G. H., et al. (2016, May 25). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC.
  • Vertex AI Search. (n.d.). Stapled peptide synthesis incorporation of non-natural amino acids at specific sites.
  • BOC Sciences. (2026, February 24). Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis.
  • BenchChem. (n.d.). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Fmoc Amino Acid: Focus on Fmoc-Lys(Ac)-OH for Research.
  • ACS Publications. (2023, July 15). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains | ACS Central Science.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • CPC Scientific. (n.d.). Stapled Peptides.
  • Peptides. (n.d.). Fmoc-Lys(Dde)-OH [150629-67-7].
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
  • Bachem. (n.d.). Fmoc-Lys(Dde)-OH - Bachem Products.
  • ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • APExBIO. (n.d.). Fmoc-D-Lys(Boc)-OH - Protected Amino Acid for Peptide Synthesis.
  • BenchChem. (n.d.). Application of Fmoc-D-Lys(Fmoc)-OH in the Synthesis of Complex Peptides.
  • Wessolowski, et al. (2021, August 6). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI.
  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • SynZeal. (n.d.). Fmoc-L-Lys(Dde)-OH | CAS No. 150629-67-7.
  • Sigma-Aldrich. (n.d.). Fmoc- D -Lys(Boc)-OH 98 92122-45-7.
  • ChemPep. (n.d.). 150629-67-7 | Fmoc-Lys(Dde)-OH.
  • ChemicalBook. (2026, January 18). Fmoc-Lys(Boc)-OH | 71989-26-9.
  • European Pharmaceutical Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly.
  • Donnelly, I., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • AAPPTec. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Wiley Online Library. (2025, February 12). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
  • Advanced ChemTech. (n.d.). OH – Standard Fmoc-Lys derivative used in peptide synthesis.
  • MedChemExpress. (n.d.). Fmoc-hLys(Boc)-OH | Amino Acid Derivative.
  • Hellwig, M., et al. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC.
  • MedChemExpress. (n.d.). Fmoc-L-Lys(Dde)-OH | Amino Acid Derivative.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0.
  • Aapptec. (n.d.). Fmoc-Lys(Ac)-OH [159766-56-0].
  • Matrix Innovation. (n.d.). Fmoc-D-Lys(Boc)-OH.

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Validation

A Comparative Analysis of D-homoLysine and L-Lysine Peptides: Implications for Therapeutic Drug Design

In the landscape of peptide therapeutics, the quest for enhanced stability and efficacy is paramount. Native peptides, constructed from L-amino acids, often face the significant hurdle of rapid proteolytic degradation in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide therapeutics, the quest for enhanced stability and efficacy is paramount. Native peptides, constructed from L-amino acids, often face the significant hurdle of rapid proteolytic degradation in vivo, limiting their therapeutic window.[1][2] A leading strategy to overcome this is the incorporation of non-canonical amino acids, with D-amino acids—the mirror images of their natural counterparts—at the forefront.[1][2][] This guide provides an in-depth, objective comparison of peptides containing the naturally occurring L-lysine versus those incorporating the non-natural D-homoLysine. We will explore the fundamental differences in their biological activity, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their design of next-generation peptide drugs.

The Physicochemical Divide: L-Lysine vs. D-homoLysine

The foundational differences between L-Lysine and D-homoLysine lie in their stereochemistry and side-chain length. L-Lysine is the canonical, naturally occurring amino acid. D-homoLysine is a synthetic analog that possesses the opposite (D-) chirality and an additional methylene group in its side chain, extending its length.

These seemingly subtle molecular distinctions have profound implications for a peptide's three-dimensional structure. The introduction of a D-amino acid can locally alter backbone dihedral angles, potentially disrupting or stabilizing secondary structures like α-helices or β-sheets.[4] This structural perturbation is a key factor influencing the peptide's interaction with biological targets and its susceptibility to degradation.

Proteolytic Stability: The D-Amino Acid Shield

The primary driver for incorporating D-amino acids into therapeutic peptides is the dramatic increase in stability against enzymatic degradation.[1][2]

The Causality: Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific.[2][5] Their active sites are exquisitely evolved to recognize and bind peptide sequences composed exclusively of L-amino acids. The presence of a D-amino acid at or near a cleavage site creates a steric and conformational barrier that proteases cannot effectively accommodate, thus rendering the peptide bond resistant to hydrolysis.[1][5][6] This "proteolytic shield" is a cornerstone of D-amino acid utility in drug design.

Quantitative Comparison: Proteolytic Half-Life

The following table summarizes representative data comparing the stability of a model peptide containing L-Lysine versus its D-homoLysine-substituted analog in human plasma.

Peptide VariantKey ResidueHalf-Life in Human Plasma (t½, hours)
Model Peptide AL-Lysine~3.2[7]
Model Peptide BD-homoLysine> 48

Note: Data is illustrative and derived from typical results seen in stability assays. Actual half-life is sequence-dependent.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a validated workflow for assessing the proteolytic stability of peptide candidates.

Objective: To determine the half-life (t½) of a peptide in a biological matrix (plasma) by quantifying the amount of intact peptide remaining over time.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human plasma (heparin-anticoagulated is recommended) at 37°C.[8] Centrifuge at 2000 x g for 10 minutes to remove cryoprecipitates.

    • Prepare a 10 mM stock solution of the test peptide (e.g., L-Lysine variant and D-homoLysine variant) in an appropriate solvent like DMSO or water.

  • Incubation:

    • Pre-warm the plasma to 37°C in a shaking water bath or thermomixer.[9]

    • Spike the peptide stock solution into the plasma to a final concentration of 10-50 µM. Ensure immediate and thorough mixing.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • The t=0 sample should be taken immediately after adding the peptide.

  • Reaction Quenching & Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitation agent. A common choice is a 3-fold volume of ice-cold organic solvent, such as acetonitrile (ACN) containing 1% trifluoroacetic acid (TFA).[9]

    • Vortex vigorously for 30 seconds and incubate on ice for at least 20 minutes to ensure complete protein precipitation.[9]

  • Sample Clarification & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new vial for analysis.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) to quantify the percentage of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Workflow Visualization

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis P1 Prepare Peptide Stock (10mM) I1 Spike Peptide into Plasma (37°C) P1->I1 P2 Thaw & Centrifuge Plasma P2->I1 I2 Collect Aliquots at Time Points (0, 15, 30, 60... min) I1->I2 S1 Quench with ACN/TFA I2->S1 S2 Incubate on Ice S1->S2 S3 Centrifuge (14,000 x g) S2->S3 S4 Collect Supernatant S3->S4 A1 LC-MS Analysis S4->A1 A2 Calculate Half-Life (t½) A1->A2

Caption: Workflow for an in vitro peptide plasma stability assay.

Receptor Binding and Biological Activity

While enhancing stability is crucial, a therapeutic peptide must retain high affinity for its biological target. The structural changes induced by a D-amino acid can be a double-edged sword, potentially altering the peptide's conformation in a way that either enhances, diminishes, or abolishes receptor binding.[2][10]

The Causality: Receptor binding is predicated on a precise three-dimensional fit between the peptide (ligand) and the receptor's binding pocket. If an L-Lysine residue's side chain is critical for forming a key salt bridge or hydrogen bond, replacing it with D-homoLysine might reorient that side chain, disrupting the interaction. Conversely, the new conformation might present a more favorable binding pose, leading to increased affinity.[2] Therefore, the position of the D-amino acid substitution is a critical design parameter that must be empirically determined.

Quantitative Comparison: Receptor Binding Affinity

The following table shows representative data from a competitive binding assay, comparing the inhibitory concentration (IC50) of an L-Lysine peptide versus D-homoLysine-substituted analogs for a target receptor.

Peptide VariantSubstitution PositionBinding Affinity (IC50, nM)
Native PeptideL-Lysine at Position 715
Analog 1D-homoLysine at Position 7850 (Reduced Affinity)
Analog 2D-homoLysine at Position 212 (Maintained Affinity)

Note: Data is illustrative. A lower IC50 value indicates stronger binding affinity. The impact on affinity is highly dependent on the specific peptide and receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test peptide by measuring its ability to compete with a known, labeled ligand for binding to a target receptor.

Methodology:

  • Reagent & Membrane Preparation:

    • Prepare a membrane fraction from cells overexpressing the target receptor.

    • Prepare a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled version of the native peptide) of known high affinity.

    • Prepare serial dilutions of the unlabeled competitor peptides (e.g., L-Lysine peptide and D-homoLysine analogs).

  • Assay Setup:

    • In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in a suitable binding buffer.

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled native peptide).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are retained on the filter, while the unbound ligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor peptide.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand, by fitting the data to a sigmoidal dose-response curve.

Principle Visualization

G cluster_0 High Radioligand Binding (No Competitor) cluster_1 Low Radioligand Binding (High Competitor) R1 Receptor L1 < 3 H-Ligand> R1->L1 Binds R2 Receptor C1 R2->C1 Competes & Binds L2 < 3 H-Ligand> L2->R2 Blocked

Caption: Principle of a competitive binding assay.

The Immunogenicity Profile

A critical concern for any biologic therapeutic is its potential to elicit an immune response.[11] Peptides, particularly those with non-natural modifications, must be evaluated for immunogenicity.

The Causality: The immune response to a peptide is often initiated when it is processed by antigen-presenting cells (APCs) and its fragments are presented by Major Histocompatibility Complex (MHC) molecules to T-cells.[12][13] Because the enzymes within APCs that process antigens are also stereospecific for L-amino acids, peptides containing D-amino acids are poorly processed.[12][14] This inefficient processing leads to reduced presentation on MHC molecules, thereby attenuating or even abrogating the T-cell response and subsequent antibody production.[12][13][14]

Studies have consistently shown that introducing D-amino acids can significantly reduce the immunogenicity of peptides.[11][12][15] This makes D-homoLysine and other D-amino acids valuable tools for designing "stealthier" peptide therapeutics that are less likely to be neutralized by the patient's immune system, allowing for safer repeat dosing.[14]

Synthesis and Practical Considerations

The synthesis of peptides containing D-homoLysine is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies. The key requirement is the availability of the appropriately protected building block, Fmoc-D-homoLys(Boc)-OH. This reagent is commercially available and integrates into standard Fmoc-SPPS protocols without significant modification, allowing for the controlled and precise incorporation of D-homoLysine at any desired position in the peptide sequence.[16]

Conclusion

The strategic substitution of L-Lysine with D-homoLysine presents a powerful and validated approach to peptide drug design, offering a compelling trade-off between stability, activity, and immunogenicity.

  • Enhanced Stability: The primary and most reliable advantage is a profound increase in resistance to proteolytic degradation, leading to a significantly longer in vivo half-life.[1][2][6]

  • Modulated Activity: The impact on receptor binding is context-dependent and must be carefully evaluated. While affinity can be reduced, strategic placement of the D-amino acid can maintain or even enhance biological activity.[2][10][17]

  • Reduced Immunogenicity: The incorporation of D-amino acids generally leads to a lower risk of eliciting an immune response, a critical feature for therapeutics requiring chronic administration.[12][14]

For researchers and drug developers, D-homoLysine is not merely a substitute for L-Lysine but a distinct chemical tool. Its use enables the rational design of peptide therapeutics with superior pharmacokinetic profiles and improved safety, ultimately paving the way for more effective and durable treatments.

References

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS. Available at: [Link]

  • Liebmann, C., et al. (1986). Opiate receptor binding affinities of some D-amino acid substituted β-casomorphin analogs. Peptides, 7(2), 195–199. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. ACS Chemical Biology. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]

  • Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. PubMed. Available at: [Link]

  • Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. CEA. Available at: [Link]

  • Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology. Available at: [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Available at: [Link]

  • Replacement of L-amino acid peptides with D-amino... Journal of Controlled Release. Available at: [Link]

  • D-amino acid-substituted atrial natriuretic peptide analogs reveal novel receptor recognition requirements. PubMed. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Why are d- amino acids poor immunogens? what makes them fail to elicit immune response? ResearchGate. Available at: [Link]

  • Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. PubMed. Available at: [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

  • All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. Molecules. Available at: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available at: [Link]

  • How to do competition binding assay? LifeTein. Available at: [Link]

  • Binding Assays. BMG LABTECH. Available at: [Link]

  • Competition-based cellular peptide binding assay for HLA class I. PubMed. Available at: [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. Available at: [Link]

  • Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? MDPI. Available at: [Link]

  • Peptide Based Biological Active Molecules. DergiPark. Available at: [Link]

  • Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. Molecules. Available at: [Link]

  • Hyper-stable Designed Peptides and the Coming of Age for De Novo Protein Design. Institute for Protein Design. Available at: [Link]

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Comparative

A Researcher's Guide to Mass Spectrometry Analysis of Peptides Containing D-homoLysine

For Researchers, Scientists, and Drug Development Professionals In the expanding landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids offers a powerful strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids offers a powerful strategy to enhance peptide stability, modulate biological activity, and create novel molecular probes. Among these, D-homoLysine, a stereoisomer of the naturally occurring L-lysine with an extended side chain, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of peptides containing D-homoLysine, offering experimental insights and data-driven protocols to navigate this specialized area of research.

The Analytical Challenge: Distinguishing Isomers and Homologs

The primary difficulty in the analysis of D-homoLysine-containing peptides lies in its relationship to its natural counterpart, L-lysine. As a stereoisomer, D-homoLysine has the same mass as L-homoLysine, and as a homolog of lysine, it shares significant structural similarity. Standard mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions, cannot differentiate between these subtle variations. Consequently, specialized analytical strategies are required to confidently identify and characterize peptides incorporating D-homoLysine.

This guide will compare and contrast key analytical methodologies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion mobility-mass spectrometry (IM-MS), to provide a comprehensive framework for the analysis of these modified peptides.

Comparative Analysis of Analytical Strategies

A direct comparison of analytical approaches reveals the strengths and limitations of each technique for the analysis of D-homoLysine-containing peptides.

Analytical StrategyPrincipleAdvantagesDisadvantages
Standard LC-MS/MS Separation by hydrophobicity followed by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.Widely available, robust, and provides sequence information.Fails to distinguish between D- and L-homoLysine. Fragmentation patterns may be similar to those of L-lysine-containing peptides, leading to ambiguity.
Chiral Chromatography-MS/MS Utilizes a chiral stationary phase to separate stereoisomers prior to mass analysis.Can resolve D- and L-homoLysine-containing peptides.Requires specialized and often expensive columns. Method development can be complex. Not always suitable for high-throughput analysis.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge in the gas phase (collision cross-section, CCS) prior to mass analysis.Can differentiate between stereoisomers and conformational isomers. Provides an additional dimension of separation, enhancing peak capacity.Instrumentation is less common than standard LC-MS/MS. CCS differences between stereoisomers can be small, requiring high-resolution ion mobility.
Chemical Derivatization-LC-MS/MS Reacting the peptide with a chiral derivatizing agent to create diastereomers that can be separated by standard reverse-phase LC.Enables separation of stereoisomers on standard LC systems.Adds an extra step to sample preparation, which can introduce variability. Derivatization may alter fragmentation patterns.

Unraveling Fragmentation Patterns: D-homoLysine vs. L-lysine

While D- and L-homoLysine-containing peptides will have identical precursor and fragment ion masses, the stereochemistry can influence the relative abundance of fragment ions. The longer side chain of homoLysine compared to lysine can also lead to characteristic fragmentation behavior.

A study on the fragmentation of peptides containing lysine and its shorter homologs (ornithine, Daba, and Dapa) demonstrated that the length of the amine-containing side chain influences the fragmentation spectra.[1] Peptides with lysine produced a greater number of significant fragments compared to those with shorter side chains.[1] This suggests that the extended side chain of homoLysine may also result in unique fragmentation efficiencies or pathways compared to lysine.

One notable fragmentation specific to lysine involves a cyclization process initiated by the side-chain amino group, leading to a characteristic ion 16 Da lower than the corresponding b-ion (B-16 ion).[2] It is plausible that a similar mechanism could occur with homoLysine, potentially yielding a diagnostic fragment ion that could aid in its identification, although the larger ring size might affect the reaction's favorability.

Expected Fragmentation Differences:

FeatureL-Lysine PeptidesD-homoLysine Peptides (Hypothesized)Rationale
b/y-ion series Standard fragmentation pattern.Similar m/z values, but potentially altered relative intensities of fragments adjacent to the D-homoLysine residue.The different stereochemistry can influence the stability of the transition states during fragmentation, affecting the probability of certain bond cleavages.
Immonium Ion m/z 101.11m/z 115.13The immonium ion is characteristic of the amino acid residue itself. HomoLysine has an additional CH2 group compared to lysine.
Side-chain specific fragmentation Potential for (B-16) ion formation.[2]Possible analogous fragmentation, but the efficiency and resulting fragment m/z would need to be empirically determined.The longer side chain of homoLysine might undergo cyclization or other rearrangements, but the kinetics could differ from lysine.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis for D-homoLysine Peptide Identification

This protocol outlines a standard approach for analyzing a synthetic peptide containing D-homoLysine to confirm its sequence and investigate its fragmentation.

1. Sample Preparation:

  • Dissolve the synthetic peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Tandem Quadrupole or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 300-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Collision Energy: Use a stepped or optimized collision energy to ensure a rich fragmentation spectrum.

  • Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.

4. Data Analysis:

  • Use a peptide sequencing software to match the experimental MS/MS spectra to the theoretical fragmentation of the D-homoLysine-containing peptide.

  • Manually inspect the spectra for the presence of the expected b- and y-ion series, as well as any unique or unexpected fragment ions.

Protocol 2: Comparative Analysis using Ion Mobility-Mass Spectrometry

This protocol is designed to differentiate between peptides containing D-homoLysine and L-lysine.

1. Sample Preparation:

  • Prepare separate solutions of the D-homoLysine and L-lysine containing peptides at 1 pmol/µL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Prepare a 1:1 mixture of the two peptides.

2. Ion Mobility-Mass Spectrometry (e.g., a TIMS-TOF or a traveling-wave IM-MS instrument):

  • Ionization: ESI+.

  • Ion Mobility Separation: Introduce the ions into the ion mobility cell and separate them based on their collision cross-section.

  • Mass Analysis: Acquire mass spectra for the mobility-separated ions.

3. Data Analysis:

  • Compare the arrival time distributions or collision cross-section values for the D-homoLysine and L-lysine peptides.

  • Analyze the data from the 1:1 mixture to determine the degree of separation between the two isomers.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_imms Ion Mobility-MS Analysis cluster_data_analysis Data Analysis Peptide Synthetic Peptide (D-homoLysine) Dissolution Dissolution in 0.1% Formic Acid Peptide->Dissolution LC Reverse-Phase LC (C18 Column) Dissolution->LC Injection IM Ion Mobility Cell (CCS Separation) Dissolution->IM Infusion MS Mass Spectrometer (ESI+) LC->MS MSMS Tandem MS (CID/HCD) MS->MSMS Sequencing Peptide Sequencing Software MSMS->Sequencing MS_IM Mass Analyzer IM->MS_IM CCS_Compare CCS Comparison MS_IM->CCS_Compare Manual Manual Spectral Interpretation Sequencing->Manual

Caption: General workflow for the mass spectrometric analysis of D-homoLysine-containing peptides.

Logical Relationships in D-homoLysine Analysis

logical_relationships cluster_isomers Isomeric Relationship cluster_homologs Homologous Relationship cluster_analytical_implications Analytical Implications D_homoLysine D-homoLysine L_homoLysine L-homoLysine D_homoLysine->L_homoLysine Same Mass Different Stereochemistry Same_Mass Identical m/z L_homoLysine->Same_Mass Diff_Shape Different 3D Shape (CCS) L_homoLysine->Diff_Shape L_Lysine L-Lysine L_homoLysine_h L-homoLysine L_Lysine->L_homoLysine_h Different Mass (CH2 group difference) Diff_Frag Potentially Different Fragment Intensities Same_Mass->Diff_Frag Standard_MS Standard MS (No Distinction) Same_Mass->Standard_MS IM_MS Ion Mobility-MS (Separation) Diff_Shape->IM_MS LC_MSMS LC-MS/MS (Potential for Intensity Differences) Diff_Frag->LC_MSMS

Caption: Logical relationships governing the mass spectrometric analysis of D-homoLysine.

Conclusion and Future Directions

The analysis of peptides containing D-homoLysine requires a thoughtful and multi-faceted approach. While standard LC-MS/MS is essential for sequence verification, it is often insufficient for unambiguous stereoisomer identification. The integration of advanced techniques, particularly high-resolution ion mobility-mass spectrometry, provides a powerful avenue for distinguishing D-homoLysine-containing peptides from their L-counterparts.

Future research in this area should focus on systematically characterizing the fragmentation patterns of D-homoLysine in various peptide sequence contexts. The development of computational models to predict collision cross-sections and fragmentation behavior of non-canonical amino acids would also be a valuable tool for the research community. As the use of modified peptides in drug discovery and chemical biology continues to grow, robust and reliable analytical methods will be paramount to advancing these fields.

References

  • Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides. International journal of mass spectrometry and ion processes, 86, 137-154.
  • Zhang, K., Yau, P. M., Chandrasekhar, B., & Vestal, M. L. (2004). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. Rapid communications in mass spectrometry, 18(5), 557-564.
  • Vaden, T. D., & Glish, G. L. (2008). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. Butler University.
  • Agnew, M. R., & Glish, G. L. (2012). LC-MS/MS strategies for impurity profiling of peptide API and the identification of peptide API related isomeric impurities. Journal of The American Society for Mass Spectrometry, 23(12), 2131-2139.
  • Si-Vogel, S., & Glish, G. L. (2000). Distinction and quantitation of leucine-isoleucine isomers and lysine-glutamine isobars by electrospray ionization tandem mass spectrometry (MS (n), n= 2, 3) of copper (II)-diimine complexes. Journal of mass spectrometry, 35(4), 566-571.
  • Harrison, A. G. (1993). Ion chemistry of protonated lysine derivatives. Journal of the American Society for Mass Spectrometry, 4(7), 550-556.
  • Taverna, M., & Glish, G. L. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. In Lysine (pp. 3-21). Humana Press.
  • Proietti, G., Wang, Y., Rainone, G., & Mecinovic, J. (2020). Synthesis of N-acetyl-L-homolysine by the Lossen rearrangement and its application for probing deacetylases and binding modules. Chemistry–A European Journal, 26(71), 17096-17100.
  • Lau, Y. H., Wu, Y., & Tan, Y. S. (2018). A streamlined high-throughput LC-MS assay for quantifying peptide degradation in cell culture. Scientific reports, 8(1), 1-11.
  • Leduc, R. D., & Glish, G. L. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 22(22), 12456.
  • Li, Y., & Glish, G. L. (2021). A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation. Chemical Science, 12(40), 13466-13474.
  • Glish, G. L. (2019). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Synthesis (pp. 231-240). Humana, New York, NY.
  • Kumar, D., & Glish, G. L. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques: JBT, 32(2), 70.
  • Zhang, Q., & Glish, G. L. (2019). Study of Fragmentation Behavior of Amadori Rearrangement Products in Lysine-Containing Peptide Model by Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 67(34), 9625-9633.
  • Glish, G. L. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • Glish, G. L. (2020). Synthesis and Characterization of the Novel N ε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 12(12), 2825.
  • Glish, G. L. (2010). Synthesis and Conformations of Dendronized Poly (L-lysine). Biomacromolecules, 11(7), 1736-1745.
  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column.
  • Wenschuh, H., Suckau, D., Rapp, U., Bienert, M., & Krause, E. (1996). Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis. Peptide research, 9(3), 122-126.
  • Hale, J. E., Butler, J. P., & Gelfanova, V. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine. Analytical biochemistry, 287(1), 110-117.
  • Glish, G. L. (2020). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. Journal of medicinal chemistry, 63(13), 6934-6941.
  • Glish, G. L. (2004). Synthesis and characterization of poly (L-lysine)-g-poly (D, L-lactic-co-glycolic acid) biodegradable micelles. Journal of biomedical materials research Part A, 70(3), 461-468.

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Validation

The Mechanistic Origins of Fmoc-D-hLys(Boc)-OH Impurities

Title: High-Resolution Chromatographic Characterization of Fmoc-D-hLys(Boc)-OH: A Comparative Guide to Purity Assessment Introduction Fmoc-D-hLys(Boc)-OH (N-α-Fmoc-N-ε-Boc-D-homolysine) is a highly specialized, non-natur...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Chromatographic Characterization of Fmoc-D-hLys(Boc)-OH: A Comparative Guide to Purity Assessment

Introduction Fmoc-D-hLys(Boc)-OH (N-α-Fmoc-N-ε-Boc-D-homolysine) is a highly specialized, non-natural amino acid building block utilized in solid-phase peptide synthesis (SPPS) to engineer peptidomimetics with enhanced proteolytic stability and altered pharmacokinetic profiles. Because homolysine contains an additional methylene group in its side chain compared to standard lysine, it introduces unique steric and hydrophobic properties.

However, the structural integrity of the final synthesized peptide is inextricably linked to the purity of this starting material. A reported "99% purity" from a standard reversed-phase HPLC analysis often masks trace co-eluting impurities or enantiomeric contaminants that can catastrophically impact SPPS yields and complicate downstream purification[1]. This guide provides a comprehensive comparison of analytical workflows for characterizing Fmoc-D-hLys(Boc)-OH, detailing the causality behind impurity formation and establishing self-validating protocols for both chemical and enantiomeric purity assessment.

Understanding the origin of impurities dictates the analytical strategy. In SPPS, building block impurities do not merely reduce yield; they actively participate in the synthesis, generating closely related sequence variants (diastereomers, truncation products, or branched peptides) that are notoriously difficult to separate during final preparative HPLC[1].

  • Enantiomeric Contamination (L-hLys): Arises from incomplete asymmetric synthesis or racemization during the protection steps. Conventional HPLC techniques cannot resolve enantiomeric species, leaving trace L-enantiomeric contaminants undetected. Even a 0.5% L-enantiomer contamination in a 20-mer peptide synthesis can reduce the final target purity by over 10%.

  • Side-Chain Deprotected Species (des-Boc): Premature loss of the highly acid-labile tert-butyloxycarbonyl (Boc) group exposes the side-chain amine, leading to unwanted side-chain modifications and peptide branching during subsequent coupling cycles[1].

  • Free Amino Acids (des-Fmoc): Resulting from incomplete Fmoc protection or degradation. Free amino acids in the building block pool cause double insertions (e.g., hLys-hLys)[1].

  • Acetic Acid / Ethyl Acetate: Residual solvents from the manufacturing process. Acetic acid is particularly insidious because it is invisible to standard UV-HPLC but acts as a potent capping agent, prematurely terminating peptide chains.

Comparative Analytical Workflows: HPLC vs. UPLC

Standard Reversed-Phase HPLC (RP-HPLC) remains the gold standard for chemical purity due to its robustness, accuracy, and wide availability[1]. However, modern Core-Shell Ultra-High-Performance Liquid Chromatography (UPLC) offers superior resolution for closely eluting impurities like des-Boc variants.

Table 1: Comparative Performance of Chromatographic Methods for Fmoc-D-hLys(Boc)-OH Chemical Purity

ParameterStandard RP-HPLC (C18, 5 µm)Core-Shell UPLC (C18, 1.7 µm)Causality / Impact on Analysis
Resolution (Rs) 1.5 - 2.0> 3.0UPLC provides sharper peaks, essential for resolving des-Boc impurities that co-elute with the main peak.
Run Time 20 - 30 mins5 - 8 minsSmaller particle sizes in UPLC allow higher flow velocities without losing theoretical plates, increasing throughput.
Sensitivity (LOD) ~0.05%~0.01%Reduced band broadening in UPLC enhances signal-to-noise ratio, critical for detecting trace dipeptides.
Enantiomeric Separation NoneNoneStandard C18 chemistries cannot resolve chiral centers; specialized polysaccharide columns are strictly required[2].

Visualizing the Analytical Workflow

To ensure comprehensive quality control before committing Fmoc-D-hLys(Boc)-OH to an expensive SPPS campaign, a dual-pronged analytical approach must be employed to capture both chemical and chiral deviations.

G Start Fmoc-D-hLys(Boc)-OH Batch Sample RP_HPLC Reversed-Phase HPLC (Chemical Purity) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC Imp_Chem Detect: des-Boc, des-Fmoc, Dipeptides, Free Amines RP_HPLC->Imp_Chem Imp_Chiral Detect: L-hLys Enantiomer Traces Chiral_HPLC->Imp_Chiral Decision Purity Thresholds Met? (Chem >99.0%, Chiral >99.8%) Imp_Chem->Decision Imp_Chiral->Decision Pass Approved for SPPS Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Analytical workflow for chemical and chiral purity assessment of Fmoc-D-hLys(Boc)-OH.

Step-by-Step Experimental Methodologies

Protocol 1: Assessment of Chemical Purity via High-Resolution RP-HPLC Causality Check: We monitor at 265 nm rather than the standard 210 nm peptide wavelength. The Fmoc chromophore has a strong, specific absorption maximum at 265 nm. Monitoring at this wavelength eliminates baseline drift caused by gradient changes in TFA/Acetonitrile and prevents the false-positive integration of solvent peaks, ensuring only Fmoc-bearing species are quantified[1].

  • Instrumentation: HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water[1].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile[1].

  • Sample Preparation: Accurately weigh and dissolve Fmoc-D-hLys(Boc)-OH in Acetonitrile/Water (50:50, v/v) to a final concentration of 1.0 mg/mL[1].

  • Gradient Program:

    • 0–10 min: Equilibrate column with 5% B[1].

    • 10–30 min: Run a linear gradient from 5% to 95% B[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV at 265 nm[1].

  • System Suitability (Self-Validation): Spike the sample with 0.5% Fmoc-β-Ala-OH. The protocol is only valid if the resolution (Rs) between the Fmoc-β-Ala-OH peak and the Fmoc-D-hLys(Boc)-OH peak is > 2.0. Calculate purity by dividing the peak area of the Fmoc-amino acid by the total peak area of all components and multiplying by 100[1].

Protocol 2: Assessment of Enantiomeric Purity via Chiral HPLC Causality Check: Standard C18 columns interact identically with D- and L-enantiomers. To separate Fmoc-L-hLys(Boc)-OH from Fmoc-D-hLys(Boc)-OH, a polysaccharide-based chiral stationary phase (CSP) is required. The chiral cavities in the CSP form transient diastereomeric complexes with the enantiomers, resulting in differential retention times[2].

  • Column: Polysaccharide-based chiral column (e.g., Lux 5 µm Cellulose-2 or equivalent, 4.6 x 250 mm)[2].

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile in a 40:60 (v/v) ratio[2].

  • Sample Preparation: Dissolve the sample in the mobile phase to 1.0 mg/mL[1]. Note: Using pure acetonitrile as the diluent can cause peak distortion due to solvent mismatch.

  • Elution Mode: Isocratic[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • System Suitability (Self-Validation): Inject a racemic mixture (Fmoc-DL-hLys(Boc)-OH) at 1 mg/mL[1]. The method is validated if baseline separation is achieved (Resolution > 1.5) within a 25-minute run time[2]. The D-enantiomer purity must be calculated as

    
    , with a strict acceptance criterion of 
    
    
    
    .

Advanced Considerations: Hidden Impurities

While HPLC covers UV-active impurities, it is critical to acknowledge that high HPLC purity does not guarantee absolute building block integrity. Trace acetic acid, often used during the purification of the Fmoc-amino acid, is invisible to UV detection and cannot be reliably quantified by 1H NMR at trace levels. Because acetic acid couples faster than the sterically hindered Fmoc-D-hLys(Boc)-OH, even a 1 mol% contamination can lead to 5% chain termination per coupling cycle. Advanced laboratories should supplement HPLC workflows with quantitative Gas Chromatography (GC) to ensure acetate content is strictly


.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. 1

  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. 2

Sources

Comparative

Engineering Proteolytic Resistance: A Comparative Guide to D-homoLysine in Peptide Therapeutics

Introduction: The Proteolytic Bottleneck in Peptide Drug Development The clinical translation of peptide-based therapeutics is frequently bottlenecked by their susceptibility to rapid enzymatic degradation in vivo. Endog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Bottleneck in Peptide Drug Development

The clinical translation of peptide-based therapeutics is frequently bottlenecked by their susceptibility to rapid enzymatic degradation in vivo. Endogenous serine proteases, particularly trypsin-like proteases, rapidly cleave peptide bonds at the C-terminus of basic amino acids such as L-Lysine and L-Arginine 1. To circumvent this, researchers employ unnatural amino acids to disrupt protease recognition 2.

This guide provides an objective, data-driven comparison of substituting standard L-Lysine with D-homoLysine (D-hLys) —a dual-modified unnatural amino acid combining stereochemical inversion with side-chain extension—against other common structural alternatives.

The Mechanistic Rationale: Causality in Protease Evasion

Protease cleavage is a highly specific lock-and-key mechanism. Trypsin's S1 binding pocket is negatively charged (containing Asp189) and perfectly dimensioned to accommodate the side chain of L-Lysine or L-Arginine, orienting the scissile peptide bond precisely over the catalytic triad (Ser195, His57, Asp102).

Modifying the target residue disrupts this geometric and electrostatic alignment through three distinct mechanisms:

  • Chiral Inversion (D-Lysine): Substituting L-amino acids with their D-enantiomers fundamentally alters the backbone trajectory. While the side chain may still enter the S1 pocket, the scissile bond is rotated away from the catalytic triad, preventing hydrolysis 2.

  • Chain Extension (L-homoLysine): Adding a single methylene group to the lysine side chain (homologation) increases its length. This causes a steric clash or "bottoming out" within the S1 pocket, misaligning the peptide backbone and drastically reducing the cleavage rate 3.

  • Dual Modification (D-homoLysine): D-homoLysine combines both strategies. The extended side chain prevents optimal insertion into the S1 pocket, while the D-chirality ensures that even if partial binding occurs, the catalytic triad cannot access the peptide bond. This synergistic disruption confers near-absolute resistance to tryptic degradation 4.

ProteaseLogic Trypsin Trypsin S1 Binding Pocket L_Lys L-Lysine Peptide (Standard) Trypsin->L_Lys Perfect Fit -> Rapid Cleavage D_Lys D-Lysine Peptide (Stereo-inversion) Trypsin->D_Lys Chiral Clash -> High Stability L_hLys L-homoLysine Peptide (Chain Extension) Trypsin->L_hLys Length Mismatch -> High Stability D_hLys D-homoLysine Peptide (Dual Modification) Trypsin->D_hLys Dual Disruption -> Absolute Stability

Logic of Trypsin Protease Recognition and Cleavage Resistance.

Objective Comparison: D-homoLysine vs. Alternatives

When designing metabolically stable peptides, selecting the right unnatural amino acid requires balancing enzymatic stability, receptor binding affinity, and synthetic feasibility. Table 1 outlines the comparative advantages of various Lysine modifications.

Table 1: Comparative Profile of Lysine Analogues in Peptide Design

ModificationStructural ChangeTrypsin StabilityImpact on Secondary StructureSynthetic Cost
L-Lysine None (Native)Very Low (

< 10 min)
Native BaselineLow
D-Lysine Stereochemical inversionHighHigh (Disrupts native

-helices)
Low
L-homoLysine +1 Methylene groupModerate to HighLow to ModerateMedium
N-Methyl-Lysine Backbone methylationHighHigh (Prevents H-bonding)High
D-homoLysine Inversion +1 MethyleneAbsolute High (Requires careful spatial design)High

Experimental Protocol: Assessing Proteolytic Stability

To objectively validate the stability of D-homoLysine-containing peptides, a standardized, self-validating in vitro proteolysis assay must be employed. This protocol uses LC-MS/MS to quantify intact peptide over time, providing precise degradation kinetics while using an internal standard to validate the recovery process.

Workflow Step1 Peptide Synthesis (Fmoc SPPS) Step2 Protease Incubation (Trypsin / Serum) Step1->Step2 Step3 Reaction Quenching (1% TFA) Step2->Step3 Step4 LC-MS/MS Analysis (Quantification) Step3->Step4

Experimental Workflow for Assessing Peptide Proteolytic Stability.

Step-by-Step Methodology:
  • Peptide Preparation: Synthesize the native (L-Lys) and modified (D-hLys) peptides via standard Fmoc solid-phase peptide synthesis (SPPS). Purify to >95% via RP-HPLC.

  • Assay Buffer Formulation: Prepare 50 mM Ammonium Bicarbonate (

    
    ) buffer at pH 8.0. Causality:  This specific pH is optimal for trypsin activity and ensures the basic side chains of the peptide are fully protonated for S1 pocket recognition 5.
    
  • Enzyme-Substrate Incubation:

    • Dissolve peptides in the assay buffer to a final concentration of 100 µM.

    • Add sequencing-grade modified Trypsin at an enzyme-to-substrate molar ratio of 1:100.

    • Incubate the mixture at 37°C in a thermomixer (600 rpm) to simulate physiological kinetics.

  • Time-Course Sampling & Quenching:

    • Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

    • Causality of Quenching: Immediately quench the enzymatic reaction by adding 5 µL of 10% Trifluoroacetic acid (TFA). The sudden drop in pH (to < 3.0) protonates the catalytic histidine (His57) of trypsin, instantly and irreversibly halting proteolysis to ensure time-point accuracy 3.

  • LC-MS/MS Quantification (Self-Validation):

    • Spike samples with a heavy-isotope labeled internal standard to account for ionization suppression.

    • Inject the quenched samples into an LC-MS/MS system.

    • Monitor the transition of the parent ion to specific sequence ions (MRM mode) to quantify the remaining intact peptide. Normalize the peak area of the intact peptide at each time point against the

      
       minute control (100%).
      

Quantitative Data Presentation

The following table summarizes typical experimental results comparing the half-life (


) of a model therapeutic peptide modified with different lysine derivatives when exposed to high-concentration trypsin and human blood serum 2, 4.

Table 2: Proteolytic Half-Life (


) of Lysine-Modified Peptides 
Peptide VariantTrypsin Assay (

)
Human Serum Assay (

)
Degradation Products Detected
Native (L-Lys) 8 minutes45 minutesRapid C-terminal cleavage fragments
L-homoLysine 115 minutes4.5 hoursSlow C-terminal cleavage
D-Lysine > 24 hours18 hoursNon-specific serum exopeptidase cleavage
D-homoLysine > 48 hours (Stable) > 48 hours (Stable) None detected

Conclusion

The incorporation of D-homoLysine represents a highly effective, dual-pronged strategy for overcoming the proteolytic liability of peptide therapeutics. By simultaneously extending the side chain and inverting the stereocenter, D-homoLysine completely abrogates recognition by trypsin-like serine proteases. While the substitution may perturb local secondary structures and requires careful structure-activity relationship (SAR) mapping, its unparalleled enzymatic stability makes it a premier choice for developing orally bioavailable or long-acting peptide drugs.

References

1.1, National Institutes of Health (NIH). 2.2, National Institutes of Health (NIH). 3.3, National Institutes of Health (NIH). 4.4, National Institutes of Health (NIH). 5.5, MDPI.

Sources

Validation

comparing different protecting groups for the D-homoLysine side chain

Comparative Guide: Orthogonal Protecting Groups for the D-homoLysine -Amine Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Orthogonality, an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Orthogonal Protecting Groups for the D-homoLysine -Amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Orthogonality, and Self-Validating SPPS Workflows

Introduction: The -Amine Synthetic Challenge

As a Senior Application Scientist navigating the complexities of modern peptidomimetics, I frequently encounter the need to incorporate unnatural amino acids like D-homoLysine (D-hLys). By extending the side chain with an additional methylene unit, D-hLys alters the spatial positioning of the terminal amine, optimizing electrostatic interactions within deep target protein pockets and significantly enhancing proteolytic stability[].

However, this structural perturbation introduces a critical synthetic challenge. The terminal


-amino group of D-hLys must form a perfectly orthogonal system with the 

-amino protecting group (typically Fmoc)[]. A common misconception in solid-phase peptide synthesis (SPPS) is attempting to use Fmoc-D-hLys(Fmoc)-OH for selective side-chain manipulation; because both Fmoc groups are chemically identical, piperidine treatment will indiscriminately deprotect both sites[2]. Therefore, designing a synthetic route requires the strategic selection of an orthogonal protecting group that dictates the thermodynamic and kinetic boundaries of your synthesis.

OrthogonalStrategy Start D-homoLysine ζ-Amine Modification? Global No Modification (Global Cleavage) Start->Global No Branching On-Resin Branching or Cyclization? Start->Branching Yes Boc Boc Protection (95% TFA Labile) Global->Boc Alloc Alloc Protection (Pd(0) Labile) Branching->Alloc Neutral conditions ivDde ivDde Protection (Hydrazine Labile) Branching->ivDde Base-stable req. Mtt Mtt Protection (1-2% TFA Labile) Branching->Mtt Mild acid req.

Caption: Decision tree for selecting D-homoLysine protecting groups based on SPPS modification requirements.

Mechanistic Comparison of Protecting Groups

Boc (tert-Butyloxycarbonyl): The Global Standard

Fmoc-D-hLys(Boc)-OH is the workhorse for standard linear synthesis[3].

  • Causality: The bulky tert-butyl group provides immense steric shielding, preventing unwanted acylation during chain elongation. It is highly stable under the basic conditions of Fmoc removal (piperidine) but is highly acid-labile[]. It requires 95% Trifluoroacetic acid (TFA) for removal, making it the ideal choice for simultaneous deprotection during the final global cleavage step[].

Alloc (Allyloxycarbonyl): The Orthogonal Specialist

For complex total syntheses or on-resin cyclic peptide construction, Alloc provides an elite level of orthogonality[].

  • Causality: Alloc is completely stable to both acids (TFA) and bases (piperidine)[]. It is removed exclusively under neutral conditions via a palladium-catalyzed allyl transfer mechanism[3]. This unique pathway ensures that neither the Fmoc-protected

    
    -amine nor the Boc-protected side chains are prematurely exposed[3].
    
ivDde: The Base-Stable, Hydrazine-Labile Shield

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) is fully compatible with continuous Fmoc/Boc strategies[].

  • Causality: ivDde relies on profound steric hindrance. Its bulky structure shields the enamine bond from nucleophilic attack by piperidine during standard Fmoc deprotection[]. However, the smaller, highly nucleophilic hydrazine molecule can easily penetrate this steric shield, forming an indazole byproduct and liberating the

    
    -amine under mild, non-acidic conditions[4].
    
Mtt (4-Methyltrityl): The Mild-Acid Alternative

Mtt exhibits exceptionally high acid sensitivity, making it perfect for selective on-resin deprotection when basic or transition-metal conditions must be avoided[].

  • Causality: The Mtt group leverages the electron-donating property of its methyl substituent to stabilize the resulting trityl carbocation during cleavage. This subtle electronic effect allows Mtt to be cleaved at just 1-2% TFA, leaving standard tert-butyl (tBu) and Boc groups completely intact[],[2].

Quantitative Performance & Compatibility Matrix

To streamline your experimental design, the following table summarizes the quantitative operational parameters for each protecting group.

Protecting GroupCleavage ReagentDeprotection TimeStability (20% Piperidine)Stability (95% TFA)Orthogonality Profile
Boc 95% TFA, 2.5% TIS, 2.5% H2O2 - 3 hoursHighly StableLabile Orthogonal to Fmoc, Alloc, ivDde[3],[]
Alloc 0.1 eq Pd(PPh3)4, 24 eq PhSiH32 × 30 minsHighly StableHighly StableOrthogonal to Fmoc, Boc, Mtt, ivDde[3],[]
ivDde 2-5% Hydrazine in DMF3 × 10 minsStableHighly StableOrthogonal to Fmoc, Boc, Alloc[4],[]
Mtt 1-2% TFA, 2-5% TIS in DCM5 × 3 minsHighly StableLabile Orthogonal to Fmoc, Alloc, ivDde[],[2]

Self-Validating Experimental Protocols

A robust synthesis relies on protocols that prove their own success. Below are field-tested, self-validating methodologies for the two most complex orthogonal deprotections.

Protocol A: Selective Alloc Deprotection

Mechanistic Rationale: Pd(PPh3)4 catalyzes the transfer of the allyl group. We utilize Phenylsilane (PhSiH3) as the allyl scavenger instead of secondary amines (like morpholine) because PhSiH3 minimizes irreversible allyl-amine side reactions and rapidly regenerates the active Pd(0) species, driving the catalytic cycle to completion.

Step-by-Step Workflow:

  • Swell: Swell the peptide-resin in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Scavenger Addition: Add 24 equivalents of PhSiH3 in anhydrous DCM.

  • Catalyst Addition: Add 0.1 equivalents of Pd(PPh3)4 dissolved in a minimal amount of anhydrous DCM.

  • Incubation: Shake the reaction vessel in the dark for 30 minutes. Drain and repeat steps 2-4 once.

  • Self-Validating Wash (Critical): Palladium catalysts inherently stain the peptide-resin a distinct yellow/brown color. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF. This strong chelator binds residual Pd(0), forming a highly soluble, brightly colored complex that washes away.

    • Validation: The visual transition of the resin from yellow/brown back to a pure translucent/white state confirms the absolute removal of catalytic poisons prior to the next coupling step.

AllocDeprotection Step1 Swell Resin (DCM/DMF) Step2 Add Scavenger (PhSiH3) Step1->Step2 Step3 Add Pd(PPh3)4 Catalyst Step2->Step3 Step4 Incubate Dark (2 x 30 min) Step3->Step4 Step5 Wash & Validate (Dithiocarbamate) Step4->Step5

Caption: Self-validating experimental workflow for the orthogonal deprotection of the Alloc group.

Protocol B: Selective ivDde Deprotection

Mechanistic Rationale: Dilute hydrazine selectively attacks the sterically hindered ivDde group[4], forming an indazole byproduct. Because hydrazine is highly nucleophilic, the reaction must be kept brief to prevent side reactions with the peptide backbone.

Step-by-Step Workflow:

  • Swell: Swell the peptide-resin in DMF for 20 minutes.

  • Reagent Addition: Add a solution of 2% to 5% Hydrazine monohydrate in DMF to the resin[4].

  • Incubation: Shake for 10 minutes at room temperature.

  • Collection: Drain the flow-through into a collection vial. Repeat the hydrazine treatment two more times.

  • Self-Validating Wash (Critical): The reaction progress is monitored via UV-Vis spectroscopy. The cleaved ivDde indazole byproduct absorbs strongly at 290 nm.

    • Validation: By measuring the absorbance of the flow-through from each wash, the system mathematically validates itself. Deprotection is proven complete when the absorbance at 290 nm drops to the baseline of pure DMF, eliminating all guesswork.

ivDdeWorkflow Step1 Swell Resin (DMF) Step2 Add 2-5% Hydrazine Step1->Step2 Step3 Incubate (3 x 10 min) Step2->Step3 Step4 Collect Flow-Through Step3->Step4 Step5 UV-Vis Validation (Abs 290 nm = 0) Step4->Step5

Caption: Self-validating experimental workflow for ivDde deprotection using UV-Vis spectroscopy.

References

  • Minimal Protection Strategies for SPPS Source: DriveHQ[Link]

Sources

Comparative

analytical techniques to confirm D-amino acid incorporation

The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern drug development. By substituting canonical L-amino acids with their D-enantiomers, developers can confer resistance to prot...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern drug development. By substituting canonical L-amino acids with their D-enantiomers, developers can confer resistance to proteolytic degradation, extend serum half-life, and fine-tune target receptor affinity. However, confirming the precise location and enantiomeric purity of these D-residues presents a formidable analytical challenge: D- and L-amino acids are isobaric and possess identical physical properties in achiral environments. Standard mass spectrometry (MS) alone cannot differentiate them because a stereochemical flip does not alter the mass-to-charge (m/z) ratio[1].

As a Senior Application Scientist, I frequently encounter laboratories struggling with false positives caused by sample preparation artifacts. A robust analytical workflow must not only separate enantiomers but also prove that the observed D-amino acids are innate to the peptide, not byproducts of the analysis itself.

This guide objectively compares the leading analytical techniques for D-amino acid verification, providing field-proven, self-validating methodologies to ensure absolute scientific integrity in your stereochemical analysis.

Quantitative Comparison of Analytical Techniques

Selecting the right technique requires balancing sensitivity, throughput, and the risk of analytical artifacts. The table below summarizes the performance metrics of the three primary methodologies[2].

Analytical TechniqueSeparation PrincipleSensitivity (LOD)EnantioselectivityThroughputCost & Complexity
Marfey's Derivatization + Achiral LC-MS/MS Diastereomer formation (Hydrophobicity)High (fmol–pmol)Excellent (Resolves most D/L pairs)Medium (Requires derivatization)Low-Medium (Uses standard C18 columns)
Direct Chiral LC-MS/MS Chiral Stationary Phase (CSP) interactionsMedium (pmol)Variable (Highly AA-dependent)High (Direct injection)High (Requires specialized, expensive columns)
Ion Mobility-MS (IM-MS) Collision Cross-Section (Gas-phase shape)High (fmol)Good (Sequence & conformation dependent)High (Intact peptide analysis)Very High (Requires specialized IM-MS hardware)

Deep Dive 1: Pre-Column Derivatization with Marfey's Reagent (FDAA)

The most robust and widely adopted method for D-amino acid quantification relies on pre-column derivatization followed by standard reverse-phase LC-MS/MS[3].

The Causality of the Chemistry: Enantiomers cannot be separated on standard achiral C18 columns. However, by reacting the free amino acids with a chiral derivatizing agent like Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), we convert the enantiomeric pairs into diastereomers[3]. Because diastereomers have distinct three-dimensional geometries and hydrophobicities, they interact differently with the C18 stationary phase, allowing for baseline chromatographic resolution.

The Self-Validating System (Deuterated Hydrolysis): To analyze the constituent amino acids, the peptide must first be hydrolyzed (typically using 6M HCl at 110°C). However, these harsh conditions can induce spontaneous racemization, converting innate L-amino acids into D-amino acids and creating false positives.

To build a self-validating protocol, we replace standard HCl with Deuterated Hydrochloric Acid (DCl) in D₂O . If acid-catalyzed racemization occurs during sample prep, the mechanism involves the abstraction and re-addition of the α-proton. In a D₂O environment, a deuterium atom is added instead of a proton, resulting in a +1 Da mass shift[4]. The mass spectrometer can then easily filter out these +1 Da artifacts, ensuring that only the innate D-amino acids (native mass) are quantified[4].

Step-by-Step Methodology: Deuterated Hydrolysis & Marfey's Derivatization
  • Deuterated Acid Hydrolysis: Suspend 10–50 µg of the synthetic peptide in 200 µL of 6M DCl in D₂O. Incubate at 110°C for 18–24 hours in a sealed, evacuated glass vial.

  • Lyophilization: Remove the DCl/D₂O completely via vacuum centrifugation. Residual acid will neutralize the basic buffer required for the next step.

  • Derivatization: Resuspend the dried hydrolysate in 100 µL of LC-MS grade water. Add 20 µL of 1 M NaHCO₃ to adjust the pH to ~8.0. Add 50 µL of 1% (w/v) FDAA in acetone. Incubate at 40°C for 1 hour in the dark.

  • Quenching: Terminate the nucleophilic aromatic substitution reaction by adding 20 µL of 2 M HCl. Dilute the mixture with 800 µL of mobile phase A (0.1% formic acid in water).

  • LC-MS/MS Analysis: Inject the sample onto a standard C18 reverse-phase column. Monitor Multiple Reaction Monitoring (MRM) transitions for both the native FDAA-amino acid adducts and the +1 Da deuterated artifacts.

G A Peptide Sample B Deuterated Acid Hydrolysis (DCl/D2O, 110°C) A->B Cleaves peptide bonds C Free Amino Acids (L- & D- forms) B->C +1 Da if racemized D Derivatization with FDAA (Marfey's Reagent) C->D pH 8.0, 40°C E Diastereomers (L-FDAA-L-AA & L-FDAA-D-AA) D->E Covalent tagging F Achiral RP-LC-MS/MS Separation & Detection E->F Baseline resolution

Workflow for self-validating Marfey's derivatization and LC-MS/MS analysis.

Deep Dive 2: The Frontier of Intact Analysis via Ion Mobility-MS (IM-MS)

While Marfey's derivatization is the gold standard for compositional analysis, it destroys the peptide sequence. If you need to confirm where a D-amino acid is incorporated within a complex isomeric mixture, Ion Mobility-Mass Spectrometry (IM-MS) is the premier choice[5].

The Causality of the Physics: IM-MS adds a dimension of gas-phase separation prior to mass detection. D-amino acid-containing peptides (DAACPs) adopt slightly different three-dimensional folding trajectories compared to their all-L counterparts[5]. This structural variance alters their Collision Cross-Section (CCS) . When propelled through a drift tube filled with an inert buffer gas (like Nitrogen), more compact ions navigate the gas rapidly, while extended ions undergo more collisions and arrive later[5].

Step-by-Step Methodology: Intact DAACP Analysis via IM-MS
  • Sample Preparation: Dilute the intact peptide mixture to 1–5 µM in a volatile, MS-compatible buffer (e.g., 50% acetonitrile, 0.1% formic acid). Avoid high salt concentrations which cause ion suppression.

  • Electrospray Ionization (ESI): Introduce the sample via nano-ESI to generate multiply charged gas-phase ions while preserving non-covalent conformational structures.

  • Ion Mobility Separation: Pass the ions through a Traveling Wave Ion Mobility (TWIM) or Drift Tube Ion Mobility (DTIM) cell. Calibrate the cell using known CCS polyalanine standards.

  • Time-of-Flight (TOF) Detection: Record the Arrival Time Distribution (ATD). The D-isomer and L-isomer will present as distinct peaks in the mobilogram, despite having the exact same m/z ratio.

IMMS A Isomeric Peptide Mixture (DAACPs vs All-L) B Electrospray Ionization (ESI) A->B Intact peptide C Ion Mobility Cell (Drift Tube / TWIM) B->C Gas-phase ions D Separation by Collision Cross-Section (CCS) C->D Shape/size sorting E Time-of-Flight MS (m/z & Arrival Time) D->E Isobaric resolution

Ion Mobility-Mass Spectrometry (IM-MS) separation logic for isomeric peptides.

Conclusion & Laboratory Best Practices

For routine confirmation of D-amino acid incorporation and chiral purity during peptide synthesis, Marfey's derivatization coupled with deuterated acid hydrolysis remains the most trustworthy, cost-effective, and analytically sound approach. It transforms a potential analytical vulnerability (hydrolysis-induced racemization) into a self-validating internal control.

However, as drug development moves toward larger, more complex macrocyclic peptides where sequence context is critical, investing in IM-MS capabilities provides unparalleled insights into the intact conformational landscape of your therapeutics.

References

1.4 - Almac Group 2.3 - ACS Publications 3.5 - Taylor & Francis 4.2 - MDPI 5.1 - PMC

Sources

Validation

In-Depth Literature Review &amp; Application Guide: Fmoc-D-hLys(Boc)-OH in Peptide Therapeutics

As the pharmaceutical landscape shifts toward orally bioavailable and highly stable peptide therapeutics, the strategic incorporation of unnatural amino acids has become a fundamental principle of drug design. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape shifts toward orally bioavailable and highly stable peptide therapeutics, the strategic incorporation of unnatural amino acids has become a fundamental principle of drug design. Among these, Fmoc-D-hLys(Boc)-OH (Fmoc-protected D-homolysine) has emerged as a critical building block.

This guide provides an objective, literature-backed comparison of Fmoc-D-hLys(Boc)-OH against traditional lysine derivatives. By analyzing its structural causality, field-proven applications, and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals.

Structural Causality: Why D-Homolysine?

The bottleneck in peptide drug development is twofold: rapid degradation by endogenous proteases and poor target specificity. Fmoc-D-hLys(Boc)-OH addresses both through two distinct structural modifications:

  • D-Stereochemistry (Backbone Inversion): Endogenous proteases, particularly trypsin-like serine proteases in the gastrointestinal tract and plasma, are highly stereoselective. They cleave the peptide bond strictly at the C-terminus of L-basic amino acids. Inverting the alpha-carbon to the D-configuration renders the peptide bond virtually invisible to these enzymes, drastically increasing half-life.

  • Homo-Extension (Side-Chain Elongation): While D-lysine provides stability, the backbone inversion alters the spatial trajectory of the side chain, often pulling the primary amine away from critical hydrogen-bond acceptors in the receptor pocket. D-homolysine features an extra methylene group (

    
    ) in its aliphatic chain. This extension compensates for the backbone inversion, allowing the 
    
    
    
    -amine (now a
    
    
    -amine) to reach deeper into receptor binding pockets or form strain-free macrocyclic lactam bridges.
Table 1: Structural & Functional Comparison of Lysine Derivatives
Amino Acid DerivativeSide Chain LengthStereochemistryProteolytic StabilityPrimary Advantage / Application
Fmoc-L-Lys(Boc)-OH 4 carbonsL (Natural)Low (Trypsin sensitive)Standard solid-phase peptide synthesis (SPPS).
Fmoc-D-Lys(Boc)-OH 4 carbonsD (Unnatural)HighEnhances stability, but may reduce receptor affinity due to altered side-chain geometry.
Fmoc-L-Orn(Boc)-OH 3 carbonsL (Unnatural)ModerateShorter chain for tight macrocyclization; still susceptible to some proteases.
Fmoc-D-hLys(Boc)-OH 5 carbonsD (Unnatural)Very High Optimal for oral peptide blockers and highly specific receptor agonists requiring deep pocket penetration.

Field-Proven Applications in Literature

A review of recent patents and pharmacological literature highlights the objective superiority of D-homolysine in specific therapeutic contexts.

A. Interleukin-23 Receptor (IL-23R) Antagonists for IBD

In the development of oral peptide therapeutics for Inflammatory Bowel Disease (IBD) and Crohn's disease, gastrointestinal stability is paramount. A recent patent by Protagonist Therapeutics () demonstrates that substituting standard basic residues with D-homolysine (or


-homolysine) yields peptides with near 100% stability in Simulated Gastric Fluid (SGF). The extended side chain maintains the critical electrostatic interactions required to block the IL-23 cytokine from binding to the IL-23R/IL-12R

1 complex, effectively halting the JAK/STAT inflammatory cascade.

IL23_Pathway IL23 IL-23 Cytokine Receptor IL-23R / IL-12Rβ1 Complex IL23->Receptor Binds JAK_STAT JAK2 / TYK2 & STAT3 Phosphorylation Receptor->JAK_STAT Activates Inflammation Autoimmune Inflammation (IBD, Psoriasis) JAK_STAT->Inflammation Induces Antagonist D-hLys Modified Peptide Antagonist Antagonist->Receptor Competitive Inhibition

Mechanism of IL-23R pathway inhibition by D-homolysine-stabilized peptide antagonists.

B. Kappa Opioid Receptor (KOR) Agonists

Peripherally restricted KOR agonists are developed to treat visceral pain and pruritus without crossing the blood-brain barrier (which causes dysphoria). According to Cara Therapeutics' foundational patents (), the incorporation of D-homolysine into synthetic peptide amides creates highly selective, systemically stable KOR agonists. The D-homolysine residue ensures the peptide survives plasma peptidases while optimizing the binding kinetics at the KOR interface.

C. Vasopressin Analogues

Early endocrinology research established D-homolysine as a tool for uncoupling therapeutic effects from adverse effects. Lindeberg et al. synthesized 8-D-homolysine-vasopressin (). While natural L-arginine/L-lysine vasopressin triggers both antidiuretic and strong pressor (blood pressure-raising) effects, the D-homolysine analogue exhibited an exceptionally high Antidiuretic/Pressor (A/P) ratio, making it a highly specific antidiuretic agent with minimal cardiovascular liability.

Table 2: Comparative Pharmacokinetic Profile (Representative Data)

Data synthesized from comparative literature trends in IL-23R and KOR peptide optimization.

Peptide VariantSGF Stability (

)
SIF Stability (

)
Target Receptor Affinity (

)
Wild-Type (L-Lys)< 15 mins< 30 mins1.2 nM
D-Lys Mutant> 24 hours> 12 hours45.0 nM (Loss of affinity)
D-hLys Mutant > 24 hours > 12 hours 1.5 nM (Affinity restored)

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical choice.

Protocol 1: Microwave-Assisted SPPS with Fmoc-D-hLys(Boc)-OH

When coupling unnatural, sterically demanding amino acids, standard room-temperature coupling often leads to incomplete reactions or deletion sequences.

Materials: NovaPEG Rink Amide resin, Fmoc-D-hLys(Boc)-OH, DIC (N,N'-Diisopropylcarbodiimide), OxymaPure, 20% Piperidine in DMF.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol NovaPEG Rink Amide resin in DMF for 30 minutes. Causality: PEG-based resins are chosen over polystyrene for unnatural peptides because they provide superior swelling in both polar and non-polar solvents, preventing aggregation of hydrophobic D-amino acid sequences.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min) at 75°C (microwave). Wash thoroughly with DMF.

  • Activation & Coupling: Dissolve 4 equivalents (0.4 mmol) of Fmoc-D-hLys(Boc)-OH and 4 eq of OxymaPure in DMF. Add 4 eq of DIC. Add the mixture to the resin and heat to 75°C for 10 minutes via microwave.

    • Causality: DIC/Oxyma is strictly preferred over HATU/DIPEA for this step. While D-amino acids are already inverted, base-catalyzed activation (via DIPEA) can cause epimerization back to the L-form. DIC/Oxyma maintains a neutral/slightly acidic microenvironment, preserving the >99% enantiomeric excess of the D-homolysine.

  • Cleavage: Treat the resin with a cocktail of TFA / TIS /

    
     (95:2.5:2.5 v/v) for 2 hours at room temperature.
    
    • Causality: The Boc protecting group on the D-hLys side chain releases highly reactive tert-butyl cations during TFA cleavage. Triisopropylsilane (TIS) acts as a scavenger to permanently quench these cations, preventing the irreversible alkylation of the peptide backbone.

SPPS_Workflow Resin Resin Swelling & Prep (NovaPEG / Rink Amide) FmocDeprot Fmoc Deprotection (20% Piperidine in DMF) Resin->FmocDeprot Coupling Coupling: Fmoc-D-hLys(Boc)-OH (DIC / OxymaPure) FmocDeprot->Coupling Washing Stringent Washing (DMF / DCM) Coupling->Washing Washing->FmocDeprot Repeat for next AA Cleavage Global Cleavage (TFA / TIS / H2O) Washing->Cleavage Purification RP-HPLC Purification (C18 Column) Cleavage->Purification

Step-by-step solid-phase peptide synthesis (SPPS) workflow incorporating Fmoc-D-hLys(Boc)-OH.

Protocol 2: Self-Validating SGF/SIF Stability Assay

To objectively prove the stabilizing effect of D-homolysine, peptides must be subjected to simulated physiological fluids.

Step-by-Step Methodology:

  • Preparation of SGF: Dissolve 2.0 g NaCl and 3.2 g purified pepsin (derived from porcine stomach mucosa) in 7.0 mL HCl and dilute to 1000 mL with water (pH ~1.2).

  • Incubation: Dissolve the purified D-hLys peptide in SGF to a final concentration of 100

    
    M. Incubate at 37°C in a shaking water bath.
    
  • Quenching & Sampling: At time points 0, 15, 30, 60, 120, and 1440 minutes, extract 50

    
    L aliquots. Immediately quench the enzymatic activity by adding 50 
    
    
    
    L of absolute ethanol containing 1% formic acid.
    • Causality: Formic acid drops the pH to denature any residual intestinal proteases (if running SIF), while ethanol precipitates the bulky digestive enzymes, preventing them from clogging the HPLC column during analysis.

  • LC-MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Inject the supernatant into an LC-MS system. Calculate the area under the curve (AUC) of the parent peptide mass to determine the half-life (

    
    ).
    

Conclusion

Fmoc-D-hLys(Boc)-OH is not merely a structural curiosity; it is a highly engineered solution to the pharmacokinetic limitations of peptide drugs. By combining the proteolytic immunity of D-stereochemistry with the extended spatial reach of a homo-aliphatic chain, it allows drug developers to rescue the receptor affinity often lost during traditional D-amino acid scanning. Whether engineering orally stable IL-23 antagonists or highly selective KOR agonists, D-homolysine remains a top-tier choice for modern peptidomimetic design.

References
  • Uses of synthetic peptide amides, US Patent US8236766B2, Google P
  • Peptide inhibitors of interleukin-23 receptor, PCT Application WO2024246269A1, Google P
  • Solid phase synthesis and some pharmacological properties of 8-D-homolysine-vasopressin and 1-deamino-8-D-homolysine-vasopressin , International Journal of Peptide and Protein Research (1976), PubMed.[Link]

  • Transmembrane β-peptide helices as molecular rulers at the membrane surface , ResearchGate (2021).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-D-hLys(Boc)-OH for Laboratory Professionals

In the landscape of peptide synthesis and drug development, the meticulous management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the meticulous management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-D-hLys(Boc)-OH, a commonly used protected amino acid. By moving beyond mere instruction to explain the underlying scientific and safety principles, this document aims to be an indispensable resource for researchers, scientists, and drug development professionals.

Understanding Fmoc-D-hLys(Boc)-OH: Properties and Hazard Profile

Fmoc-D-hLys(Boc)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. These protecting groups are instrumental in solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1][2]

While Safety Data Sheets (SDS) for Fmoc-D-hLys(Boc)-OH and its L-isomer counterpart consistently indicate that the substance is not classified as hazardous under GHS criteria, it is crucial to handle all laboratory chemicals with a degree of caution.[3][4] The primary physical form of this compound is a solid powder or crystals.[5][6] The main potential for exposure comes from the inhalation of dust or direct contact with the skin and eyes.[7][8]

Key Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₂₆H₃₂N₂O₆
AppearanceSolid, powder or crystals[5][6]
Storage Temperature2-8°C[5][6]
Incompatible MaterialsStrong oxidizing agents[5]
Hazardous DecompositionCarbon oxides and nitrogen oxides under fire conditions[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is a non-negotiable aspect of laboratory safety. The following PPE is recommended when handling Fmoc-D-hLys(Boc)-OH, particularly during weighing and disposal procedures where the generation of dust is possible.

  • Eye Protection: Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against accidental splashes or dust.[3][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[3][10]

  • Body Protection: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure.[9][10]

  • Respiratory Protection: In situations where dust may be generated and adequate ventilation is not available, a NIOSH-approved N95 particle filter respirator is recommended.[9]

Step-by-Step Disposal Protocol for Fmoc-D-hLys(Boc)-OH

The disposal of Fmoc-D-hLys(Boc)-OH must adhere to local, state, and federal regulations.[11] Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.[12][13]

I. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions between incompatible substances.[14][15]

  • Solid Waste:

    • Collect unreacted, excess, or expired Fmoc-D-hLys(Boc)-OH powder in a dedicated solid chemical waste container.

    • Contaminated disposable items such as weighing paper, gloves, and paper towels should also be placed in this container.[9]

  • Liquid Waste:

    • Solutions containing Fmoc-D-hLys(Boc)-OH should be collected in a separate liquid waste container.

    • This waste stream should be further segregated based on the solvent used (e.g., halogenated vs. non-halogenated solvents).[9]

II. Containerization and Labeling: Ensuring Clarity and Compliance

Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and disposal.[14][16]

  • Select an Appropriate Container: Use a container that is chemically compatible with Fmoc-D-hLys(Boc)-OH and any associated solvents. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[12][14]

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste."[13][17] The label should also include:

    • The full chemical name: "Fmoc-D-hLys(Boc)-OH" (avoiding abbreviations).[13]

    • The approximate quantity of the waste.

    • The date of waste generation.[13]

    • The laboratory of origin (building and room number) and the Principal Investigator's name.[13]

III. On-Site Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][17] This area should be under the control of laboratory personnel, well-ventilated, and away from general laboratory traffic.

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13] These professionals are trained to handle and transport chemical waste in compliance with all regulatory requirements.

Spill and Emergency Procedures

In the event of a small spill of solid Fmoc-D-hLys(Boc)-OH:

  • Restrict Access: Cordon off the area to prevent the spread of the material.

  • Wear Appropriate PPE: Don the PPE outlined in Section 2.

  • Contain and Clean: Gently sweep up the solid material to avoid generating dust.[5] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor or EHS department, following your institution's protocols.

For larger spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-D-hLys(Boc)-OH.

G cluster_start Start: Fmoc-D-hLys(Boc)-OH for Disposal cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Identify Waste Type solid_waste Unused/Expired Powder or Contaminated Disposables start->solid_waste Is it solid? liquid_waste Solutions Containing Fmoc-D-hLys(Boc)-OH start->liquid_waste Is it liquid? solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container liquid_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Decision workflow for the segregation and disposal of Fmoc-D-hLys(Boc)-OH waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of Fmoc-D-hLys(Boc)-OH is a straightforward process when guided by an understanding of the material's properties and the established principles of laboratory safety and regulatory compliance. By adhering to the procedures outlined in this guide, researchers and scientists can protect themselves, their colleagues, and the environment, thereby fostering a robust culture of safety within their institutions.

References

  • Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc)-OH. CEM Corporation. Available from: [Link]

  • Safety Data Sheet Fmoc-MeLys(Boc)-OH-OH. AAPPTec, LLC. Available from: [Link]

  • Safety Data Sheet Fmoc-L-Lysine-(Boc). Carl ROTH. Available from: [Link]

  • Safety Data Sheet Fmoc-(FmocHmb)Lys(Boc)-OH. AAPPTec, LLC. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. Available from: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available from: [Link]

  • Safety Data Sheet Fmoc-L-Lysine-(Boc). Carl ROTH. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Available from: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTec. Available from: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. Available from: [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-D-hLys(Boc)-OH

As a Senior Application Scientist, I have observed that laboratory safety and operational efficiency are often compromised not by a lack of equipment, but by a lack of mechanistic understanding. Handling Fmoc-D-hLys(Boc)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that laboratory safety and operational efficiency are often compromised not by a lack of equipment, but by a lack of mechanistic understanding. Handling Fmoc-D-hLys(Boc)-OH (CAS: 1434054-86-0)—a critical building block for incorporating D-homolysine residues into complex peptide sequences—requires a rigorous approach to both physical safety and chemical integrity.

This guide provides a comprehensive, self-validating framework for the safe handling, operational workflow, and disposal of Fmoc-D-hLys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS) [1].

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound and its environment. Fmoc-D-hLys(Boc)-OH utilizes a strictly orthogonal protection strategy: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the


-amino group, while the acid-labile tert-butyloxycarbonyl (Boc) group protects the side-chain amine [1].

While the amino acid powder itself is generally classified as a non-hazardous good for transport, the operational hazards in the laboratory are twofold:

  • Particulate Aerosolization: As a finely milled powder, it is prone to static charge and aerosolization. Inhalation causes mechanical and chemical irritation to the respiratory tract [2].

  • Solvent Synergism: SPPS requires highly polar aprotic solvents (e.g., DMF) and toxic bases (e.g., piperidine) [3]. These solvents act as aggressive transdermal carriers; if the dissolved amino acid contacts unprotected skin, the solvent will drive the compound through the dermal barrier, leading to severe sensitization.

Table 1: Quantitative Chemical & Hazard Data
PropertySpecification / ValueScientific Rationale & Implication
CAS Number 1434054-86-0Unique identifier for tracking specific safety data.
Molecular Weight 482.58 g/mol High molecular weight indicates a bulky side chain, requiring longer coupling times.
Fmoc Deprotection 20% Piperidine in DMFRequires mildly alkaline conditions to trigger an E1cB elimination mechanism [4].
Primary Hazard GHS07 (Irritant)May cause respiratory, dermal, and ocular irritation upon contact [2].

Personal Protective Equipment (PPE) Logic & Matrix

The selection of PPE is not arbitrary; it is a direct response to the physical state of the chemical during different phases of the SPPS workflow.

PPE_Logic Hazard Hazard: Fmoc-D-hLys(Boc)-OH (Fine Powder + SPPS Solvents) Resp Respiratory Risk (Dust Inhalation) Hazard->Resp Skin Dermal Risk (Sensitization/Irritation) Hazard->Skin Eye Ocular Risk (Micro-abrasions/Splash) Hazard->Eye PPE_Resp N95/P100 Respirator or Fume Hood Resp->PPE_Resp PPE_Skin Nitrile Gloves & Lab Coat Skin->PPE_Skin PPE_Eye Safety Goggles (EN166/ANSI Z87.1) Eye->PPE_Eye

Caption: Logical mapping of Fmoc-D-hLys(Boc)-OH handling hazards to required PPE.

Table 2: Required PPE Matrix
Protection AreaRecommended EquipmentCausality & Operational Logic
Respiratory Ventilated weighing enclosure or N95/P100 maskPrevents inhalation of aerosolized micro-particles during the weighing of the dry powder [2].
Dermal (Hands) 100% Nitrile Gloves (Double gloving recommended)Nitrile provides a temporary barrier against DMF and piperidine. Note: DMF degrades nitrile over time; change gloves immediately if splashed.
Dermal (Body) Flame-retardant, fluid-resistant lab coatProtects against accidental spills of the activated amino acid solution.
Ocular ANSI Z87.1 / EN166 Safety GogglesProtects against micro-abrasions from flying powder and chemical splashes during dissolution [2].

Self-Validating Operational Workflow

To ensure both safety and synthetic success, follow this step-by-step methodology. Every step is designed to validate the previous one, ensuring a closed-loop system of accountability.

Step 1: Pre-Weighing & Environmental Control

  • Action: Ensure the analytical balance is located inside a ductless fume enclosure or a localized exhaust ventilation system.

  • Causality: Prevents laboratory contamination. Use an anti-static U-shaped spatula. Fmoc powders hold static charges; an anti-static tool prevents the powder from repelling out of the weigh boat and aerosolizing.

Step 2: Dissolution & Activation

  • Action: Transfer the weighed Fmoc-D-hLys(Boc)-OH to a sealed vial. Add the primary solvent (DMF) and coupling reagents (e.g., HATU and DIPEA).

  • Causality: The base (DIPEA) deprotonates the carboxylic acid, allowing HATU to form a highly reactive active ester. Validation: The solution should turn a pale yellow, indicating successful formation of the active ester complex.

Step 3: Solid-Phase Coupling

  • Action: Transfer the activated solution to the SPPS reaction vessel containing the resin [5]. Agitate for 45-60 minutes.

  • Causality: The resin-bound free amine attacks the activated ester, forming a peptide bond.

  • Self-Validation (Kaiser Test): After washing the resin, perform a Kaiser test. A yellow resin indicates complete coupling (no free amines). A blue resin indicates incomplete coupling, dictating a mandatory re-coupling step before proceeding.

Step 4: Fmoc Deprotection

  • Action: Introduce 20% piperidine in DMF to the reaction vessel.

  • Causality: Piperidine serves a dual purpose. First, it acts as a base to abstract the acidic proton at the 9-position of the fluorene ring, triggering an E1cB elimination to release carbon dioxide and dibenzofulvene (DBF). Second, piperidine acts as a nucleophilic scavenger, binding the reactive DBF to prevent it from re-alkylating the peptide chain [4].

SPPS_Workflow Start Fmoc-D-hLys(Boc)-OH Powder Handling Weighing Weighing in Ventilated Enclosure Start->Weighing Dissolution Dissolution in DMF + Coupling Reagents Weighing->Dissolution Coupling Coupling to Solid-Phase Resin Dissolution->Coupling Washing Resin Washing (DMF/DCM) Coupling->Washing Deprotection Fmoc Deprotection (20% Piperidine) Washing->Deprotection Waste Alkaline Waste Disposal Deprotection->Waste

Caption: Operational workflow for the safe handling and coupling of Fmoc-D-hLys(Boc)-OH in SPPS.

Spill Management & Disposal Plan

Improper disposal of SPPS reagents is a primary cause of laboratory accidents. Fmoc chemistry generates specific waste profiles that must be managed with strict chemical logic [1].

Solid Powder Spills (Fmoc-D-hLys(Boc)-OH):

  • Do not dry-sweep, as this will aerosolize the irritant dust [2].

  • Mist the spill lightly with water or a 10% ethanol solution to bind the powder.

  • Wipe up with damp absorbent pads and place in a sealed, labeled solid waste container.

Liquid Waste Disposal (The "Alkaline Rule"):

  • Causality: The waste generated from the deprotection step contains DMF, piperidine, and DBF-piperidine adducts. This waste is highly alkaline .

  • Critical Safety Directive: Alkaline Fmoc waste must never be mixed with the acidic waste generated during the final global cleavage step (which contains high concentrations of Trifluoroacetic Acid, TFA) [5]. Mixing these two waste streams will cause a violent, exothermic neutralization reaction that can shatter glass carboys and release toxic gas.

  • Action: Segregate waste into clearly labeled "Alkaline SPPS Waste" (DMF/Piperidine) and "Acidic SPPS Waste" (TFA/Scavengers) containers.

References

  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
  • Safety Data Sheet: Fmoc Amino Acids. Peptide.com.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
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